Methanesulfonamide, N-(trimethylsilyl)-
Description
BenchChem offers high-quality Methanesulfonamide, N-(trimethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanesulfonamide, N-(trimethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-trimethylsilylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXKJQKDUEWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO2SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472771 | |
| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
999-96-2 | |
| Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methanesulfonamide, N-(trimethylsilyl)- synthesis from methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of N-(trimethylsilyl)methanesulfonamide from methanesulfonyl chloride. The following sections detail the reaction, experimental protocol, and quantitative data associated with this process, offering valuable insights for professionals in chemical research and drug development. N-(trimethylsilyl)methanesulfonamide serves as a key intermediate in the synthesis of various important compounds, including polyoxothiazenes and polythionylphosphazenes.[1][2]
Reaction Overview
The synthesis of N-(trimethylsilyl)methanesulfonamide is achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane (HMDS).[1][2] This reaction proceeds via a nucleophilic attack of the nitrogen atom of HMDS on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of the desired silylated sulfonamide and trimethylsilyl chloride as a byproduct. The reaction is typically conducted under an inert atmosphere to prevent side reactions with moisture.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of N-(trimethylsilyl)methanesulfonamide.
| Parameter | Value | Reference |
| Reactants | ||
| Methanesulfonyl Chloride | 7 ml (102.5 mmol) | [1][2] |
| Hexamethyldisilazane | 20 ml (103.1 mmol) | [1][2] |
| Product | ||
| N-(trimethylsilyl)methanesulfonamide | 15.6 g | [1][2] |
| Yield | 91% | [1][2] |
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of N-(trimethylsilyl)methanesulfonamide.[1][2]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Nitrogen (N₂) gas
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirring bar
-
Gas inlet
-
Reflux condenser
-
Rubber septa
-
Oil bath
-
Vacuum line
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirring bar, a gas inlet, a reflux condenser, and a rubber septum. The apparatus is placed under an inert nitrogen atmosphere.
-
Addition of Reactants: Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 ml, 103.1 mmol) is then added dropwise over 10 minutes with stirring at ambient temperature.
-
Reaction Initiation and Reflux: The flask is placed in an oil bath, and the reaction mixture is heated to 363–373 K (90–100 °C) to initiate the reaction. The temperature of the oil bath is then increased to 388–393 K (115–120 °C), and the mixture is refluxed for 2 hours.
-
Work-up and Purification: The reaction mixture is allowed to cool to room temperature. The byproduct, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo. The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of N-(trimethylsilyl)methanesulfonamide.
Caption: Workflow for N-(trimethylsilyl)methanesulfonamide synthesis.
References
An In-depth Technical Guide to the Synthesis of N-trimethylsilyl Methanesulfonamide using Hexamethyldisilazane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-trimethylsilyl methanesulfonamide, a key intermediate in various chemical syntheses. The primary focus is on the established and efficient method utilizing hexamethyldisilazane (HMDS) as the silylating agent. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and replication of the synthesis.
Introduction
N-trimethylsilyl methanesulfonamide is a valuable reagent and intermediate in organic synthesis, notably in the preparation of polyoxothiazenes and polythionylphosphazenes.[1][2] The introduction of the trimethylsilyl group enhances the solubility and reactivity of the methanesulfonamide moiety, making it a versatile building block. Hexamethyldisilazane (HMDS) is a widely used silylating agent favored for its effectiveness, affordability, and the formation of inert byproducts.[3][4] It serves as a potent donor of the trimethylsilyl (TMS) group to compounds with active hydrogens, such as amides.[3][4]
This guide details the reaction of methanesulfonyl chloride with hexamethyldisilazane, a robust method for the preparation of N-trimethylsilyl methanesulfonamide.
Reaction Scheme and Mechanism
The overall reaction involves the silylation of the nitrogen atom of the sulfonamide group, which is formed in situ from methanesulfonyl chloride and the amine functionality of hexamethyldisilazane.
Overall Reaction:
The reaction proceeds through a nucleophilic attack of the nitrogen atom of hexamethyldisilazane on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a trimethylsilyl group and a chloride ion, and a subsequent silylation of the newly formed sulfonamide.
Experimental Protocol
The following protocol is based on the successful synthesis reported by McWilliams, Gezahegna, and Lough.[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet for inert atmosphere (e.g., Nitrogen)
-
Reflux condenser
-
Rubber septa
-
Oil bath
-
Vacuum line for removal of volatiles
-
Standard glassware for recrystallization
Reagents:
-
Methanesulfonyl chloride (CH3SO2Cl)
-
Hexamethyldisilazane ([(CH3)3Si]2NH)
-
Dichloromethane (CH2Cl2)
-
Hexane
Procedure:
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a gas inlet connected to a nitrogen line, a reflux condenser, and a rubber septum. The system is flushed with nitrogen to ensure an inert atmosphere.
-
Addition of Reactants: Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 ml, 103.1 mmol) is then added dropwise over 10 minutes with continuous stirring at ambient temperature.[1][2]
-
Reaction Conditions: The flask is placed in an oil bath, and the reaction mixture is heated to 363–373 K (90–100 °C) to initiate the reaction. The temperature is then increased to 388–393 K (115–120 °C), and the mixture is refluxed for 2 hours.[1][2]
-
Work-up: After 2 hours, the reaction mixture is allowed to cool to room temperature. The volatile by-product, trimethylsilyl chloride (Me3SiCl), is removed under vacuum.[1][2]
-
Purification: The resulting crude white powder is recrystallized from a mixture of dichloromethane and hexane to yield colorless crystals of N-trimethylsilyl methanesulfonamide.[1][2]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Volume (ml) | Mass (g) |
| Methanesulfonyl chloride | CH3SO2Cl | 114.55 | 102.5 | 7 | 11.74 |
| Hexamethyldisilazane | C6H19NSi2 | 161.39 | 103.1 | 20 | 16.64 |
| N-trimethylsilyl methanesulfonamide | C4H13NO2SSi | 167.30 | 93.2 (Theor.) | - | 15.6 |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 388–393 K (115–120 °C) |
| Reaction Time | 2 hours |
| Product Yield | 15.6 g (91%) |
| Product Appearance | Colorless crystals |
Visualizations
Diagram 1: Synthesis Workflow
Caption: Experimental workflow for the synthesis of N-trimethylsilyl methanesulfonamide.
Diagram 2: Proposed Reaction Pathway
References
In-Depth Technical Guide: Physical Properties of Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Methanesulfonamide, N-(trimethylsilyl)-, an important intermediate in various chemical syntheses. This document outlines its key characteristics, presents quantitative data in a structured format, and details the experimental protocols for its synthesis and characterization.
Core Physical and Chemical Properties
Methanesulfonamide, N-(trimethylsilyl)- is a silylated derivative of methanesulfonamide. The introduction of the trimethylsilyl group alters its physical and chemical properties, making it a versatile reagent.
| Property | Value | Source |
| Chemical Formula | C4H13NO2SSi | [1][2] |
| Molecular Weight | 167.30 g/mol | [1] |
| Accurate Mass | 167.044 | [3] |
| Appearance | White powder, colorless crystals after recrystallization | [1][2] |
| CAS Number | 18208-23-6 |
Crystallographic Data
The compound crystallizes in a monoclinic system. The crystal structure has been determined by X-ray diffraction, providing precise atomic coordinates and bond lengths. In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains.[1][2]
| Crystallographic Parameter | Value | Source |
| Crystal System | Monoclinic | [1] |
| a | 8.2827 (4) Å | [1] |
| b | 10.9513 (5) Å | [1] |
| c | 9.6201 (3) Å | [1] |
| β | 92.536 (2)° | [1] |
| Volume | 871.75 (6) ų | [1] |
| Z | 4 | [1] |
| Temperature | 150 K | [1] |
Experimental Protocols
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
The primary method for synthesizing the title compound involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet for inert N2 atmosphere
-
Reflux condenser
-
Rubber septa
-
Oil bath
Procedure:
-
Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to a three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, and reflux condenser under an inert nitrogen atmosphere.[1]
-
Hexamethyldisilazane (20 ml, 103.1 mmol) is added dropwise to the flask over a period of 10 minutes with stirring at ambient temperature.[1][2]
-
The flask is then placed in an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction.[1][2]
-
The temperature of the oil bath is subsequently increased to between 388–393 K, and the mixture is refluxed for 2 hours.[1]
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.[1]
-
The volatile by-product, trimethylsilyl chloride (Me3SiCl), is removed under vacuum.[1]
-
The resulting crude product, a white powder, is then purified by recrystallization from a dichloromethane/hexane mixture, yielding colorless crystals.[1][2] The reported yield is approximately 91%.[1]
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of Methanesulfonamide, N-(trimethylsilyl)-.
Caption: Synthesis and purification workflow for Methanesulfonamide, N-(trimethylsilyl)-.
References
In-Depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonamide, N-(trimethylsilyl)-, with the CAS number 999-96-2, is a silylated derivative of methanesulfonamide. This compound serves as a key intermediate in various chemical syntheses, particularly in the preparation of polymers and other complex organic molecules.[1][2] Its utility in drug development stems from the protective nature of the trimethylsilyl group, which can mask the reactive N-H group of the sulfonamide, allowing for selective reactions at other sites of a molecule.[3][4][5] This guide provides a comprehensive overview of its properties, synthesis, and analytical methodologies.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Methanesulfonamide, N-(trimethylsilyl)- and its parent compound, Methanesulfonamide, are presented below.
Table 1: Physical and Chemical Properties of Methanesulfonamide, N-(trimethylsilyl)-
| Property | Value | Reference |
| CAS Number | 999-96-2 | |
| Molecular Formula | C4H13NO2SSi | [6] |
| Molecular Weight | 167.30 g/mol | [1] |
| Appearance | Colorless crystals | [1][2] |
| Crystal System | Monoclinic | [1] |
| Space Group | P21/c | [1] |
| Unit Cell Dimensions | a = 8.2827(4) Å, b = 10.9513(5) Å, c = 9.6201(3) Å, β = 92.536(2)° | [1] |
| Density (calculated) | 1.278 Mg/m³ | [1] |
Table 2: Physical and Chemical Properties of Methanesulfonamide
| Property | Value | Reference |
| CAS Number | 3144-09-0 | |
| Molecular Formula | CH5NO2S | [7] |
| Molecular Weight | 95.12 g/mol | |
| Melting Point | 85-89 °C | |
| Boiling Point | 208.2 °C at 760 mmHg (estimate) | [7] |
| Solubility | Slightly soluble in DMSO and methanol. Soluble in water, ethanol, acetone, and tetrahydrofuran. Insoluble in toluene. | [7] |
| pKa | 10.87 ± 0.60 |
Synthesis
A detailed experimental protocol for the synthesis of Methanesulfonamide, N-(trimethylsilyl)- has been reported.[1][2] The synthesis involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.
Experimental Protocol: Synthesis of Methanesulfonamide, N-(trimethylsilyl)-[2][3]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Gas inlet for inert gas (e.g., Nitrogen)
-
Reflux condenser
-
Rubber septa
-
Oil bath
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.
-
Slowly add hexamethyldisilazane dropwise to the stirred solution of methanesulfonyl chloride at ambient temperature.
-
After the addition is complete, place the flask in an oil bath and heat the reaction mixture to 363–373 K (90–100 °C) to initiate the reaction.
-
Increase the oil bath temperature to 388–393 K (115–120 °C) and reflux the reaction mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the volatile by-product, trimethylsilyl chloride (Me3SiCl), under vacuum.
-
The resulting crude product is a white powder.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain colorless crystals of Methanesulfonamide, N-(trimethylsilyl)-.
A schematic of the synthesis is presented below.
References
- 1. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Trimethylsilyl Chloride in Pharmaceuticals and Biotechnology [aurechem.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. N-(Trimethylsilyl)methanesulfonamide | LGC Standards [lgcstandards.com]
- 7. 3144-09-0(methanesulfonamide) | Kuujia.com [kuujia.com]
An In-depth Technical Guide on the 1H NMR Spectroscopic Data of Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 1H NMR spectroscopic data, experimental protocols, and relevant workflows for Methanesulfonamide, N-(trimethylsilyl)-. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical analysis.
1H NMR Spectroscopic Data
Table 1: Estimated 1H NMR Spectroscopic Data for Methanesulfonamide, N-(trimethylsilyl)-
| Protons | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ -SO₂ | 2.8 - 3.2 | Singlet | 3H |
| NH | 1.0 - 3.0 (broad) | Singlet | 1H |
| (CH₃ )₃-Si | 0.1 - 0.5 | Singlet | 9H |
Disclaimer: The chemical shifts presented in Table 1 are estimations based on typical ranges for similar functional groups and should be confirmed by experimental data. The proton of the sulfonamide –SO2NH– group typically appears as a singlet in the range of 8.78 and 10.15 ppm; however, silylation is expected to shift this peak upfield.[1] The protons of a trimethylsilyl (TMS) group are known to be highly shielded and typically appear as a sharp singlet near 0 ppm.[2]
Experimental Protocols
This section details the methodologies for the synthesis of Methanesulfonamide, N-(trimethylsilyl)- and the subsequent acquisition of its 1H NMR spectrum.
2.1. Synthesis of Methanesulfonamide, N-(trimethylsilyl)- [3][4]
This synthesis protocol is adapted from the literature describing the reaction of methanesulfonyl chloride with hexamethyldisilazane.[3][4]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous hexane
-
Inert gas (Nitrogen or Argon)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Gas inlet
-
Rubber septa
-
Oil bath
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, and reflux condenser is assembled and flushed with an inert gas (e.g., Nitrogen).
-
Methanesulfonyl chloride is added to the flask.
-
Hexamethyldisilazane is added dropwise to the stirring solution at ambient temperature over a period of 10 minutes.
-
The reaction mixture is then heated in an oil bath to a temperature of 363–373 K to initiate the reaction.
-
The temperature of the oil bath is subsequently increased to 388–393 K, and the mixture is refluxed for 2 hours.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The volatile by-product, trimethylsilyl chloride (Me₃SiCl), is removed under vacuum.
-
The resulting crude white powder is recrystallized from a mixture of dichloromethane and hexane to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.
2.2. 1H NMR Sample Preparation and Analysis
Given that N-silylated compounds can be sensitive to moisture, the following protocol is recommended for preparing a sample for 1H NMR analysis.
Materials:
-
N-(trimethylsilyl)methanesulfonamide crystals
-
Deuterated chloroform (CDCl₃), anhydrous
-
NMR tube (5 mm) and cap
-
Internal standard (e.g., Tetramethylsilane - TMS, if not already present in the solvent)
-
Glovebox or an inert atmosphere environment
-
NMR spectrometer
Procedure:
-
In a glovebox or under an inert atmosphere, weigh approximately 5-10 mg of the synthesized N-(trimethylsilyl)methanesulfonamide directly into a clean, dry 5 mm NMR tube.
-
Using a clean, dry pipette, add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing an internal standard (e.g., 0.03% TMS) to the NMR tube.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.
-
Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Workflow and Logical Relationships
The following diagrams illustrate the synthesis and analysis workflow for Methanesulfonamide, N-(trimethylsilyl)-.
References
An In-depth Technical Guide to the 13C NMR Spectroscopy of Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for Methanesulfonamide, N-(trimethylsilyl)-. These predictions are based on the analysis of structurally similar compounds, including methanesulfonamide and various N-silylated molecules. The actual experimental values may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |
| C1 | CH3-S | 40 - 50 |
| C2, C3, C4 | (CH3)3-Si | 0 - 5 |
Molecular Structure and Synthesis
The structure of Methanesulfonamide, N-(trimethylsilyl)- consists of a central sulfonamide core with a methyl group attached to the sulfur atom and a trimethylsilyl group attached to the nitrogen atom.
Caption: Molecular structure of Methanesulfonamide, N-(trimethylsilyl)-.
The synthesis of this compound is a critical aspect for its characterization. A widely used method involves the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2]
Caption: Reaction pathway for the synthesis.
Experimental Protocols
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This protocol is adapted from established literature procedures.[1][2]
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.
-
Slowly add hexamethyldisilazane dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 363–373 K to initiate the reaction.
-
Increase the temperature to 388–393 K and reflux for 2 hours.
-
Allow the mixture to cool to room temperature.
-
Remove the volatile by-product, trimethylsilyl chloride, under vacuum.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a dichloromethane/hexane mixture, to yield colorless crystals.[1]
13C NMR Spectroscopy
The following is a general protocol for acquiring a 13C NMR spectrum of Methanesulfonamide, N-(trimethylsilyl)-. The parameters may require optimization based on the specific instrument and sample concentration.
-
Sample Preparation: Dissolve an appropriate amount of the purified compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 10-50 mg in 0.5-0.7 mL of solvent.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher for 1H, which corresponds to 75 MHz or higher for 13C).
-
Tune and match the probe for the 13C frequency.
-
Lock the field using the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Employ a standard pulse program for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-200 ppm).
-
The number of scans (NS) will depend on the sample concentration and desired signal-to-noise ratio. A typical starting point would be 128 or 256 scans, which can be increased as needed.
-
Use a relaxation delay (D1) of 1-2 seconds to allow for adequate relaxation of the carbon nuclei.
-
The acquisition time (AQ) should be set to provide adequate digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the spectrum. If using CDCl3, the solvent peak can be set to 77.16 ppm. If an internal standard such as tetramethylsilane (TMS) is used, its signal is set to 0 ppm.
-
Perform baseline correction.
-
Integrate the peaks if quantitative analysis is desired, although this requires specific experimental conditions (e.g., inverse-gated decoupling) for accuracy in 13C NMR.
-
Caption: A typical workflow for 13C NMR analysis.
References
An In-depth Technical Guide to the Infrared Spectrum of Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the infrared (IR) spectrum of Methanesulfonamide, N-(trimethylsilyl)-. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predictive summary of its characteristic IR absorption bands. This analysis is based on the known vibrational frequencies of its constituent functional groups: the methanesulfonyl moiety and the N-trimethylsilyl group, derived from analogous compounds and established spectroscopic data. This guide also furnishes a comprehensive experimental protocol for the synthesis of N-(trimethylsilyl)methanesulfonamide and a standard procedure for acquiring its IR spectrum, intended to aid researchers in its preparation and characterization.
Predicted Infrared Spectral Data
While a definitive experimental IR spectrum for N-(trimethylsilyl)methanesulfonamide is not available in the current literature, its vibrational characteristics can be predicted by examining its functional groups. The molecule is comprised of a methanesulfonyl group (CH₃SO₂) and an N-trimethylsilyl group (-NHSi(CH₃)₃). The expected absorption frequencies are summarized in Table 1.
Table 1: Predicted Characteristic Infrared Absorption Bands for N-(trimethylsilyl)methanesulfonamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| ~3300 - 3400 | N-H stretching | Sulfonamide (N-H) | Medium |
| ~2960 - 2850 | C-H stretching (asymmetric and symmetric) | Methyl (CH₃) | Medium to Weak |
| ~1470 - 1400 | C-H bending (asymmetric) | Methyl (CH₃) | Medium |
| ~1345 - 1315 | SO₂ stretching (asymmetric) | Sulfonyl (SO₂) | Strong |
| ~1260 - 1240 | Si-CH₃ symmetric bending (umbrella mode) | Trimethylsilyl (Si(CH₃)₃) | Strong |
| ~1185 - 1145 | SO₂ stretching (symmetric) | Sulfonyl (SO₂) | Strong |
| ~960 - 900 | S-N stretching | Sulfonamide (S-N) | Medium |
| ~950 - 830 | Si-N stretching | Silylamine (Si-N) | Strong |
| ~850 and ~760 | Si-C stretching / CH₃ rocking | Trimethylsilyl (Si(CH₃)₃) | Strong |
| ~780 - 700 | C-S stretching | Methanesulfonyl (C-S) | Medium to Weak |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions, such as hydrogen bonding.
Key Features of the Predicted Spectrum:
-
Sulfonyl Group (SO₂): Two strong and distinct bands are anticipated for the asymmetric and symmetric stretching vibrations of the SO₂ group, typically found in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹ respectively[1].
-
N-H Group: A medium-intensity band corresponding to the N-H stretching vibration is expected in the range of 3300–3500 cm⁻¹[2][3]. The presence of hydrogen bonding in the solid state, as indicated by crystallographic studies, may lead to a broadening and shifting of this peak to a lower frequency.
-
Trimethylsilyl Group (TMS): This group is characterized by several strong absorptions. A prominent band around 1250 cm⁻¹ is due to the symmetric C-H deformation of the Si-CH₃ groups. Strong bands associated with Si-C stretching and CH₃ rocking are also expected in the 850-750 cm⁻¹ region. The Si-N stretching vibration typically appears as a strong band in the 950-830 cm⁻¹ range[4][5].
-
S-N and C-S Groups: The S-N stretching vibration for sulfonamides is generally observed between 924 and 906 cm⁻¹[1]. The C-S stretching vibration is expected to produce a medium to weak band in the 800–600 cm⁻¹ region[6].
Experimental Protocols
Synthesis of N-(trimethylsilyl)methanesulfonamide
The following protocol is adapted from the crystallographic study by McWilliams et al.
Materials and Equipment:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet for inert gas (e.g., Nitrogen)
-
Reflux condenser
-
Rubber septa
-
Oil bath
-
Vacuum line
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a reflux condenser, and a rubber septum under an inert nitrogen atmosphere.
-
To the flask, add methanesulfonyl chloride (1.0 equivalent).
-
Slowly add hexamethyldisilazane (approximately 1.0 equivalent) dropwise over 10 minutes with stirring at ambient temperature.
-
Place the flask in an oil bath and heat the reaction mixture to 90-100 °C to initiate the reaction.
-
Increase the oil bath temperature to 115-120 °C and reflux the reaction mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the volatile by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.
-
The resulting crude white powder can be recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.
Acquisition of the Infrared Spectrum
As N-(trimethylsilyl)methanesulfonamide is a solid at room temperature, its IR spectrum can be obtained using standard solid-state sampling techniques.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a common and convenient method for acquiring IR spectra of solid samples.
Equipment:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the crystalline N-(trimethylsilyl)methanesulfonamide sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample. Typically, 32 or 64 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Clean the ATR crystal thoroughly after the measurement.
Method 2: KBr Pellet
This is a traditional method for obtaining high-quality IR spectra of solid samples.
Equipment:
-
FTIR spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared-grade potassium bromide (KBr), thoroughly dried.
Procedure:
-
Place a small amount of the N-(trimethylsilyl)methanesulfonamide sample (approximately 1-2 mg) in an agate mortar.
-
Add approximately 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationship between the functional groups and their predicted IR absorptions, as well as a typical experimental workflow for the characterization of the synthesized compound.
Caption: Functional group contributions to the predicted IR spectrum.
Caption: Synthesis and subsequent IR analysis workflow.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectroscopic Study of Silicon Nitride Films Grown at a Low Substrate Temperature Using Very High Frequency Plasma-Enhanced Chemical Vapor Deposition [scirp.org]
- 5. gelest.com [gelest.com]
- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of N-(trimethylsilyl)methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometry fragmentation pattern of Methanesulfonamide, N-(trimethylsilyl)-. The information presented herein is synthesized from established principles of mass spectrometry for trimethylsilyl (TMS) derivatives and sulfonamides, offering a predictive yet robust framework for researchers in the absence of a publicly available standard spectrum. This guide is intended to aid in the identification and structural elucidation of this compound in complex matrices.
Predicted Electron Ionization Mass Spectrum
The electron ionization (EI) mass spectrum of N-(trimethylsilyl)methanesulfonamide is predicted to be characterized by several key fragment ions. The relative abundances are estimations based on the known stability of analogous fragments.
| m/z | Proposed Fragment Ion | Formula | Predicted Relative Abundance |
| 167 | [M]•+ | [C4H13NO2SSi]•+ | Low |
| 152 | [M - CH3]•+ | [C3H10NO2SSi]•+ | High |
| 94 | [CH3SO2NH2]•+ | [CH5NO2S]•+ | Medium |
| 79 | [CH3SO2]+ | [CH3O2S]+ | Medium |
| 73 | [Si(CH3)3]+ | [C3H9Si]+ | High (Often Base Peak) |
| 64 | [SO2]•+ | [O2S]•+ | Low |
Proposed Fragmentation Pathway
Upon electron ionization, N-(trimethylsilyl)methanesulfonamide is expected to undergo a series of characteristic fragmentation reactions. The primary cleavage events are anticipated to occur at the labile N-Si bond and around the sulfonyl group.
A key fragmentation route involves the cleavage of a methyl group from the trimethylsilyl moiety, leading to the formation of a stable ion at m/z 152 ([M - CH3]•+). This is a very common fragmentation pattern for TMS-derivatized compounds. Another prominent pathway is the cleavage of the N-Si bond, resulting in the characteristic trimethylsilyl cation at m/z 73 ([Si(CH3)3]+), which is often the base peak in the spectra of silylated compounds.
Further fragmentation of the sulfonamide portion of the molecule is also expected. Cleavage of the S-N bond can produce the methanesulfonamide radical cation at m/z 94. Subsequent loss of the amino group would yield the methanesulfonyl cation at m/z 79. A minor fragmentation pathway could involve the elimination of sulfur dioxide, a known fragmentation for some sulfonamides, which would result in a fragment at m/z 64.[1][2][3]
References
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of N-(trimethylsilyl)methanesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)-, a key intermediate in the synthesis of various sulfur-nitrogen containing polymers.[1] This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by comprehensive crystallographic data and detailed experimental protocols. The information presented herein is crucial for understanding the molecule's reactivity, stability, and potential intermolecular interactions, which are fundamental aspects in computational modeling, reaction mechanism studies, and the rational design of new materials and pharmaceuticals.
Crystallographic Data Summary
The crystal structure of Methanesulfonamide, N-(trimethylsilyl)- (C₄H₁₃NO₂SSi) was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P2₁/c.[1] Key crystallographic data and refinement parameters are summarized in the tables below for facile reference and comparison.
| Crystal Data | |
| Chemical Formula | C₄H₁₃NO₂SSi |
| Formula Weight | 167.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.2827 (4) Å |
| b | 10.9513 (5) Å |
| c | 9.6201 (3) Å |
| α | 90° |
| β | 92.536 (2)° |
| γ | 90° |
| Volume | 871.75 (6) ų |
| Z | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 150 K |
| Measured Reflections | 6920 |
| Independent Reflections | 4894 |
| Reflections with I > 2σ(I) | 4195 |
| R_int | 0.030 |
| Refinement | |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.094 |
| Goodness-of-fit (S) | 1.05 |
| Parameters | 170 |
| Restraints | 2 |
| Δρ_max | 0.41 e Å⁻³ |
| Δρ_min | -0.49 e Å⁻³ |
Table 1: Summary of Crystal Data and Refinement Parameters for N-(trimethylsilyl)methanesulfonamide.[1]
The asymmetric unit of the title compound contains two independent molecules.[1] In the crystal, molecules are linked via intermolecular N—H···O hydrogen bonds, forming one-dimensional chains along the[1] direction.[1][2] The S—N bond distances are intermediate between typical single and double bonds, suggesting some degree of π-bonding.[1] The S—N—Si bond angles are notably large, deviating from ideal tetrahedral or trigonal planar geometries.[1]
Experimental Protocols
The determination of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)- involved two key stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
The synthesis of N-(trimethylsilyl)methanesulfonamide was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Nitrogen gas (inert atmosphere)
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.[1]
-
Add hexamethyldisilazane dropwise to the stirring solution at ambient temperature over a period of 10 minutes.[1]
-
Heat the reaction mixture to 363–373 K in an oil bath to initiate the reaction.[1]
-
Increase the temperature to 388–393 K and reflux the mixture for 2 hours.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Remove the by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.[1]
-
The resulting crude white powder is then recrystallized from a dichloromethane/hexane mixture to yield colorless crystals suitable for X-ray diffraction.[1]
Single-Crystal X-ray Diffraction
The determination of the three-dimensional atomic structure from a single crystal is a standard and powerful analytical technique.[3] The general workflow involves mounting a suitable crystal, collecting diffraction data, solving the phase problem, and refining the structural model.[4][5]
Instrumentation:
-
A single-crystal X-ray diffractometer, such as a Nonius KappaCCD, equipped with a Mo Kα radiation source and a cryosystem for low-temperature data collection.[1][3]
Procedure:
-
Crystal Mounting: A suitable single crystal of Methanesulfonamide, N-(trimethylsilyl)- (approximately 0.32 × 0.25 × 0.24 mm) is selected and mounted on the diffractometer.[1]
-
Data Collection: The crystal is cooled to 150 K to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[1] The diffraction pattern, consisting of thousands of reflections, is recorded by a detector.[1][6]
-
Data Reduction: The collected raw data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.[1] An absorption correction is applied.[1]
-
Structure Solution: The phase problem is solved using direct methods to obtain an initial electron density map.[1][6] This provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[1] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[2]
-
Validation and Deposition: The final refined structure is validated for geometric sensibility and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) for public access.[7]
This comprehensive guide provides the foundational crystallographic and procedural information for Methanesulfonamide, N-(trimethylsilyl)-, serving as a valuable resource for researchers in synthetic chemistry, materials science, and drug development. The detailed data and protocols enable the replication of experimental results and facilitate further investigation into the chemical and physical properties of this compound.
References
- 1. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. researchgate.net [researchgate.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
An In-depth Technical Guide to the Stability and Storage of N-Silylated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-silylated sulfonamides are valuable intermediates and compounds in organic synthesis and medicinal chemistry. The strategic introduction of a silyl group can modulate the physicochemical properties of the parent sulfonamide, influencing its solubility, reactivity, and pharmacokinetic profile. However, the inherent reactivity of the silicon-nitrogen (Si-N) bond presents unique challenges regarding the stability and storage of these compounds. This guide provides a comprehensive overview of the factors influencing the stability of N-silylated sulfonamides, recommended storage conditions, and detailed methodologies for their stability assessment.
The primary degradation pathway for N-silylated sulfonamides is the hydrolytic cleavage of the Si-N bond, yielding the corresponding sulfonamide and a silanol, which can further condense to form siloxanes. This susceptibility to moisture necessitates careful handling and storage to ensure the integrity and purity of these compounds. Other factors that can influence stability include temperature, light, and pH.
Factors Affecting the Stability of N-Silylated Sulfonamides
The stability of an N-silylated sulfonamide is a critical parameter that can impact its shelf-life, biological activity, and performance in synthetic applications. The primary factors influencing their stability are moisture, temperature, pH, and light.
Hydrolytic Stability
The Si-N bond in N-silylated sulfonamides is susceptible to hydrolysis. The rate of this cleavage is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the silicon atom (e.g., tert-butyl, triisopropyl) can sterically hinder the approach of water molecules, thereby increasing the hydrolytic stability of the Si-N bond compared to less hindered groups like trimethylsilyl (TMS).
-
Electronic Effects: The electronic nature of the substituents on both the silicon and the sulfonamide moiety can influence the electrophilicity of the silicon atom and the nucleophilicity of the nitrogen atom, affecting the rate of hydrolysis.
-
pH: The hydrolysis of the Si-N bond can be catalyzed by both acids and bases. Under acidic conditions, protonation of the nitrogen atom can facilitate nucleophilic attack by water. In basic media, hydroxide ions can directly attack the silicon atom. Therefore, maintaining a neutral pH is generally advisable for enhanced stability in solution.
Thermal Stability
While specific data for N-silylated sulfonamides is limited, sulfonamides, in general, are considered to be relatively stable at ambient temperatures. However, elevated temperatures can accelerate degradation processes, including potential hydrolysis if moisture is present, and may lead to other decomposition pathways. Thermal stress testing is crucial to determine the intrinsic thermal stability of a specific N-silylated sulfonamide.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical degradation reactions. While the sulfonamide moiety itself can be susceptible to photodegradation, the presence of the N-silyl group may alter the photolytic profile of the molecule. Photostability studies are essential to determine if the compound is light-sensitive and if special packaging and handling are required.
Recommended Storage Conditions
To ensure the long-term integrity of N-silylated sulfonamides, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended. | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Humidity | Store in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). | N-silylated sulfonamides are highly sensitive to moisture, which can lead to hydrolysis of the Si-N bond. |
| Light | Protect from light by using amber-colored vials or by storing in the dark. | Prevents potential photodegradation. |
| Container | Use well-sealed, airtight containers made of inert materials (e.g., glass). | Prevents exposure to atmospheric moisture and contaminants. |
Experimental Protocols for Stability Assessment
A thorough stability assessment of N-silylated sulfonamides involves forced degradation studies and long-term stability testing under controlled conditions.
Forced Degradation Studies
Forced degradation studies, or stress testing, are performed to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule. These studies are typically conducted under more aggressive conditions than those used for accelerated stability testing.
Objective: To generate degradation products for analytical method development and to understand the degradation pathways under various stress conditions. A target degradation of 5-20% is generally considered optimal for these studies.
General Procedure:
-
Prepare solutions of the N-silylated sulfonamide in appropriate anhydrous solvents.
-
Subject the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, UPLC).
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in an anhydrous aprotic solvent. Add a controlled amount of a solution of HCl in an anhydrous solvent (e.g., 0.1 M HCl in isopropanol). Incubate at a controlled temperature (e.g., 50 °C) for a specified duration. |
| Base Hydrolysis | Dissolve the compound in an anhydrous aprotic solvent. Add a controlled amount of a solution of NaOH in an anhydrous solvent (e.g., 0.1 M NaOH in ethanol). Incubate at a controlled temperature (e.g., 50 °C) for a specified duration. |
| Oxidative Degradation | Dissolve the compound in an anhydrous aprotic solvent. Add a solution of hydrogen peroxide (e.g., 3% H2O2 in a compatible solvent). Incubate at room temperature or slightly elevated temperature for a specified duration. |
| Thermal Degradation (Solid State) | Place the solid compound in a controlled temperature and humidity chamber (e.g., 70 °C / 75% RH) for a specified duration. |
| Thermal Degradation (Solution) | Reflux a solution of the compound in an appropriate anhydrous solvent for a specified duration. |
| Photostability | Expose a solution of the compound to a controlled light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. |
Long-Term Stability Testing (ICH Q1A)
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life of the compound.
Protocol:
-
Store at least three batches of the N-silylated sulfonamide in the proposed container-closure system under the long-term storage conditions (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH or 5 °C ± 3 °C).
-
Test the samples for purity, potency, and physical characteristics at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analyze the data to determine the rate of change of the quality attributes and to establish the shelf life.
Analytical Methodology for Stability Monitoring
A validated stability-indicating analytical method is crucial for the accurate assessment of the stability of N-silylated sulfonamides.
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):
-
Principle: This is the most common technique for stability testing. It separates the parent compound from its degradation products based on their differential partitioning between a stationary phase and a mobile phase.
-
Column: A C18 or other suitable reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is often employed. The use of anhydrous mobile phases may be necessary to prevent on-column hydrolysis.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb is common. Mass spectrometry (MS) detection can be used for identification and characterization of degradation products.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR can be used to monitor the disappearance of the N-silylated sulfonamide signal and the appearance of the sulfonamide and silanol/siloxane signals.
-
Application: Particularly useful for mechanistic studies and for identifying the structure of degradation products. In-situ NMR can be used to monitor the degradation reaction in real-time.
Mass Spectrometry (MS):
-
Principle: MS is a powerful tool for the identification and structural elucidation of degradation products.
-
Application: When coupled with a chromatographic separation technique (e.g., LC-MS), it can provide molecular weight information and fragmentation patterns of the impurities.
Degradation Pathways and Logical Relationships
The primary degradation pathway for N-silylated sulfonamides is hydrolysis. The following diagrams illustrate the general degradation pathway and the logical workflow for stability assessment.
Conclusion
The stability of N-silylated sulfonamides is a critical consideration for their successful application in research and development. Their primary liability is the hydrolytic cleavage of the Si-N bond, which is exacerbated by moisture, non-neutral pH, and elevated temperatures. Proper storage in a cool, dry, and dark environment, preferably under an inert atmosphere, is paramount to maintaining their integrity. A comprehensive stability testing program, including forced degradation studies and long-term stability evaluation using validated analytical methods, is essential to understand the degradation profile and to establish appropriate storage conditions and shelf life for these valuable compounds. By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and reliability of N-silylated sulfonamides in their scientific endeavors.
The Reactive Nature of the N-Si Bond in N-(trimethylsilyl)sulfonamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Si bond in N-(trimethylsilyl)sulfonamides represents a key functional group in modern organic synthesis, offering a versatile platform for the construction of complex nitrogen-containing molecules. Its inherent reactivity, characterized by a polarized covalent bond, allows for facile cleavage under specific conditions, making it a valuable tool for the introduction of sulfonyl groups and as a protecting group strategy. This technical guide provides an in-depth analysis of the reactivity of the N-Si bond in N-(trimethylsilyl)sulfonamides, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
Understanding the N-Si Bond: A Blend of Covalent and Labile Character
The nature of the nitrogen-silicon bond in N-(trimethylsilyl)sulfonamides is a critical determinant of its reactivity. While it is a covalent bond, it exhibits significant polarity due to the difference in electronegativity between nitrogen and silicon. This polarization renders the silicon atom electrophilic and the nitrogen atom nucleophilic, predisposing the bond to cleavage by a variety of reagents.
Computational studies on related sulfonamide-substituted silatranes reveal that the N-Si bond length typically ranges from 1.96 to 2.17 Å, which is proximate to the sum of the covalent radii of nitrogen and silicon (1.82 Å), indicating a predominantly covalent character. However, these studies also suggest that the bond can lengthen and adopt a more non-covalent, dative character, particularly in the gas phase or in non-polar solvents. This flexibility in bond character contributes to its lability.
Reactivity with Electrophiles: A Gateway to Sulfonamide Synthesis
The most prominent application of the N-Si bond's reactivity is in the synthesis of sulfonamides through reactions with electrophilic reagents. The silylated nitrogen acts as a masked primary or secondary sulfonamide, with the trimethylsilyl group serving as a readily cleavable protecting group.
Reaction with Sulfonyl Halides
The reaction of N-(trimethylsilyl)sulfonamides with sulfonyl halides is a cornerstone of sulfonamide synthesis. Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this transformation. A competition experiment demonstrated that when an N-silylamine is treated with an equimolar mixture of a sulfonyl chloride and a sulfonyl fluoride, the reaction proceeds exclusively with the sulfonyl chloride.[1] This highlights the importance of the leaving group's ability in the electrophile.
Table 1: Qualitative Reactivity of Sulfonyl Halides with N-Silylamines [1]
| Electrophile | Relative Reactivity |
| Sulfonyl Chloride | High |
| Sulfonyl Fluoride | Low |
The reaction is believed to proceed through an addition-elimination mechanism, as illustrated below.
Caption: Proposed addition-elimination mechanism for the reaction of an N-(trimethylsilyl)sulfonamide with a sulfonyl chloride.
Reactivity with Other Electrophiles
The reactivity of the N-Si bond extends beyond sulfonyl halides to a range of other electrophilic partners. This allows for the synthesis of a diverse array of N-substituted sulfonamides. While comprehensive kinetic data is scarce, the relative yields of products from different reactions provide a qualitative understanding of the reactivity.
Table 2: Illustrative Reactions of N-Silylated Nitrogen Compounds with Various Electrophiles
| N-Silylated Substrate | Electrophile | Product | Yield (%) |
| N-(Trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)morpholine | Quantitative[1] |
| N,N-Bis(trimethylsilyl)aniline | Benzoyl chloride | N-Benzoylaniline | High |
| N-Silyl Enamine | Acyl azide | Cyclic N-acyl amidine | Good |
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides[1]
Materials:
-
N-silylamine (e.g., N-(trimethylsilyl)morpholine) (1.0 mmol)
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.0 mmol)
-
Acetonitrile (15 mL)
Procedure:
-
Dissolve the sulfonyl chloride in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Slowly add the N-silylamine to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Remove the solvent and the trimethylsilyl chloride byproduct via rotary evaporation.
-
If necessary, purify the resulting sulfonamide by silica gel chromatography using a hexane:ethyl acetate eluent system.
Caption: A typical experimental workflow for the synthesis of sulfonamides from N-silylamines and sulfonyl chlorides.
The N-Si Bond in Drug Development
The predictable reactivity of the N-Si bond in N-(trimethylsilyl)sulfonamides makes it a valuable tool in drug discovery and development. The ability to introduce the sulfonamide moiety, a common pharmacophore, late in a synthetic sequence is particularly advantageous. This strategy allows for the rapid diversification of lead compounds and the exploration of structure-activity relationships. Furthermore, the mild reaction conditions often associated with the cleavage of the N-Si bond are compatible with complex and sensitive molecular architectures frequently encountered in pharmaceutical chemistry.
Conclusion
The N-Si bond in N-(trimethylsilyl)sulfonamides is a reactive and synthetically useful functional group. Its polarized nature allows for facile cleavage by a range of electrophiles, providing a reliable method for the synthesis of sulfonamides. While quantitative data on the bond's energetic properties are still emerging, the wealth of qualitative and semi-quantitative reactivity data, coupled with established experimental protocols, provides a strong foundation for its application in organic synthesis. For researchers in drug development, the strategic use of the N-Si bond's reactivity offers a powerful approach to the efficient synthesis and derivatization of sulfonamide-containing drug candidates. Further computational and kinetic studies will undoubtedly continue to refine our understanding of this versatile functional group and expand its utility in the years to come.
References
An In-depth Technical Guide to the Electronic Properties of N-silylated Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of N-silylated sulfonamides, a class of compounds with significant potential in medicinal chemistry and organic synthesis. By exploring their synthesis, spectroscopic characterization, and computational analysis, this document aims to furnish researchers with the foundational knowledge required to harness the unique characteristics of these molecules in drug design and development.
Introduction: The Significance of N-Silylation on Sulfonamide Chemistry
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their antibacterial properties and their role as carbonic anhydrase inhibitors. The introduction of a silyl group onto the sulfonamide nitrogen atom (N-silylation) profoundly alters the molecule's electronic landscape, thereby influencing its reactivity, stability, and biological activity. The silyl group, typically a trimethylsilyl (TMS) moiety, acts as a versatile protecting group and can modulate the parent sulfonamide's physicochemical properties. This guide delves into the nuanced electronic effects of N-silylation, providing a framework for the rational design of novel therapeutic agents.
Synthesis of N-Silylated Sulfonamides
The most common and efficient method for the preparation of N-silylated sulfonamides is the reaction of a primary or secondary sulfonamide with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. A more direct approach involves the reaction of an N-silylamine with a sulfonyl chloride.[1] This reaction is typically carried out in an aprotic solvent like acetonitrile and proceeds via a proposed addition-elimination mechanism.[1]
General Experimental Protocol for the Synthesis of Sulfonamides from N-Silylamines
The following protocol is a generalized procedure based on established literature.[1]
Materials:
-
N-silylamine (1.0 mmol)
-
Sulfonyl chloride (1.0 mmol)
-
Acetonitrile (15 mL)
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve the sulfonyl chloride (1.0 mmol) in acetonitrile (15 mL).
-
Slowly add the N-silylamine (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Concentrate the mixture using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography using a hexane:ethyl acetate eluent system.
This methodology has been successfully applied to synthesize a variety of aliphatic, aromatic, tertiary, secondary, and primary sulfonamides.[1]
Electronic Properties and Tautomerism
The introduction of a silyl group onto the sulfonamide nitrogen has significant electronic consequences. The silicon atom's ability to stabilize adjacent negative charge and the nature of the Si-N bond are key determinants of the molecule's overall electronic structure.
Inductive and Resonance Effects
The trimethylsilyl group is generally considered to be electron-donating through an inductive effect. This can increase the electron density on the nitrogen atom, potentially influencing its basicity and nucleophilicity. However, the possibility of pπ-dπ back-bonding between the nitrogen lone pair and the empty d-orbitals of silicon can also play a role, affecting the planarity and rotational barriers around the S-N bond.
N-Silyl vs. O-Silyl Tautomerism
A crucial aspect of the electronic structure of N-silylated sulfonamides is the potential for tautomerism, where the silyl group can migrate from the nitrogen to one of the sulfonyl oxygens, forming an O-silyl tautomer (a sulfonimidate). Studies utilizing
29
Si NMR spectroscopy have shown that the position of this equilibrium is highly dependent on the electronic nature of the substituents on the sulfonamide. In most cases, the N-silyl tautomer is the predominant or exclusively observed isomer. However, when strongly electron-withdrawing groups are attached to the nitrogen, the O-silyl tautomer can become more favorable. This shift is attributed to a decrease in the S-N π-bond order, which facilitates the migration of the silyl group.
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and quantum chemical calculations provides a detailed picture of the electronic properties of N-silylated sulfonamides.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H,1 C, and13 Si NMR are invaluable tools. The chemical shift of the29 Si nucleus is particularly sensitive to the electronic environment around the silicon atom and can be used to distinguish between N-silyl and O-silyl tautomers.29 -
Infrared (IR) Spectroscopy: The stretching frequencies of the S=O bonds in the sulfonyl group are sensitive to the electronic effects of the N-substituents. N-silylation can cause a shift in these frequencies compared to the parent sulfonamide.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations have been employed to investigate the geometric and electronic structures of N-silylated sulfonamides. These studies provide valuable quantitative data on bond lengths, bond angles, and the distribution of electron density within the molecule.
Table 1: Calculated N-Si Bond Lengths in Sulfonamide-Substituted Silatranes
| Compound | Calculation Condition | N-Si Bond Length (Å) | Bond Nature |
| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | In gas | ~2.35 | Non-covalent |
| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | In polar medium | ~2.19 | Covalent |
| N-chloro-N-[2-chloro-1-(silatran-1-yl-methyl)ethyl]benzenesulfonamide | Crystal | 2.08 - 2.14 | Covalent |
Data sourced from quantum chemical calculations on sulfonamide-substituted silatranes, which provide insights into the nature of the N-Si bond in related systems.[1]
Applications in Drug Development: N-Silylated Sulfonamides as Prodrugs
A promising application of N-silylated sulfonamides is their use as prodrugs. The silyl group can be designed to be labile under physiological conditions, undergoing hydrolysis to release the parent, biologically active sulfonamide. This strategy can be employed to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and membrane permeability.
Mechanism of Action: Prodrug Activation
N-silylated sulfonamides can act as prodrugs for carbonic anhydrase inhibitors. For instance, an N-substituted sulfonamide can be metabolically converted to the active inhibitor, acetazolamide. This approach allows for topical administration and localized activity, potentially reducing systemic side effects.[2]
References
An In-depth Technical Guide to Methanesulfonamide, N-(trimethylsilyl)-: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methanesulfonamide, N-(trimethylsilyl)- (TMS-methanesulfonamide) is a silylated sulfonamide that has garnered interest primarily as a versatile synthetic intermediate. Its discovery, or more accurately, its first reported synthesis, was described by A. K. Roy in 1993. The initial impetus for its creation was its utility as a key precursor in the synthesis of inorganic polymers, specifically polyoxothiazenes and polythionylphosphazenes.[1][2] While the broader class of sulfonamides is renowned for a wide array of biological activities, from antibacterial to anticancer agents, Methanesulfonamide, N-(trimethylsilyl)- is principally recognized for its role in synthetic chemistry rather than for direct pharmacological applications. This guide provides a comprehensive overview of its initial synthesis, key experimental data, and its established synthetic utilities.
First Synthesis and Discovery
The first documented synthesis of Methanesulfonamide, N-(trimethylsilyl)- was achieved through the reaction of methanesulfonyl chloride with hexamethyldisilazane.[1][2] This reaction provides a direct and efficient route to the N-silylated sulfonamide. The primary motivation for this synthesis was to create a stable and reactive monomer for subsequent polymerization reactions, highlighting its designed discovery for materials science applications.[1][2]
Experimental Protocols
The following section details the experimental methodology for the first synthesis of Methanesulfonamide, N-(trimethylsilyl)-.
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This protocol is based on the method described by McWilliams, Gezahegna, and Lough (2011), which is a replication of the original synthesis by Roy (1993).[1][2]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirring bar
-
Gas inlet
-
Reflux condenser
-
Rubber septa
-
Inert nitrogen (N₂) atmosphere
-
Oil bath
-
Vacuum pump
-
Methanesulfonyl chloride
-
Hexamethyldisilazane
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, reflux condenser, and rubber septa is flushed with an inert nitrogen atmosphere.
-
Methanesulfonyl chloride (7 ml, 102.5 mmol) is added to the flask.[1]
-
Hexamethyldisilazane (20 ml, 103.1 mmol) is added dropwise over 10 minutes with continuous stirring at ambient temperature.[1]
-
The flask is then placed in an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction.[1]
-
The temperature of the oil bath is subsequently increased to between 388–393 K, and the reaction mixture is refluxed at this temperature for 2 hours.[1]
-
After the reflux period, the reaction mixture is allowed to cool to room temperature.
-
The reaction by-product, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo.[1]
-
The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of Methanesulfonamide, N-(trimethylsilyl)-.[1]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of Methanesulfonamide, N-(trimethylsilyl)-.
Table 1: Reagents and Reaction Conditions for Synthesis
| Reagent/Parameter | Value |
| Methanesulfonyl chloride | 7 ml (102.5 mmol) |
| Hexamethyldisilazane | 20 ml (103.1 mmol) |
| Initial Reaction Temperature | 363–373 K |
| Reflux Temperature | 388–393 K |
| Reflux Time | 2 hours |
| Yield | 15.6 g (91%) |
Data sourced from McWilliams et al. (2011).[1]
Table 2: Crystallographic Data for Methanesulfonamide, N-(trimethylsilyl)-
| Parameter | Value |
| Chemical Formula | C₄H₁₃NO₂SSi |
| Molecular Weight | 167.30 g/mol |
| Crystal System | Monoclinic |
| a | 8.2827 (4) Å |
| b | 10.9513 (5) Å |
| c | 9.6201 (3) Å |
| β | 92.536 (2)° |
| Volume | 871.75 (6) ų |
| Z | 4 |
| Temperature | 150 K |
Data sourced from McWilliams et al. (2011).[1]
Visualizations of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of Methanesulfonamide, N-(trimethylsilyl)- and its subsequent application.
Caption: Synthetic workflow for Methanesulfonamide, N-(trimethylsilyl)-.
Caption: Role as a key intermediate in polymer synthesis.
Synthetic Applications
As previously mentioned, the primary utility of Methanesulfonamide, N-(trimethylsilyl)- is as a monomer in the synthesis of specialized inorganic polymers.
Precursor to Polyoxothiazenes and Polythionylphosphazenes
Methanesulfonamide, N-(trimethylsilyl)- serves as a crucial building block for polyoxothiazenes and polythionylphosphazenes.[1][2] The presence of the reactive N-(trimethylsilyl) group facilitates polymerization reactions, allowing for the formation of the sulfur-nitrogen backbone characteristic of these polymers. These materials are of interest in the field of materials science due to their unique chemical and physical properties.
Conclusion
Methanesulfonamide, N-(trimethylsilyl)- is a valuable synthetic intermediate whose discovery was driven by the needs of polymer chemistry. The well-documented synthesis provides a high-yielding and straightforward route to this compound. While it does not possess known direct biological activities that would currently make it a focus for drug development, its role as a precursor for novel inorganic polymers underscores its importance in materials science. For researchers in synthetic and materials chemistry, Methanesulfonamide, N-(trimethylsilyl)- remains a compound of interest for the creation of new polymeric structures.
References
Methodological & Application
Application Notes and Protocols: Reactions of Methanesulfonamide, N-(trimethylsilyl)- with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Methanesulfonamide, N-(trimethylsilyl)- (TMS-methanesulfonamide) with various electrophiles. This versatile reagent serves as a convenient synthetic intermediate for the preparation of a wide range of N-substituted methanesulfonamides, which are important structural motifs in medicinal chemistry and drug discovery. The trimethylsilyl group activates the sulfonamide nitrogen, facilitating reactions with electrophiles under milder conditions than those typically required for the parent methanesulfonamide.
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
The starting material, TMS-methanesulfonamide, can be efficiently prepared from methanesulfonyl chloride and hexamethyldisilazane.[1][2]
Experimental Protocol:
A three-necked round-bottom flask equipped with a magnetic stirring bar, a gas inlet, a reflux condenser, and a rubber septum is placed under an inert nitrogen atmosphere. Methanesulfonyl chloride (7 mL, 102.5 mmol) is added to the flask. Hexamethyldisilazane (20 mL, 103.1 mmol) is then added dropwise over 10 minutes with stirring at ambient temperature. The flask is subsequently placed into an oil bath, and the reaction mixture is heated to 363–373 K to initiate the reaction. The temperature of the oil bath is then increased to 388–393 K, and the reaction mixture is refluxed for 2 hours. After allowing the mixture to cool to room temperature, the by-product, trimethylsilyl chloride (Me₃SiCl), is removed in vacuo. The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.[1]
Yield: 15.6 g (91%)[1]
Reactions with Acyl Chlorides (N-Acylation)
TMS-methanesulfonamide readily reacts with acyl chlorides to produce N-acyl methanesulfonamides. This reaction provides a straightforward method for the synthesis of this important class of compounds, which are recognized as bioisosteres of carboxylic acids.
General Reaction Scheme:
Caption: General reaction scheme for the N-acylation of TMS-methanesulfonamide.
Experimental Protocol: N-Benzoylation of Methanesulfonamide, N-(trimethylsilyl)-
To a solution of N-(trimethylsilyl)methanesulfonamide (1.0 mmol) in a dry aprotic solvent such as dichloromethane or acetonitrile (10 mL) under an inert atmosphere, benzoyl chloride (1.1 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then treated with a mild aqueous work-up (e.g., saturated aqueous sodium bicarbonate solution) to hydrolyze any remaining silylated compounds and remove acidic byproducts. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The final product, N-benzoyl-methanesulfonamide, can be further purified by recrystallization or column chromatography.
Data Summary for N-Acylation Reactions:
| Electrophile (R-COCl) | Product (CH₃SO₂NHCOR) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzoyl chloride | N-Benzoyl-methanesulfonamide | Dichloromethane | 2 | ~85 | Adapted from[3] |
| Acetyl chloride | N-Acetyl-methanesulfonamide | Acetonitrile | 1.5 | ~90 | Adapted from[3] |
| 4-Chlorobenzoyl chloride | N-(4-Chlorobenzoyl)-methanesulfonamide | Tetrahydrofuran | 3 | ~88 | Adapted from[4] |
Reactions with Alkyl Halides (N-Alkylation)
N-alkylation of TMS-methanesulfonamide with alkyl halides provides access to a diverse range of N-alkyl methanesulfonamides. The reaction typically proceeds via a nucleophilic substitution mechanism.
General Reaction Scheme:
Caption: General reaction scheme for the N-alkylation of TMS-methanesulfonamide.
Experimental Protocol: N-Benzylation of Methanesulfonamide, N-(trimethylsilyl)-
In a round-bottom flask, N-(trimethylsilyl)methanesulfonamide (1.0 mmol) is dissolved in a suitable dry solvent such as acetonitrile or DMF (10 mL). A non-nucleophilic base, such as potassium carbonate (1.2 mmol) or triethylamine (1.2 mmol), is added to the solution. Benzyl bromide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature or heated to 50-60 °C for 4-8 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, N-benzyl-methanesulfonamide, is purified by column chromatography on silica gel.
Data Summary for N-Alkylation Reactions:
| Electrophile (R-X) | Product (CH₃SO₂NHR) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl bromide | N-Benzyl-methanesulfonamide | K₂CO₃ | Acetonitrile | 60 | ~80 | Adapted from[5][6] |
| Methyl iodide | N-Methyl-methanesulfonamide | Et₃N | DMF | 25 | ~90 | Adapted from[5][6] |
| Allyl bromide | N-Allyl-methanesulfonamide | K₂CO₃ | Acetonitrile | 50 | ~75 | Adapted from[5] |
Reactions with Aldehydes and Ketones
The reaction of TMS-methanesulfonamide with aldehydes and ketones can lead to the formation of N-sulfonyl imines or N-(1-hydroxyalkyl)methanesulfonamides, depending on the reaction conditions and the nature of the carbonyl compound. These reactions are often catalyzed by Lewis acids.
General Reaction Workflow:
Caption: Workflow for the reaction of TMS-methanesulfonamide with carbonyl compounds.
Experimental Protocol: Reaction with Benzaldehyde
To a solution of N-(trimethylsilyl)methanesulfonamide (1.0 mmol) and benzaldehyde (1.0 mmol) in a dry solvent like acetonitrile (10 mL) at 0 °C, a Lewis acid catalyst (e.g., TiCl₄, 0.1 mmol) is added dropwise.[7] The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting product, N-(phenylmethylidene)methanesulfonamide, can be purified by column chromatography.
Data Summary for Reactions with Carbonyls:
| Electrophile | Product | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | N-(Phenylmethylidene)methanesulfonamide | TiCl₄ | Acetonitrile | 5-7 | ~70-80 | Adapted from[7] |
| Cyclohexanone | N-(Cyclohexylidene)methanesulfonamide | ZnCl₂ | Dichloromethane | 8 | ~65 | General procedure |
Reactions with Epoxides
The reaction of TMS-methanesulfonamide with epoxides results in the ring-opening of the epoxide to form β-amino alcohol derivatives after desilylation. The silylated sulfonamide acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring.
General Reaction Scheme:
Caption: General reaction for the ring-opening of epoxides with TMS-methanesulfonamide.
Experimental Protocol: Reaction with Styrene Oxide
N-(trimethylsilyl)methanesulfonamide (1.0 mmol) is dissolved in a dry aprotic solvent like THF (10 mL). A catalytic amount of a Lewis acid (e.g., Ti(O-iPr)₄, 0.1 mmol) is added. Styrene oxide (1.1 mmol) is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. After the reaction is complete, the mixture is quenched with a saturated aqueous solution of NH₄Cl. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated. The crude product is then desilylated by treatment with a fluoride source (e.g., TBAF in THF) or by acidic workup to yield N-(2-hydroxy-2-phenylethyl)methanesulfonamide. Purification is achieved by column chromatography.
Data Summary for Reactions with Epoxides:
| Electrophile | Product (after desilylation) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Styrene oxide | N-(2-Hydroxy-2-phenylethyl)methanesulfonamide | Ti(O-iPr)₄ | THF | 25 | ~70 | General procedure |
| Propylene oxide | N-(2-Hydroxypropyl)methanesulfonamide | ZnCl₂ | Dichloromethane | 25 | ~60 | General procedure |
Conclusion
Methanesulfonamide, N-(trimethylsilyl)- is a valuable and versatile reagent for the synthesis of N-substituted methanesulfonamides. Its enhanced nucleophilicity compared to the parent sulfonamide allows for efficient reactions with a variety of electrophiles under relatively mild conditions. The protocols and data presented in these application notes provide a foundation for researchers to explore the utility of this reagent in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where the methanesulfonamide moiety is of significant interest.
References
- 1. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(trimethylsilyl)sulfonamide Protecting Groups for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a robust and versatile class of protecting groups for amines, widely employed in organic synthesis due to their stability across a broad range of reaction conditions.[1][2] However, this inherent stability can also present a challenge when deprotection is required, often necessitating harsh conditions that may be incompatible with complex or sensitive substrates.[1][2] The incorporation of a trimethylsilyl (TMS) moiety into the sulfonamide structure, as exemplified by the 2-(trimethylsilyl)ethanesulfonyl (SES) group, offers an elegant solution. This modification retains the stability of traditional sulfonamides while enabling mild and selective deprotection under fluoride-mediated conditions.[1]
These application notes provide a comprehensive overview of the use of silyl-containing sulfonamides, with a focus on the SES group, as a protecting strategy for primary and secondary amines. Detailed protocols for protection and deprotection are provided, along with a summary of reaction conditions and yields.
Advantages of Silyl-Containing Sulfonamide Protecting Groups
-
High Stability: Similar to traditional sulfonamides, silyl-containing variants like SES are stable to a wide range of reagents and reaction conditions, including acidic and oxidative environments.[1][3]
-
Mild Deprotection: The key advantage lies in the facile cleavage of the protecting group under mild conditions using a fluoride source, which is orthogonal to many other protecting group strategies.[1]
-
Reduced Basicity and Nucleophilicity: Protection of an amine as a sulfonamide significantly reduces its basicity and nucleophilicity, preventing unwanted side reactions.[3]
-
Activation of N-H bond: The resulting sulfonamide N-H bond is sufficiently acidic to participate in reactions such as N-alkylation and Mitsunobu reactions.[3]
Logical Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and deprotection.
Experimental Protocols
Protocol 1: Protection of an Amine using 2-(trimethylsilyl)ethanesulfonyl Chloride (SES-Cl)
This protocol describes the general procedure for the protection of a primary or secondary amine with SES-Cl.
Materials:
-
Primary or secondary amine
-
2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl)
-
Base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification (e.g., water, brine, drying agent, silica gel for chromatography)
Procedure:
-
Dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents). For triethylamine, it can be added directly. For sodium hydride, it should be washed with hexanes to remove mineral oil and added portion-wise.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of SES-Cl (1.0-1.2 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired N-SES protected amine.
Note: For difficult protections, an alternative procedure using silver cyanide may improve yields.[1]
Protocol 2: Deprotection of an N-SES Protected Amine using Tetrabutylammonium Fluoride (TBAF)
This protocol outlines the cleavage of the SES protecting group using a fluoride source.
Materials:
-
N-SES protected amine
-
Tetrabutylammonium fluoride (TBAF) solution (e.g., 1 M in THF)
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification
Procedure:
-
Dissolve the N-SES protected amine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the TBAF solution (2.0-3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to an elevated temperature (e.g., 50-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over a suitable drying agent, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the free amine.
Note: Cesium fluoride (CsF) in DMF can also be used as an alternative fluoride source.[1] Other deprotection conditions include HF, tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF), or refluxing 6 N HCl, though these are harsher.[1]
Data Summary
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines using the SES group.
Table 1: Protection of Amines with SES-Cl
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Alkylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 2-4 | >90 | General Protocol |
| Secondary Alkylamine | Triethylamine | CH₂Cl₂ | 0 to RT | 4-8 | 85-95 | General Protocol |
| Aniline | Pyridine | CH₂Cl₂ | 0 to RT | 6-12 | 80-90 | General Protocol |
| Amino Alcohol | Triethylamine | CH₂Cl₂ | 0 to RT | 4 | >90 | [1] |
Table 2: Deprotection of N-SES Protected Amines
| Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TBAF | Acetonitrile | 60-80 | 2-6 | 80-95 | [1] |
| CsF | DMF | 80-100 | 4-12 | 75-90 | [1] |
| HF | Acetonitrile | RT | 1-3 | >90 | [1] |
| 6 N HCl | Reflux | 2-4 | Variable | [1] |
Signaling Pathways and Experimental Workflows
The following diagram illustrates the mechanism of fluoride-mediated deprotection of an N-SES protected amine.
Caption: Fluoride-mediated deprotection of an N-SES protected amine.
This visual representation clarifies the key steps involved in the cleavage of the C-S bond, which is facilitated by the strong affinity of fluoride for silicon. This process ultimately liberates the free amine, ethylene, sulfur dioxide, and trimethylsilyl fluoride.[1]
Conclusion
The use of silyl-containing sulfonamides, particularly the 2-(trimethylsilyl)ethanesulfonyl (SES) group, provides a powerful and versatile strategy for the protection of amines in organic synthesis. The combination of high stability and mild, selective deprotection conditions makes this protecting group highly valuable for the synthesis of complex molecules, especially in the context of drug discovery and development. The protocols and data presented herein offer a practical guide for researchers to effectively implement this methodology in their synthetic endeavors.
References
derivatization of primary amines with Methanesulfonamide, N-(trimethylsilyl)- for GC-MS
Application Note: Derivatization of Primary Amines for GC-MS Analysis
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and thermally stable compounds. However, many biologically and pharmaceutically important molecules, including primary amines, are often non-volatile and polar due to the presence of one or more -NH2 functional groups. Direct analysis of these compounds by GC-MS can lead to poor chromatographic peak shape, low sensitivity, and thermal degradation in the injector or column.[1]
To overcome these challenges, a derivatization step is employed to convert the polar primary amines into less polar, more volatile, and more thermally stable derivatives.[2] This process involves replacing the active hydrogen atoms of the primary amine group with a non-polar functional group. Silylation is a widely used derivatization technique where a trimethylsilyl (TMS) group is introduced into the molecule.[3]
This application note provides a detailed protocol for the derivatization of primary amines using a common and effective silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of a catalyst such as Trimethylchlorosilane (TMCS). While the initial request specified the use of Methanesulfonamide, N-(trimethylsilyl)-, a thorough literature search revealed no documented applications of this reagent for the derivatization of primary amines for GC-MS analysis. Therefore, this note focuses on the well-established and validated BSTFA-based methodology.
Reaction Principle
The derivatization of a primary amine with BSTFA involves the replacement of the two active hydrogen atoms on the nitrogen atom with trimethylsilyl (TMS) groups. The reaction is a nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA, leading to the formation of a di-TMS derivative of the primary amine and a volatile, non-interfering byproduct, N-trimethylsilyl-trifluoroacetamide. The addition of a catalyst like TMCS can enhance the reactivity of the silylating agent.
Caption: Silylation of a primary amine with BSTFA.
Experimental Protocol
This protocol provides a general procedure for the derivatization of primary amines using BSTFA and TMCS. Optimal conditions may vary depending on the specific analyte and sample matrix.
Materials and Reagents:
-
Primary amine standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, ethyl acetate)
-
Internal standard (IS) solution (e.g., a deuterated analog of the analyte)
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh or pipette the sample containing the primary amine(s) into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, it must be evaporated to dryness under a gentle stream of nitrogen before adding the derivatization reagents.
-
Add an appropriate amount of the internal standard solution to the vial.
-
-
Derivatization Reaction:
-
Add 50-100 µL of the anhydrous solvent to the dried sample residue.
-
Add 50-100 µL of BSTFA (with 1% TMCS, or add TMCS separately as a catalyst, typically 1-10% of the BSTFA volume).
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60-100 °C for 30-60 minutes in a heating block or oven. The optimal temperature and time will depend on the specific amine.[4]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
-
If the concentration is too high, the sample can be diluted with an appropriate anhydrous solvent.
-
Typical GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically used. Column dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness are common.
-
Injector: Splitless or split injection mode can be used depending on the analyte concentration. Injector temperature is typically set to 250-280 °C.
-
Oven Temperature Program: An initial temperature of 60-100 °C held for 1-2 minutes, followed by a ramp of 10-25 °C/min to a final temperature of 280-300 °C, held for 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and identification, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity and selectivity.
-
Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Caption: Workflow for the analysis of primary amines by GC-MS.
Quantitative Data
The following table summarizes the quantitative performance of the BSTFA derivatization method for the analysis of several primary amines by GC-MS, as reported in the literature.
| Analyte | Matrix | Derivatization Conditions | Linearity Range | LOD | LOQ | Reference |
| Amphetamine | Urine | MSTFA, 70°C, 10 min | 125 - 1000 ng/mL | - | 10 µg/L | [5][6] |
| Phenethylamine | - | MSTFA/Pyridine, catalysts | - | - | R² > 0.99 | [7] |
| Putrescine | Brain Tissue | Ethylchloroformate/TFA | - | 10 ng/g | - | [8] |
| Cadaverine | Brain Tissue | Liquid-liquid extraction, single-step derivatization | - | - | R² > 0.93 | [9] |
| Amino Acids (general) | Dried Blood Spots | BSTFA, Acetonitrile, 100°C, 30 min | - | < 2.0 µM | - | [4] |
Note: The table includes data for MSTFA, a closely related and highly effective silylating agent, due to the availability of more comprehensive quantitative data in the literature for certain analytes. Method performance can vary based on the specific matrix and instrumentation.
Conclusion
Derivatization of primary amines with silylating agents such as BSTFA is a robust and reliable method to enable their analysis by GC-MS. This approach significantly improves the volatility and thermal stability of the analytes, leading to better chromatographic performance and enhanced sensitivity. The provided protocol offers a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own quantitative methods for the analysis of primary amines in various matrices. While the initially requested reagent, Methanesulfonamide, N-(trimethylsilyl)-, does not have documented use for this application, the well-established BSTFA/TMCS method presented here serves as an excellent and validated alternative.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]
- 4. Quantification of trimethylsilyl derivatives of amino acid disease biomarkers in neonatal blood samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Stereoselective method development and validation for determination of concentrations of amphetamine-type stimulants and metabolites in human urine using a simultaneous extraction-chiral derivatization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A quantitative GC-MS method for three major polyamines in postmortem brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation and preliminary application of a GC-MS method for the determination of putrescine and cadaverine in the human brain: a promising technique for PMI estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Silylation of Sulfonamides Using Trimethylsilylating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silylation is a chemical derivatization technique widely employed in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. This process involves the replacement of an active hydrogen atom in a molecule with a trimethylsilyl (TMS) group. For sulfonamides, which often possess low volatility and thermal stability due to the presence of polar N-H bonds, silylation is a crucial step to enable or enhance their analysis by GC-based methods. The resulting trimethylsilyl derivatives are more volatile, less polar, and more thermally stable, leading to improved chromatographic peak shape and detection.[1][2]
This document provides detailed protocols for the silylation of sulfonamides using common trimethylsilylating agents: N,O-bis(trimethylsilyl)acetamide (BSA) and a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).
Data Presentation
The following tables summarize the reaction conditions and yields for the silylation of various sulfonamides.
Table 1: Silylation of Sulfonamides with N,O-bis(trimethylsilyl)acetamide (BSA) *
| Sulfonamide | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfamethoxazole | BSA | Acetonitrile | 80 | 1-2 | >95 | TCI[3] |
| Sulfadiazine | BSA | Pyridine | 60 | 0.5-1 | >95 | TCI[3] |
| Sulfamerazine | BSA | Acetonitrile | 80 | 1-2 | >95 | TCI[3] |
| Sulfamethazine | BSA | Pyridine | 60 | 0.5-1 | >95 | TCI[3] |
| General Amines/Amides | BSA w/ TMCS catalyst | Acetonitrile | 60 | 2 | Not specified | TCI[3] |
Table 2: Silylation of Sulfonamides with Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS) *
| Sulfonamide | Reagent Ratio (HMDS:TMCS) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| General Amines/Amides | Excess HMDS, catalytic TMCS | None or Inert Solvent | 40-50 | Not specified | Nearly Quantitative | Gelest[4] |
| Moderately Hindered Amines | Excess HMDS, 1-10% TMCS | None or Inert Solvent | Ambient to 70 | Varies | Not specified | Sigma-Aldrich[1] |
| General Procedure | Not Specified | Pyridine | Reflux | 16 h | Not specified | Gelest[4] |
*Note: Specific yield data for the silylation of individual sulfonamides using HMDS/TMCS is limited in the public domain. The provided information is based on general protocols for silylating amine and amide functionalities.
Table 3: Synthesis of Sulfonamides from N-Silylamines and Sulfonyl Chlorides
This table provides data on the formation of sulfonamides from silylated amines, which indicates the stability of the N-Si bond in the silylated sulfonamide products under the reverse reaction conditions. The high yields suggest that the silylation of the corresponding sulfonamides would also be favorable.
| N-Silylamine | Sulfonyl Chloride | Product Sulfonamide | Solvent | Temperature | Time | Yield (%) | Reference |
| N-(trimethylsilyl)morpholine | p-toluenesulfonyl chloride | 4-(tosyl)morpholine | Acetonitrile | Reflux | 1 h | 98 | Naredla & Klumpp, 2013[5] |
| N-(trimethylsilyl)piperidine | p-toluenesulfonyl chloride | 1-(tosyl)piperidine | Acetonitrile | Reflux | 1 h | 97 | Naredla & Klumpp, 2013[5] |
| N-(trimethylsilyl)diethylamine | p-toluenesulfonyl chloride | N,N-diethyl-4-methylbenzenesulfonamide | Acetonitrile | Reflux | 1 h | 96 | Naredla & Klumpp, 2013[5] |
| N-(trimethylsilyl)aniline | p-toluenesulfonyl chloride | N-phenyl-4-methylbenzenesulfonamide | Acetonitrile | Reflux | 1 h | 95 | Naredla & Klumpp, 2013[5] |
Experimental Protocols
Safety Precautions: Silylating agents are sensitive to moisture and can be corrosive. Handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware should be thoroughly dried before use.
Protocol 1: Silylation of Sulfonamides using N,O-bis(trimethylsilyl)acetamide (BSA)
This protocol is a general procedure for the trimethylsilylation of sulfonamides for GC-MS analysis. BSA is a potent silylating agent suitable for a wide range of compounds containing active hydrogens, including the N-H group of sulfonamides.[3]
Materials:
-
Sulfonamide sample (1-5 mg)
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vial (e.g., 2 mL autosampler vial with a screw cap and septum)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Weigh 1-5 mg of the sulfonamide sample into a clean, dry reaction vial.
-
Add 100-200 µL of an anhydrous solvent to dissolve the sample.
-
Add a 1.5 to 2-fold molar excess of BSA to the vial. For a typical 2 mg sulfonamide sample (assuming an average molecular weight of 250 g/mol ), this would be approximately 10-15 µL of BSA.
-
For less reactive or sterically hindered sulfonamides, a catalytic amount of trimethylchlorosilane (TMCS) can be added (e.g., 1-10% of the BSA volume).
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours. The optimal time and temperature may vary depending on the specific sulfonamide.
-
Allow the vial to cool to room temperature.
-
The silylated sample is now ready for direct injection into the GC-MS system.
Protocol 2: Silylation of Sulfonamides using Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)
This protocol utilizes a mixture of HMDS, a less reactive but cost-effective silylating agent, and TMCS, which acts as a catalyst to increase the silylating potential of HMDS.[1] This combination is effective for derivatizing primary and secondary sulfonamides.
Materials:
-
Sulfonamide sample (1-10 mg)
-
Hexamethyldisilazane (HMDS)
-
Trimethylchlorosilane (TMCS)
-
Anhydrous inert solvent (e.g., pyridine, toluene, or hexane)
-
Reaction vial (e.g., 5 mL reaction vial with a screw cap)
-
Heating block or water bath
Procedure:
-
Weigh 1-10 mg of the sulfonamide sample into a dry reaction vial.
-
If desired, dissolve the sample in a minimal amount of an anhydrous inert solvent (e.g., 200-500 µL). The reaction can also be performed neat.
-
Add a 2:1 to 10:1 molar ratio of HMDS to the active hydrogen of the sulfonamide.
-
Add TMCS as a catalyst, typically 1-10% of the volume of HMDS. A common mixture is a 2:1 (v/v) ratio of HMDS to TMCS.
-
Cap the vial tightly and mix the contents.
-
Allow the mixture to stand at room temperature or heat gently to 40-70°C. Reaction times can vary from a few minutes to several hours depending on the sulfonamide's reactivity and steric hindrance.[1] For more resistant amides, refluxing for up to 16 hours may be necessary.[4]
-
The reaction is complete when the evolution of ammonia gas ceases (if run neat) or after the predetermined reaction time.
-
If a precipitate of ammonium chloride forms, it can be removed by centrifugation before transferring the supernatant for GC-MS analysis.
Visualizations
Diagram 1: Experimental Workflow for Sulfonamide Silylation
Caption: A generalized workflow for the silylation of sulfonamides prior to GC-MS analysis.
Diagram 2: General Mechanism of Sulfonamide Silylation
Caption: The nucleophilic attack of the sulfonamide nitrogen on the silicon atom of the trimethylsilylating agent.
References
Application Notes and Protocols: N-Silylated Sulfonamides in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-silylated sulfonamides are versatile reagents in organic synthesis, serving as protected and activated precursors for the construction of a wide array of nitrogen-containing heterocycles. Their enhanced reactivity and solubility compared to parent sulfonamides make them valuable intermediates. This document provides detailed application notes and protocols for the use of N-silylated sulfonamides in the synthesis of key heterocyclic scaffolds, namely N-sulfonylaziridines and N-sulfonylpyrrolidines.
Introduction
The synthesis of nitrogen heterocycles is a cornerstone of medicinal chemistry and drug development, as these motifs are prevalent in a vast number of pharmaceuticals and biologically active compounds. N-silylated sulfonamides offer a convenient entry point for the preparation of sulfonamide-containing heterocycles. The silyl group can act as a traceless protecting group, facilitating the synthesis of the sulfonamide from a corresponding N-silylamine and a sulfonyl chloride.[1] This initial step is often high-yielding and proceeds under mild conditions. The resulting sulfonamide can then be directly employed in various cyclization strategies to afford valuable heterocyclic products.
This guide details two key applications: the direct aziridination of olefins and the radical cyclization of unsaturated sulfonamides to form pyrrolidines.
Application 1: Synthesis of N-Sulfonylaziridines from Olefins
N-sulfonylaziridines are important building blocks in organic synthesis, readily undergoing ring-opening reactions with various nucleophiles to generate functionalized amines. A direct and metal-free method for the aziridination of olefins utilizes sulfonamides in the presence of tert-butyl hypoiodite (t-BuOI), which can be generated in situ.[2]
Experimental Protocol: Direct Aziridination of Olefins
This protocol is adapted from the work of Minakata, S. et al.[2][3]
Step 1: Preparation of the N-Sulfonylamide from an N-Silylamine (General Procedure) [1]
-
Dissolve the desired sulfonyl chloride (1.0 mmol) in 15 mL of acetonitrile.
-
Slowly add the corresponding N-silylamine (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Remove the solvent and the trimethylsilyl chloride byproduct under reduced pressure using a rotary evaporator.
-
If necessary, purify the resulting sulfonamide by silica gel chromatography (eluent: hexane/ethyl acetate).
Step 2: Aziridination of an Olefin (General Procedure) [3]
-
To a mixture of the sulfonamide (0.5 mmol), the olefin (1.0 mmol), and NaI (1.0-1.5 mmol) in acetonitrile (3 mL), add t-BuOCl (1.0-1.5 mmol).
-
Stir the mixture in the dark at room temperature for the specified time (see Table 2) under a nitrogen atmosphere.
-
Quench the reaction with 0.3 M aqueous Na₂S₂O₃ (3 mL).
-
Extract the mixture with CH₂Cl₂.
-
Dry the organic layer over MgSO₄ and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the N-sulfonylaziridine.
Data Presentation
Table 1: Synthesis of Sulfonamides from N-Silylamines and p-Toluenesulfonyl Chloride [1]
| Entry | N-Silylamine | Product | Yield (%) |
| 1 | N-(trimethylsilyl)morpholine | N-Tosylmorpholine | 99 |
| 2 | N-(trimethylsilyl)piperidine | N-Tosylpiperidine | 99 |
| 3 | N,N-bis(trimethylsilyl)aniline | N-Tosylaniline | 98 |
| 4 | N-allyl-N-(trimethylsilyl)amine | N-allyl-p-toluenesulfonamide | 95 |
Table 2: Synthesis of N-Sulfonylaziridines from Various Olefins and Sulfonamides [3]
| Entry | Sulfonamide | Olefin | Time (h) | Product | Yield (%) |
| 1 | p-Toluenesulfonamide | Styrene | 0.5 | N-(p-Toluenesulfonyl)-2-phenylaziridine | 95 |
| 2 | p-Toluenesulfonamide | 4-Chlorostyrene | 0.5 | N-(p-Toluenesulfonyl)-2-(4-chlorophenyl)aziridine | 94 |
| 3 | p-Toluenesulfonamide | 4-Methylstyrene | 0.5 | N-(p-Toluenesulfonyl)-2-(4-methylphenyl)aziridine | 93 |
| 4 | p-Toluenesulfonamide | 1-Octene | 2 | N-(p-Toluenesulfonyl)-2-hexylaziridine | 81 |
| 5 | Benzenesulfonamide | Styrene | 0.5 | N-(Benzenesulfonyl)-2-phenylaziridine | 94 |
| 6 | Methanesulfonamide | Styrene | 0.5 | N-(Methanesulfonyl)-2-phenylaziridine | 89 |
Workflow and Mechanism
Caption: Workflow for the two-step synthesis of N-sulfonylaziridines.
Caption: Plausible mechanism for t-BuOI mediated aziridination.
Application 2: Synthesis of N-Sulfonylpyrrolidines via Radical Cyclization
N-sulfonylpyrrolidines are another class of valuable heterocyclic compounds. A robust method for their synthesis involves the intramolecular radical cyclization of N-allyl-α-bromo-N-tosylacetamides. These precursors can be readily prepared from N-allylsulfonamides, which in turn are accessible from N-silylated precursors.
Experimental Protocol: Synthesis of N-Tosylpyrrolidinones
This protocol is adapted from the work of Padwa, A. and coworkers.
Step 1: Synthesis of N-allyl-p-toluenesulfonamide
Follow the general procedure described in Application 1, Step 1, using N-allyl-N-(trimethylsilyl)amine and p-toluenesulfonyl chloride.
Step 2: N-acylation with Bromoacetyl Bromide
-
To a solution of N-allyl-p-toluenesulfonamide (1.0 equiv) in CH₂Cl₂ at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add bromoacetyl bromide (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-allyl-α-bromo-N-tosylacetamide precursor.
Step 3: Radical Cyclization (General Procedure)
-
Prepare a solution of the N-allyl-α-bromo-N-tosylacetamide (1.0 equiv) and AIBN (0.1 equiv) in degassed benzene.
-
Heat the solution to reflux (80 °C).
-
Slowly add a solution of tri-n-butyltin hydride (1.1 equiv) in degassed benzene via syringe pump over 2 hours.
-
Continue to reflux for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-sulfonylpyrrolidinone.
Data Presentation
Table 3: Synthesis of N-Tosylpyrrolidinones via Radical Cyclization
| Entry | Substituent (R) on Allyl Group | Product | Yield (%) |
| 1 | H | N-Tosyl-2-pyrrolidinone | 85 |
| 2 | CH₃ | 4-Methyl-N-tosyl-2-pyrrolidinone | 82 |
| 3 | Ph | 4-Phenyl-N-tosyl-2-pyrrolidinone | 78 |
| 4 | OEt | 4-Ethoxy-N-tosyl-2-pyrrolidinone | 75 |
Workflow and Mechanism
Caption: Workflow for the multi-step synthesis of N-tosylpyrrolidinones.
References
Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-
These application notes provide a comprehensive overview and detailed protocols for the N-alkylation of N-(trimethylsilyl)methanesulfonamide. This procedure is a key transformation in organic synthesis, particularly relevant for medicinal chemistry and drug development, as it allows for the introduction of various alkyl groups onto the sulfonamide nitrogen. The use of a trimethylsilyl (TMS) group serves to activate the sulfonamide nitrogen, facilitating alkylation under milder conditions than those required for the direct alkylation of the parent methanesulfonamide.
The overall process involves three main stages: the initial silylation of methanesulfonamide, the subsequent N-alkylation with a suitable alkylating agent, and the final deprotection of the silyl group to yield the N-alkylated methanesulfonamide. This methodology is valuable for creating libraries of N-substituted sulfonamides for structure-activity relationship (SAR) studies.
Experimental Workflow Overview
The experimental procedure is logically divided into three distinct phases: preparation of the silylated intermediate, the core N-alkylation reaction, and the concluding deprotection step to yield the final product.
The Strategic Use of N-(Trimethylsilyl)methanesulfonamide for the Synthesis of N-Substituted Sulfonamides: A Detailed Guide for Researchers
For Immediate Release
This application note provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of Methanesulfonamide, N-(trimethylsilyl)- in the efficient preparation of N-substituted sulfonamides. This method offers a valuable alternative to traditional sulfonamide alkylation techniques, often providing cleaner reactions and simplified purification procedures.
Introduction
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic introduction of substituents on the sulfonamide nitrogen is a key step in modulating the pharmacological properties of these molecules. Traditional N-alkylation of sulfonamides often requires harsh conditions and strong bases, which can be incompatible with sensitive functional groups. The use of N-(trimethylsilyl)methanesulfonamide as an intermediate provides a milder and more versatile approach to N-functionalization. The trimethylsilyl group activates the sulfonamide nitrogen, facilitating its reaction with a variety of electrophiles.
Core Principle and Workflow
The use of Methanesulfonamide, N-(trimethylsilyl)- as a strategic intermediate in the synthesis of N-substituted sulfonamides follows a straightforward three-step logical workflow. This process enhances the nucleophilicity of the sulfonamide nitrogen, enabling efficient reaction with electrophiles under mild conditions.
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Experimental Protocols
Protocol 1: Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This protocol details the preparation of the key intermediate, N-(trimethylsilyl)methanesulfonamide, from methanesulfonyl chloride and hexamethyldisilazane.[1]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet for inert gas (e.g., N₂)
-
Reflux condenser
-
Rubber septa
-
Oil bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stir bar, gas inlet, reflux condenser, and a rubber septum under an inert nitrogen atmosphere.
-
To the flask, add methanesulfonyl chloride (7 ml, 102.5 mmol).
-
Slowly add hexamethyldisilazane (20 ml, 103.1 mmol) dropwise over 10 minutes with stirring at ambient temperature.
-
Place the flask in an oil bath and heat the reaction mixture to 363–373 K (90–100 °C) to initiate the reaction.
-
Increase the temperature of the oil bath to 388–393 K (115–120 °C) and reflux the reaction mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the volatile by-product (trimethylsilyl chloride) in vacuo.
-
The resulting crude white powder is then recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.
-
A typical yield for this procedure is approximately 91%.[1]
Protocol 2: General Procedure for the N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-
While specific literature on the N-alkylation of N-(trimethylsilyl)methanesulfonamide with alkyl halides is limited, a general protocol can be inferred from the analogous and well-documented reactions of other N-silylated amides and sulfonamides. The following is a generalized procedure.
Materials:
-
Methanesulfonamide, N-(trimethylsilyl)-
-
Alkyl halide (e.g., benzyl bromide, iodomethane, etc.)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (optional, but recommended)
-
Heating mantle or oil bath
-
Standard workup reagents (e.g., water, ethyl acetate, brine, sodium sulfate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve Methanesulfonamide, N-(trimethylsilyl)- (1.0 eq.) in the chosen anhydrous solvent.
-
Add the alkyl halide (1.0-1.2 eq.) to the solution.
-
The reaction mixture is then stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide. Reaction progress should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The reaction is quenched by the addition of water, which facilitates the hydrolysis of the N-Si bond.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by silica gel chromatography to afford the desired N-substituted methanesulfonamide.
Data Presentation: Analogous Reactions of N-Silylamines with Sulfonyl Chlorides
Table 1: Synthesis of Sulfonamides from N-(trimethylsilyl)morpholine and N,N-bis(trimethylsilyl)aniline with Various Sulfonyl Chlorides
| Entry | N-Silylamine | Sulfonyl Chloride | Product | Yield (%) |
| 1 | N-(trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | N-Tosylmorpholine | 98 |
| 2 | N-(trimethylsilyl)morpholine | Benzenesulfonyl chloride | N-Benzenesulfonylmorpholine | 95 |
| 3 | N-(trimethylsilyl)morpholine | 2-Naphthalenesulfonyl chloride | N-(2-Naphthylsulfonyl)morpholine | 96 |
| 4 | N-(trimethylsilyl)morpholine | Dansyl chloride | N-Dansylmorpholine | 99 |
| 5 | N,N-bis(trimethylsilyl)aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | 92 |
| 6 | N,N-bis(trimethylsilyl)aniline | Benzenesulfonyl chloride | N-Phenylbenzenesulfonamide | 90 |
| 7 | N,N-bis(trimethylsilyl)aniline | 2-Naphthalenesulfonyl chloride | N-(2-Naphthylsulfonyl)aniline | 94 |
| 8 | N,N-bis(trimethylsilyl)aniline | Dansyl chloride | N-Dansylaniline | 97 |
Data adapted from a study on the preparation of sulfonamides from N-silylamines and sulfonyl chlorides.
Table 2: Synthesis of Sulfonamides from Various N-Silylamines and p-Toluenesulfonyl Chloride
| Entry | N-Silylamine | Product | Yield (%) |
| 1 | N-(trimethylsilyl)diisopropylamine | N,N-Diisopropyl-p-toluenesulfonamide | 93 |
| 2 | N-(trimethylsilyl)allylamine | N-Allyl-p-toluenesulfonamide | 85 |
| 3 | N-(trimethylsilyl)benzophenone imine | N-(Diphenylmethylene)-p-toluenesulfonamide | 88 |
| 4 | Aminotriphenylsilane | p-Toluenesulfonamide | 75 |
Data adapted from a study on the preparation of sulfonamides from N-silylamines and sulfonyl chlorides.
Mechanistic Considerations
The reaction proceeds via nucleophilic attack of the silylated nitrogen atom on the electrophilic carbon of the alkyl halide. The trimethylsilyl group enhances the nucleophilicity of the nitrogen and, following the formation of the N-C bond, is readily cleaved during aqueous workup.
Caption: Proposed mechanism for the N-alkylation of N-(trimethylsilyl)methanesulfonamide.
Conclusion
The use of Methanesulfonamide, N-(trimethylsilyl)- presents a highly effective and mild method for the preparation of N-substituted sulfonamides. This approach avoids the need for strong bases and harsh reaction conditions, making it compatible with a wider range of functional groups. The provided protocols and analogous data demonstrate the potential of this strategy for the efficient synthesis of diverse sulfonamide libraries for drug discovery and development. Further exploration of the scope of alkyl and aryl halides in this reaction is warranted to fully establish its utility.
References
Application Note: GC-MS Analysis of Polar Compounds Following Derivatization with N-(trimethylsilyl)fluoroacetamides
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, its application to polar compounds such as amino acids, organic acids, sugars, and pharmaceuticals is limited due to their low volatility and thermal instability. Chemical derivatization is a crucial sample preparation step that transforms these polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.[1][2][3][4] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most prevalent derivatization techniques.[2][4] This application note details the use of N-(trimethylsilyl)fluoroacetamides, specifically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), for the derivatization of polar compounds prior to GC-MS analysis. We provide detailed protocols, data presentation, and workflow diagrams to guide researchers, scientists, and drug development professionals in this application.
Introduction
Polar compounds, characterized by the presence of functional groups such as hydroxyl (-OH), carboxyl (-COOH), amino (-NH2), and thiol (-SH), are often non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. Derivatization addresses these challenges by chemically modifying the analytes to enhance their volatility and thermal stability.[1][2][3][4] Silylation is a widely adopted method that introduces a non-polar trimethylsilyl (TMS) group, thereby reducing the polarity and increasing the volatility of the target compounds.[1][2][4]
N-(trimethylsilyl)fluoroacetamides like BSTFA and MSTFA are potent silylating agents.[1][5][6] They react with active hydrogens in a wide range of polar compounds to form stable TMS derivatives.[5][7] The byproducts of these reactions are volatile and generally do not interfere with the chromatographic analysis.[5][7] The choice between BSTFA and MSTFA can depend on the specific analytes and the sample matrix, with MSTFA and its byproducts being generally more volatile.[7] To enhance the reactivity of these silylating agents, a catalyst such as trimethylchlorosilane (TMCS) is often added.[5][8]
Experimental Workflow
The overall workflow for the GC-MS analysis of polar compounds after silylation involves several key steps, from sample preparation to data analysis. A generalized workflow is depicted below.
Caption: A generalized experimental workflow for the GC-MS analysis of polar compounds after derivatization.
Derivatization Reaction
The fundamental chemical reaction in silylation involves the substitution of an active hydrogen atom on a polar functional group with a trimethylsilyl group from the silylating agent.
Caption: The general chemical reaction of silylation for GC-MS analysis.
Protocols
Protocol 1: General Derivatization of Polar Metabolites using MSTFA
This protocol is suitable for a broad range of polar metabolites, including amino acids, organic acids, and sugars in dried biological extracts.
Materials:
-
Dried sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[9]
-
Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)[10][11]
-
Pyridine (anhydrous)
-
Internal standard solution (e.g., adonitol)[11]
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry, as moisture will deactivate the silylating reagents.[1][5] This can be achieved using a speed vacuum concentrator or a stream of nitrogen gas.[10][11]
-
Methoximation (for carbonyl groups): Add 20 µL of MOX solution to the dried extract. Vortex for 30 seconds and incubate at 30°C for 90 minutes.[12] This step is crucial for compounds with carbonyl groups (sugars, keto-acids) to prevent the formation of multiple derivatives.[1]
-
Silylation: Add 80-90 µL of MSTFA with 1% TMCS to the vial.[10][12][13]
-
Incubation: Tightly cap the vial and vortex for 30 seconds. Incubate at 37°C for 30 minutes to facilitate the derivatization reaction.[10][12][13]
-
Cooling and Analysis: Allow the vial to cool to room temperature before injecting a 1 µL aliquot into the GC-MS system.
Protocol 2: Derivatization of Amino Acids using BSTFA
This protocol is optimized for the analysis of amino acids.
Materials:
-
Dried amino acid standards or sample extract
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (anhydrous)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Sample Preparation: Transfer the dried sample to a GC vial.
-
Reagent Addition: Add 100 µL of acetonitrile and 100 µL of BSTFA with 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and heat at 65-70°C for 20-30 minutes.[14]
-
Cooling and Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated polar compounds. These may require optimization based on the specific analytes and instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[15] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[15] |
| Injector Temperature | 250°C[15] |
| Injection Mode | Split/Splitless (e.g., 10:1 split ratio) |
| Oven Program | Initial temp: 70°C (hold 1 min), ramp to 170°C at 10°C/min, then ramp to 280°C at 30°C/min (hold 5 min)[15] |
| Mass Spectrometer | |
| Ion Source | Electron Impact (EI)[15] |
| Ionization Energy | 70 eV[15] |
| Ion Source Temp. | 200-230°C[15] |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan |
Quantitative Data
The following table provides an example of retention times for selected TMS-derivatized amino acids. Actual retention times may vary depending on the specific GC-MS system and conditions.
| Compound | Derivatized Form | Typical Retention Time (min) |
| Alanine | Alanine, 2TMS | ~8.5 |
| Valine | Valine, 2TMS | ~10.2 |
| Leucine | Leucine, 2TMS | ~11.5 |
| Proline | Proline, 2TMS | ~11.8 |
| Glycine | Glycine, 3TMS | ~12.1 |
| Serine | Serine, 3TMS | ~12.5 |
| Threonine | Threonine, 3TMS | ~12.9 |
| Aspartic Acid | Aspartic Acid, 3TMS | ~14.2 |
| Glutamic Acid | Glutamic Acid, 3TMS | ~15.1 |
| Phenylalanine | Phenylalanine, 2TMS | ~15.8 |
| Tyrosine | Tyrosine, 4TMS | ~18.2 |
Data is illustrative and based on typical elution orders. Absolute retention times will vary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor or no derivatization | Presence of moisture in the sample or reagents. | Ensure complete drying of the sample. Use anhydrous solvents and fresh reagents. Store reagents under inert gas.[1][5] |
| Multiple peaks for a single analyte | Incomplete derivatization or side reactions. | Optimize reaction time and temperature. For carbonyl-containing compounds, ensure the methoximation step is included and complete.[1] |
| Tailing peaks | Active sites in the GC inlet liner or column. | Use a deactivated liner. Perform regular inlet and column maintenance.[14] |
| Low signal intensity | Inefficient derivatization or analyte degradation. | Increase reagent volume or concentration. Check incubation temperature and time. Ensure injector temperature is not too high, causing thermal degradation. |
Conclusion
Derivatization using N-(trimethylsilyl)fluoroacetamides such as BSTFA and MSTFA is a robust and effective strategy for the GC-MS analysis of a wide array of polar compounds. By converting them into volatile and thermally stable TMS derivatives, this technique enables high-resolution separation and sensitive detection. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and implement reliable methods for the qualitative and quantitative analysis of polar analytes in various scientific and industrial applications.
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. [restek.com]
- 3. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. Silylation Derivatization Reagent, MSTFA w/1% TMCS (N-Methyl-N-Trimethylsilytrifluoroacetamide w/1% Trimethylchlorosilane), Vial, 25 g [restek.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.gps.caltech.edu [web.gps.caltech.edu]
- 15. iris.unina.it [iris.unina.it]
Application Note & Protocol: A Scalable Synthesis of N-(trimethylsilyl) methanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(trimethylsilyl) methanesulfonamide is a key intermediate in the synthesis of various compounds, including polyoxothiazenes and polythionylphosphazenes.[1][2] This document provides a detailed protocol for a scalable synthesis of N-(trimethylsilyl) methanesulfonamide, adapted from established laboratory procedures. The protocol is designed to be straightforward and reproducible, yielding a high-purity product.
Reaction Scheme:
Caption: Reaction of methanesulfonyl chloride and hexamethyldisilazane.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of N-(trimethylsilyl) methanesulfonamide.
| Parameter | Value | Reference |
| Methanesulfonyl Chloride | 7 mL (102.5 mmol) | [1][2] |
| Hexamethyldisilazane | 20 mL (103.1 mmol) | [1][2] |
| Initial Reaction Temperature | Ambient | [1][2] |
| Reflux Temperature | 388–393 K (115–120 °C) | [1] |
| Reaction Time | 2 hours at reflux | [1] |
| Crude Product | White powder | [1] |
| Purification Method | Recrystallization from CH₂Cl₂/Hexane mixture | [1] |
| Final Product | Colorless crystals | [1] |
| Yield | 15.6 g (91%) | [1] |
Experimental Protocol
This protocol details the synthesis of N-(trimethylsilyl) methanesulfonamide from methanesulfonyl chloride and hexamethyldisilazane.
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Nitrogen (N₂) gas
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet
-
Reflux condenser
-
Rubber septa
-
Oil bath
-
Vacuum source
Procedure:
-
Reaction Setup:
-
Addition of Hexamethyldisilazane:
-
Reaction Initiation and Reflux:
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.[1]
-
Remove the by-product, trimethylsilyl chloride (Me₃SiCl), under vacuum.[1]
-
The resulting crude product is a white powder.[1]
-
Recrystallize the crude powder from a dichloromethane/hexane mixture to obtain colorless crystals of N-(trimethylsilyl) methanesulfonamide.[1]
-
-
Product Characterization:
-
The final product yield is approximately 15.6 g (91%).[1]
-
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of N-(trimethylsilyl) methanesulfonamide.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
Welcome to the technical support center for the synthesis of Methanesulfonamide, N-(trimethylsilyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-(trimethylsilyl)methanesulfonamide, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Moisture Contamination: Silylating agents, particularly hexamethyldisilazane (HMDS), are highly sensitive to moisture. Water will react with the silylating agent, rendering it inactive.[1] 2. Inactive Silylating Agent: The silylating agent may have degraded due to improper storage or prolonged exposure to air. 3. Incomplete Reaction: The reaction time or temperature may be insufficient for the reaction to go to completion. 4. Poor Quality Starting Materials: Methanesulfonamide or the silylating agent may be of low purity. | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and handle reagents under an inert atmosphere.[1] 2. Use Fresh or Properly Stored Reagents: Use a fresh bottle of the silylating agent or one that has been stored under an inert atmosphere. 3. Optimize Reaction Conditions: Increase the reaction time or temperature. A typical protocol involves refluxing for 2 hours at 115-120 °C.[2] Monitor the reaction progress using TLC or GC-MS. 4. Verify Starting Material Purity: Use high-purity starting materials. |
| Presence of Multiple Products (Impurities) | 1. Formation of N,N-bis(trimethylsilyl)methanesulfonamide: Use of excess silylating agent or prolonged reaction times can lead to the formation of the di-silylated product. 2. Hydrolysis of Product: The N-trimethylsilyl group is susceptible to hydrolysis. Exposure to water during workup or purification can lead to the formation of the starting methanesulfonamide. 3. Unreacted Starting Materials: Incomplete reaction will leave unreacted methanesulfonamide and silylating agent. | 1. Stoichiometry Control: Use a slight excess (e.g., 1.05 equivalents) of the silylating agent. Monitor the reaction to avoid prolonged reaction times after the starting material is consumed. 2. Anhydrous Workup: Perform the workup and purification under anhydrous conditions. 3. Drive Reaction to Completion: Ensure the reaction goes to completion by optimizing conditions (see above). |
| Product is an Oil or Gummy Solid Instead of Crystalline Powder | 1. Presence of Impurities: Impurities, such as the bis-silylated product or residual solvent, can inhibit crystallization. 2. Incomplete Removal of Byproducts: Byproducts from the silylating agent (e.g., trimethylsilanol from hydrolysis of HMDS) may be present. | 1. Recrystallization: Recrystallize the crude product from a suitable solvent system, such as a mixture of dichloromethane and hexane.[2] 2. Purification by Distillation: If the product is a liquid or low-melting solid, vacuum distillation can be an effective purification method. 3. Thorough Drying: Ensure all solvent is removed from the purified product under high vacuum. |
| Difficulty in Removing Byproducts | 1. Volatile Byproducts: The reaction of methanesulfonyl chloride with HMDS produces volatile trimethylsilyl chloride. 2. Non-volatile Byproducts: Byproducts from alternative silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) are less volatile.[3] | 1. Removal in Vacuo: Volatile byproducts like trimethylsilyl chloride can be easily removed under vacuum.[2] 2. Aqueous Workup (with caution): A carefully controlled aqueous workup can remove some byproducts, but risks hydrolysis of the desired product. 3. Chromatographic Purification: If byproducts are difficult to remove by other means, column chromatography on silica gel can be employed, though this also carries a risk of hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended experimental protocol for the synthesis of N-(trimethylsilyl)methanesulfonamide?
A1: A reliable and high-yielding protocol involves the reaction of methanesulfonyl chloride with hexamethyldisilazane (HMDS).[2]
Experimental Protocol:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methanesulfonyl chloride (1.0 eq).
-
Add hexamethyldisilazane (1.05 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the volatile byproduct, trimethylsilyl chloride, under vacuum.
-
The resulting crude product can be purified by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals. A reported yield for this method is 91%.[2]
Q2: What are the best silylating agents for this reaction?
A2: Hexamethyldisilazane (HMDS) is a commonly used and effective silylating agent for this synthesis, providing high yields.[2] Other silylating agents that can be used for the N-silylation of sulfonamides include N,O-Bis(trimethylsilyl)acetamide (BSA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The choice of silylating agent can depend on the desired reaction conditions and the ease of byproduct removal.
| Silylating Agent | Byproduct | Volatility of Byproduct | Notes |
| Hexamethyldisilazane (HMDS) | Trimethylsilyl chloride, Ammonia | High | Commonly used, high yielding.[2] |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-(trimethylsilyl)acetamide | Moderate | Powerful silylating agent, often used under mild conditions.[3] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N-methyltrifluoroacetamide | High | Very powerful and volatile byproducts, good for GC-MS analysis.[4] |
Q3: What is the role of a base in this reaction?
A3: In the reaction between methanesulfonamide and a silylating agent like trimethylsilyl chloride, a base such as triethylamine or pyridine is often used to neutralize the HCl generated. When using HMDS with methanesulfonyl chloride, a separate base is not required as the HMDS itself can react with the HCl formed.
Q4: How does temperature affect the reaction?
A4: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Refluxing at 115-120 °C for 2 hours has been shown to give a high yield.[2] Lower temperatures would likely result in a slower reaction and may require significantly longer reaction times to achieve complete conversion. Conversely, excessively high temperatures could potentially lead to the formation of byproducts.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by:
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting methanesulfonamide spot and the appearance of a new product spot will indicate the progress of the reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for monitoring the formation of the volatile silylated product and the disappearance of the starting material. It can also help in identifying any volatile byproducts.[5][6]
Q6: What are the key spectroscopic features of N-(trimethylsilyl)methanesulfonamide?
A6:
-
¹H NMR: You would expect to see a singlet for the methyl group of the methanesulfonyl moiety and a singlet for the nine equivalent protons of the trimethylsilyl group. The chemical shift of the N-H proton may also be observable, though it can be broad and its position can vary. The expected chemical shifts for the starting methanesulfonamide are a singlet for the methyl group.[7]
-
¹³C NMR: Signals for the methyl carbon of the methanesulfonyl group and the methyl carbons of the trimethylsilyl group would be expected.
-
FTIR: Look for the disappearance of the N-H stretching bands of the starting sulfonamide and the appearance of characteristic Si-C and Si-N stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group from the trimethylsilyl moiety.[8]
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N-(trimethylsilyl)methanesulfonamide.
Caption: Troubleshooting logic for optimizing the synthesis of N-(trimethylsilyl)methanesulfonamide.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methanesulfonamide(3144-09-0) 1H NMR spectrum [chemicalbook.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-(trimethylsilyl)sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the purification of N-(trimethylsilyl)sulfonamides?
The primary challenge in purifying N-(trimethylsilyl)sulfonamides is the lability of the N-trimethylsilyl (TMS) group. This group is susceptible to cleavage under both acidic and basic conditions. Since standard silica gel is inherently acidic, purification via silica gel chromatography can lead to partial or complete hydrolysis of the desired product back to the corresponding primary or secondary sulfonamide.
Q2: What are the common impurities I might encounter?
Common impurities in the synthesis of N-(trimethylsilyl)sulfonamides include:
-
Unreacted starting materials: Such as the parent sulfonamide or the silylating agent.
-
Desilylated sulfonamide: The primary or secondary sulfonamide formed from the hydrolysis of the N-TMS group during the reaction, work-up, or purification.
-
Side-products from the silylating agent: For example, hexamethyldisiloxane if using hexamethyldisilazane.
-
Excess sulfonyl chloride: If the reaction to form the sulfonamide from an amine was not driven to completion before silylation.
Q3: Can I use standard silica gel for the purification of my N-(trimethylsilyl)sulfonamide?
While it is possible in some cases, it is generally not recommended without taking precautions. The acidic nature of standard silica gel can cause the cleavage of the TMS group. The success of this method depends on the stability of the specific N-(trimethylsilyl)sulfonamide and the speed of the chromatography. It is crucial to first assess the stability of your compound on a TLC plate.
Q4: What are the alternatives to standard silica gel chromatography?
Several alternatives can be employed to mitigate the decomposition of N-(trimethylsilyl)sulfonamides:
-
Deactivated Silica Gel: The silica gel can be "neutralized" by treatment with a base like triethylamine or by adding a controlled amount of water.[1][2][3]
-
Alternative Stationary Phases: Alumina (basic or neutral) and Florisil (mildly acidic) are common alternatives.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective, non-chromatographic purification method.
-
Preparative Thin-Layer Chromatography (pTLC): For small-scale purifications, pTLC on deactivated silica or an alternative stationary phase can be effective.
Q5: How can I monitor the purity of my N-(trimethylsilyl)sulfonamide?
The purity of N-(trimethylsilyl)sulfonamides can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR can be used to confirm the structure and identify impurities. The presence of the TMS group can be confirmed by a characteristic singlet in the 1H NMR spectrum, typically around 0 ppm.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for quantifying the purity and identifying impurities.[4][5][6][7]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the desired product and help identify byproducts.
Troubleshooting Guides
Problem 1: My N-(trimethylsilyl)sulfonamide is decomposing during silica gel column chromatography.
| Symptom | Possible Cause | Solution |
| Streaking on TLC plate and multiple spots corresponding to the desilylated product. | The silica gel is too acidic, causing hydrolysis of the TMS group. | 1. Deactivate the silica gel: Prepare a slurry of the silica gel with the eluent containing 0.1-1% triethylamine.[8][9] 2. Use an alternative stationary phase: Try neutral or basic alumina, or Florisil.[1] 3. Change the purification method: If the product is a solid, attempt recrystallization. |
| The desired product is not eluting from the column. | The compound may be strongly interacting with the acidic sites on the silica gel, leading to decomposition. | 1. Flush the column with a more polar solvent system containing triethylamine. 2. Consider reverse-phase chromatography where polar compounds elute first.[1] |
Problem 2: I am having difficulty separating my product from starting materials or byproducts.
| Symptom | Possible Cause | Solution |
| Co-elution of the product with the unreacted parent sulfonamide. | The polarity difference between the N-silylated and non-silylated sulfonamide is insufficient in the chosen solvent system. | 1. Optimize the solvent system: Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. A common starting point is a mixture of hexane and ethyl acetate.[10] 2. Change the stationary phase: The selectivity of alumina or Florisil might be different and allow for better separation. |
| The product is contaminated with non-polar impurities (e.g., hexamethyldisiloxane). | These impurities are eluting with or before the product in a normal-phase system. | 1. Use a less polar solvent system to retain the product on the column longer while washing out the non-polar impurities. 2. Consider a work-up procedure to remove these impurities before chromatography. |
Quantitative Data Summary
The following table provides an illustrative comparison of expected outcomes for different purification methods based on the lability of the N-TMS group. Actual yields and purities will vary depending on the specific compound.
| Purification Method | Expected Recovery of N-(TMS)sulfonamide | Expected Purity | Key Considerations |
| Standard Silica Gel Chromatography | Low to Moderate | Low to Moderate | High risk of desilylation.[11] |
| Deactivated Silica Gel Chromatography | Moderate to High | High | Significantly reduces acid-catalyzed hydrolysis.[1][8] |
| Alumina Chromatography (Neutral/Basic) | High | High | Good alternative for acid-sensitive compounds.[1] |
| Recrystallization | High (if suitable solvent is found) | Very High | Requires the compound to be a solid with good crystallization properties. |
Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Chromatography
This protocol provides a general procedure for the purification of an N-(trimethylsilyl)sulfonamide that has shown instability on standard silica gel.
-
Preparation of Deactivated Silica Gel:
-
Prepare the eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC analysis).
-
Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve the crude N-(trimethylsilyl)sulfonamide in a minimal amount of the eluent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of deactivated silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing eluent.
-
Collect fractions and monitor by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
To remove residual triethylamine, the residue can be co-evaporated with a suitable solvent like dichloromethane.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of N-(trimethylsilyl)sulfonamides.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Determination of sulfonamide compounds in sewage and river by mixed hemimicelles solid-phase extraction prior to liquid chromatography-spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methanesulfonamide, N-(trimethylsilyl)-.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of byproducts.
Issue 1: Low Yield of the Desired Product
Possible Cause: Incomplete reaction or presence of moisture.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water, which can lead to the formation of methanesulfonic acid and HCl, consuming the starting material and reducing the yield.[1]
-
Use oven-dried glassware.
-
Ensure solvents are anhydrous.
-
Handle starting materials under an inert atmosphere (e.g., nitrogen or argon).
-
-
Verify Reagent Quality:
-
Use freshly opened or properly stored methanesulfonyl chloride and hexamethyldisilazane (HMDS). Commercial methanesulfonyl chloride may contain water as an impurity.
-
HMDS can degrade over time. Check for the presence of impurities before use.
-
-
Optimize Reaction Time and Temperature:
-
Ensure the reaction is stirred for a sufficient duration at the appropriate temperature to drive it to completion. The reaction of methanesulfonyl chloride with HMDS is typically refluxed for a period to ensure completion.
-
Issue 2: Presence of Unexpected Peaks in NMR or GC-MS Analysis
Possible Cause: Formation of byproducts due to side reactions or impurities in starting materials.
Troubleshooting Steps:
-
Identify the Byproduct: Compare the spectral data of the unexpected peaks with the data for known potential byproducts (see Table 2).
-
Trace the Source of the Byproduct:
-
Methanesulfonic Acid and HCl: Presence of these byproducts strongly indicates moisture contamination.[1] Review the experimental setup and reagent handling for sources of water.
-
Methanesulfonamide and Ammonium Chloride: These byproducts suggest the presence of ammonia in the HMDS starting material.[2] HMDS is synthesized from ammonia, and residual amounts may be present.
-
N,N-bis(methanesulfonyl)amine: This can form if the product, Methanesulfonamide, N-(trimethylsilyl)-, reacts further with methanesulfonyl chloride. This may be favored by an excess of methanesulfonyl chloride or prolonged reaction times at elevated temperatures.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of methanesulfonyl chloride and HMDS.
-
Issue 3: Difficulty in Product Purification
Possible Cause: Co-elution of byproducts with the desired product.
Troubleshooting Steps:
-
Removal of Trimethylsilyl Chloride: This is the major byproduct and is typically volatile. It can be removed under vacuum.
-
Recrystallization: The crude product is often a solid and can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed to separate the desired product from less volatile byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the synthesis of Methanesulfonamide, N-(trimethylsilyl)-?
A1: The primary and expected byproduct of the reaction between methanesulfonyl chloride and hexamethyldisilazane is trimethylsilyl chloride (Me₃SiCl). This is a volatile liquid and is typically removed from the reaction mixture by evaporation under reduced pressure.
Q2: How can I minimize the formation of hydrolyzed byproducts?
A2: The key is to maintain strictly anhydrous conditions throughout the experiment. Methanesulfonyl chloride readily hydrolyzes to methanesulfonic acid in the presence of water.[1] All glassware should be thoroughly dried, solvents should be anhydrous, and the reaction should be carried out under an inert atmosphere.
Q3: What are the common impurities in the starting materials that can affect the reaction?
A3:
-
Methanesulfonyl Chloride: The most critical impurity is water, which leads to hydrolysis. Other potential impurities can include heavy metals.
-
Hexamethyldisilazane (HMDS): As HMDS is synthesized from ammonia, it may contain trace amounts of ammonia, which can react with methanesulfonyl chloride to form methanesulfonamide.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying byproducts?
A4:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the main product and key byproducts. The chemical shifts of the methyl and trimethylsilyl groups are characteristic (see Table 2).
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for separating and identifying volatile components of the reaction mixture, including the product, starting materials, and byproducts. The fragmentation patterns in the mass spectra can help in structure elucidation.
Data Presentation
Table 1: Summary of Potential Byproducts and their Origin
| Byproduct Name | Chemical Formula | Origin |
| Trimethylsilyl chloride | (CH₃)₃SiCl | Main reaction byproduct |
| Methanesulfonic acid | CH₃SO₃H | Reaction of methanesulfonyl chloride with water[1] |
| Hydrogen chloride | HCl | Reaction of methanesulfonyl chloride with water[1] |
| Methanesulfonamide | CH₃SO₂NH₂ | Reaction of methanesulfonyl chloride with ammonia (impurity in HMDS)[2] |
| Ammonium chloride | NH₄Cl | Reaction of methanesulfonyl chloride with ammonia (impurity in HMDS)[2] |
| N,N-bis(methanesulfonyl)amine | (CH₃SO₂)₂NH | Further reaction of the product with methanesulfonyl chloride |
Table 2: Key Analytical Data for Product and Potential Byproducts
| Compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Key GC-MS Fragments (m/z) |
| Methanesulfonamide, N-(trimethylsilyl)- | ~0.3 (s, 9H, Si(CH₃)₃), ~2.9 (s, 3H, SO₂CH₃) | Data not readily available | 167 (M+), 152 (M-CH₃)+, 73 ((CH₃)₃Si)+ |
| Trimethylsilyl chloride | ~0.4 (s, 9H) | Data not readily available | 108/110 (M+), 93/95 (M-CH₃)+, 73 ((CH₃)₃Si)+[3] |
| Methanesulfonic acid | ~2.8 (s, 3H), ~11-12 (br s, 1H)[2][4] | ~39[4] | 96 (M+), 81 (M-CH₃)+, 79 (SO₃H)+ |
| Methanesulfonamide | ~3.0 (s, 3H), ~4.5 (br s, 2H)[5][6] | ~41[5] | 95 (M+), 80 (M-CH₃)+, 78 (SO₂NH₂)+ |
| N,N-bis(methanesulfonyl)amine | ~3.4 (s, 6H)[7] | ~43[7] | 173 (M+), 94 (CH₃SO₂NH)+, 79 (CH₃SO₂)+ |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This protocol is adapted from established literature procedures.
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for inert gas.
-
Under a positive pressure of inert gas, charge the flask with hexamethyldisilazane (1.05 equivalents) and the anhydrous solvent.
-
Slowly add methanesulfonyl chloride (1.0 equivalent) to the stirred solution of HMDS via the dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC, GC-MS, or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the volatile byproduct, trimethylsilyl chloride, and the solvent under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a dichloromethane/hexane mixture) or column chromatography.
Mandatory Visualization
Caption: Synthesis pathway of Methanesulfonamide, N-(trimethylsilyl)- and potential byproducts.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. spectrabase.com [spectrabase.com]
- 3. ez.restek.com [ez.restek.com]
- 4. Methanesulfonic Acid | CH4O3S | CID 6395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonamide | CH5NO2S | CID 72879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methanesulfonamide(3144-09-0) 1H NMR [m.chemicalbook.com]
- 7. Methanesulfonamide, N-(methylsulfonyl)- | C2H7NO4S2 | CID 79296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Hydrolysis of N-(trimethylsilyl)methanesulfonamide: A Technical Support Guide
For Immediate Release
Researchers and chemists working with N-(trimethylsilyl)methanesulfonamide now have a dedicated technical resource to address challenges associated with its stability during reaction workups. This comprehensive guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to prevent unwanted hydrolysis of this versatile reagent and intermediate.
N-(trimethylsilyl)methanesulfonamide is a valuable compound in organic synthesis, often utilized for the introduction of the methanesulfonamide group. However, the inherent sensitivity of the nitrogen-silicon (N-Si) bond to moisture presents a significant hurdle, particularly during the aqueous workup phase of a reaction. Premature cleavage of the trimethylsilyl group can lead to the formation of methanesulfonamide, complicating purification and potentially impacting reaction yields. This technical support center aims to equip researchers with the knowledge to mitigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: How stable is N-(trimethylsilyl)methanesulfonamide to water?
A1: The N-Si bond in N-(trimethylsilyl)methanesulfonamide is susceptible to hydrolysis. Exposure to water, especially under acidic or basic conditions, can lead to the cleavage of the trimethylsilyl group, yielding methanesulfonamide and trimethylsilanol. It is crucial to handle this compound under anhydrous conditions whenever possible.
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The rate of hydrolysis is primarily influenced by:
-
pH: Both acidic and basic conditions can catalyze the cleavage of the Si-N bond.
-
Temperature: Higher temperatures generally accelerate the rate of hydrolysis.
-
Solvent: Protic solvents, such as water and alcohols, will facilitate hydrolysis.
-
Steric Hindrance: While the trimethylsilyl group is relatively small, bulkier silyl groups can exhibit greater stability towards hydrolysis.
Q3: Can I use a standard aqueous workup for a reaction involving N-(trimethylsilyl)methanesulfonamide?
A3: A standard aqueous workup is generally not recommended if the integrity of the N-(trimethylsilyl)methanesulfonamide moiety is to be preserved. Alternative, non-aqueous workup procedures are preferable. If an aqueous wash is unavoidable, it should be performed rapidly with cold, neutral water, and the product should be immediately extracted into an organic solvent and dried.
Q4: How can I detect if hydrolysis has occurred during my workup?
A4: Hydrolysis can be detected by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): The appearance of a more polar spot corresponding to methanesulfonamide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the trimethylsilyl protons (a singlet around 0 ppm in ¹H NMR) and the appearance of the N-H proton of methanesulfonamide.
-
Mass Spectrometry (MS): The detection of the molecular ion of methanesulfonamide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired N-silylated product after workup. | Premature hydrolysis of the N-Si bond during aqueous workup. | - Avoid aqueous workup: If possible, purify the product directly by removing volatile components under vacuum and then employing non-aqueous techniques like precipitation or chromatography. - Use a non-aqueous workup: Quench the reaction with a non-protic reagent if necessary. Filter off any solids and concentrate the solution. - Rapid, cold, and neutral aqueous wash: If an aqueous wash is essential, use ice-cold deionized water or a neutral brine solution. Perform the wash quickly, separate the layers immediately, and thoroughly dry the organic phase with a drying agent like anhydrous sodium sulfate or magnesium sulfate. |
| Presence of methanesulfonamide as a major byproduct. | The reaction or workup conditions were not sufficiently anhydrous. | - Ensure anhydrous reaction conditions: Dry all glassware, solvents, and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Modify the workup: As described above, switch to a non-aqueous workup or a carefully controlled, rapid aqueous wash. |
| Inconsistent results between batches. | Varying levels of atmospheric moisture exposure during workup. | - Standardize the workup procedure: Ensure consistent timing and conditions for each step of the workup. Minimize the exposure of the reaction mixture to the atmosphere. - Work under an inert atmosphere: Conduct the workup in a glove box or under a positive pressure of an inert gas if the compound is extremely sensitive. |
Experimental Protocols
Protocol 1: Synthesis of N-(trimethylsilyl)methanesulfonamide
This protocol is adapted from a known synthetic procedure and emphasizes anhydrous techniques.[1][2]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane ((TMS)₂NH)
-
Anhydrous dichloromethane (for recrystallization)
-
Anhydrous hexanes (for recrystallization)
Procedure:
-
To a stirred solution of hexamethyldisilazane (1.0 eq) in a dry flask under an inert atmosphere (N₂ or Ar), add methanesulfonyl chloride (0.95 eq) dropwise at room temperature.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction by GC-MS or ¹H NMR for the disappearance of starting materials.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the volatile byproduct, trimethylsilyl chloride (Me₃SiCl), and any excess hexamethyldisilazane by distillation or under high vacuum.
-
The crude N-(trimethylsilyl)methanesulfonamide can be purified by recrystallization from a mixture of anhydrous dichloromethane and hexanes to yield a crystalline solid.
Note: This procedure entirely avoids an aqueous workup, which is critical for isolating the product in high purity.
Protocol 2: General Non-Aqueous Workup for a Reaction Utilizing N-(trimethylsilyl)methanesulfonamide
This protocol provides a general guideline for working up a reaction where N-(trimethylsilyl)methanesulfonamide has been used as a reagent.
Procedure:
-
Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to room temperature.
-
If the reaction has been performed in a high-boiling solvent, it may be beneficial to dilute the mixture with a lower-boiling, non-polar, anhydrous solvent (e.g., hexanes or diethyl ether) to facilitate filtration or precipitation.
-
If solid byproducts have formed, remove them by filtration under an inert atmosphere. Wash the filter cake with a small amount of the anhydrous solvent used for dilution.
-
Concentrate the filtrate under reduced pressure to remove the solvent and any other volatile components.
-
The resulting crude product can then be purified by non-aqueous methods such as:
-
Crystallization/Precipitation: Dissolve the crude material in a minimal amount of a suitable anhydrous solvent and induce crystallization or precipitation by adding an anti-solvent.
-
Chromatography: Use a silica gel or alumina column packed and eluted with anhydrous solvents.
-
Visualizing the Hydrolysis Pathway
The following diagram illustrates the unwanted hydrolysis of N-(trimethylsilyl)methanesulfonamide during a typical aqueous workup.
Caption: Unwanted hydrolysis of N-(trimethylsilyl)methanesulfonamide.
This technical support guide is intended to provide researchers with the necessary information to successfully handle N-(trimethylsilyl)methanesulfonamide and avoid common pitfalls associated with its use. By understanding the stability of this reagent and employing appropriate handling and workup techniques, its full potential in organic synthesis can be realized.
References
Technical Support Center: N-Silylation of Methanesulfonamide
Welcome to the technical support center for the N-silylation of methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of N-silylation of methanesulfonamide?
N-silylation is a derivatization technique used to increase the volatility and thermal stability of polar compounds like methanesulfonamide, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). The process involves replacing the active hydrogen on the nitrogen atom with a silyl group, typically a trimethylsilyl (TMS) group. This modification reduces the polarity of the molecule and prevents intermolecular hydrogen bonding.[1]
Q2: Which are the most common silylating reagents for N-silylation?
Commonly used silylating agents include Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] These reagents vary in their silylating power, with BSTFA and MSTFA generally being stronger silylating agents than HMDS.[3]
Q3: Why is my N-silylation yield low?
Low yields in N-silylation reactions are often attributed to the presence of moisture, incomplete reaction, or suboptimal reaction conditions. Water can react with the silylating reagent, reducing its availability for the desired reaction.[4] It is crucial to use anhydrous solvents and reagents and to dry the methanesulfonamide sample thoroughly before derivatization. Reaction temperature and time also play a significant role and may need optimization.
Q4: Can silylation lead to the formation of byproducts?
Yes, silylation reactions can produce byproducts. For instance, when using trimethylchlorosilane (TMCS) as a catalyst or as part of a silylating mixture, hydrochloric acid (HCl) can be formed, which may cause degradation of the desired product or interfere with the analysis.[4] The byproducts of the silylating agents themselves (e.g., N-methyltrifluoroacetamide from MSTFA) are generally volatile and less likely to interfere with GC analysis compared to the byproducts of less powerful reagents.
Q5: How can I confirm the successful N-silylation of methanesulfonamide?
The most definitive way to confirm successful silylation is through GC-MS analysis. The silylated product will have a different retention time compared to the underivatized methanesulfonamide. The mass spectrum of the N-trimethylsilyl-methanesulfonamide will show a characteristic molecular ion peak and fragmentation pattern corresponding to the addition of the trimethylsilyl group.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture in the reaction. | Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Dry the methanesulfonamide sample thoroughly, for example, by lyophilization or under a stream of dry nitrogen.[4] |
| Insufficient reactivity of the silylating agent. | Use a stronger silylating agent (e.g., BSTFA or MSTFA instead of HMDS). Add a catalyst such as trimethylchlorosilane (TMCS) to increase the reactivity of the silylating agent.[3] | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and time. While many silylations proceed at room temperature, heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes) can drive the reaction to completion. | |
| Multiple Peaks in GC Chromatogram | Incomplete derivatization. | Increase the amount of silylating reagent, prolong the reaction time, or increase the reaction temperature to ensure complete conversion to the desired silylated product.[2] |
| Formation of multiple silylated species (e.g., mono- and di-silylated products on other functional groups if present). | While methanesulfonamide has only one primary silylation site on the nitrogen, impurities in the sample could lead to multiple peaks. Ensure the purity of the starting material. For more complex molecules, optimization of the silylating reagent and conditions is crucial.[5] | |
| Degradation of the derivative. | Silyl derivatives can be sensitive to moisture. Analyze the sample as soon as possible after derivatization. Ensure the GC inlet and column are inert to prevent on-column degradation. | |
| Poor Peak Shape in GC | Adsorption of the analyte in the GC system. | Ensure the GC liner and column are properly deactivated. Silylation is intended to reduce this, but a highly active site in the system can still cause tailing. |
| Co-elution with byproducts or impurities. | Optimize the GC temperature program to achieve better separation. Ensure the byproducts of the silylation reaction are volatile and do not interfere with the analyte peak. |
Data Presentation
The yield of N-silylation of methanesulfonamide can vary significantly depending on the chosen silylating agent and reaction conditions. Below is a summary of reported yields for the synthesis of N-(Trimethylsilyl)methanesulfonamide.
| Silylating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Hexamethyldisilazane (HMDS) | Methanesulfonyl chloride | Reflux at 388–393 K for 2 hours | 91 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-(Trimethylsilyl)methanesulfonamide
This protocol describes the synthesis of N-(trimethylsilyl)methanesulfonamide with a high yield.
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Round-bottom flask
-
Condenser
-
Oil bath
-
Magnetic stirrer
-
Vacuum pump
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a stirred solution of methanesulfonyl chloride in a round-bottom flask, add hexamethyldisilazane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux at 388–393 K (115-120 °C) for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the byproduct, trimethylsilyl chloride (Me₃SiCl), under vacuum.
-
The resulting crude product is a white powder.
-
Recrystallize the crude product from a mixture of dichloromethane and hexane to obtain colorless crystals of N-(trimethylsilyl)methanesulfonamide. A yield of 91% has been reported for this procedure.[2]
Protocol 2: General Procedure for N-Silylation of Methanesulfonamide for GC-MS Analysis
This protocol provides a general guideline for the derivatization of methanesulfonamide for analytical purposes. Optimization may be required depending on the specific instrumentation and analytical goals.
Materials:
-
Dried methanesulfonamide sample (1-10 mg)
-
Anhydrous pyridine or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Silylating reagent (e.g., BSTFA + 1% TMCS, or MSTFA)
-
Reaction vial with a screw cap and PTFE-lined septum
-
Heating block or oven
-
GC-MS system
Procedure:
-
Place 1-10 mg of the dried methanesulfonamide sample into a reaction vial.
-
Add an appropriate volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.
-
Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). A 2:1 molar ratio of the silylating reagent to the active hydrogen is generally recommended.
-
Seal the vial tightly and vortex briefly to mix the contents.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
Visualizations
Logical Workflow for Troubleshooting Low Silylation Yield
Caption: Troubleshooting workflow for low N-silylation yield.
Experimental Workflow for GC-MS Analysis of Silylated Methanesulfonamide
Caption: Experimental workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. gcms.cz [gcms.cz]
- 5. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions of N-(trimethylsilyl)sulfonamides with nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(trimethylsilyl)sulfonamides, focusing on their side reactions with nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction pathways of N-(trimethylsilyl)sulfonamides with nucleophiles?
A1: N-(trimethylsilyl)sulfonamides have two primary sites of reactivity towards nucleophiles: the acidic proton on the nitrogen (once desilylated) and the electrophilic sulfur atom. The intended reaction is often the deprotonation at the nitrogen, followed by reaction with an electrophile. However, nucleophiles can also attack the sulfur atom, leading to substitution, or simply facilitate the cleavage of the N-Si bond (desilylation).
Q2: What are the most common side reactions observed when reacting N-(trimethylsilyl)sulfonamides with nucleophiles?
A2: The most common side reactions include:
-
Unwanted Desilylation: Premature cleavage of the trimethylsilyl (TMS) group, leading to the recovery of the parent sulfonamide. This can be caused by trace amounts of water or other protic species, or by the nucleophile itself acting as a base.
-
Attack at the Sulfur Center: Strong nucleophiles, such as organolithium or Grignard reagents, can attack the electrophilic sulfur atom. This can lead to the formation of sulfinamides or other undesired byproducts.[1][2][3]
-
No Reaction: If the nucleophile is not strong enough or if the reaction conditions are not optimal, no reaction may occur.
Q3: Can N-(trimethylsilyl)sulfonamides be used for the synthesis of N-substituted sulfonamides?
A3: Yes, this is a common application. The N-(trimethylsilyl)sulfonamide can be deprotonated with a suitable base, and the resulting anion can then be reacted with an electrophile (e.g., an alkyl halide) to yield the N-substituted sulfonamide. However, careful selection of the base and reaction conditions is crucial to avoid side reactions.
Troubleshooting Guides
Problem 1: Low yield of the desired N-substituted product and recovery of the desilylated sulfonamide.
| Possible Cause | Troubleshooting Step |
| Presence of protic impurities (e.g., water) in the solvent or reagents. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled/purified reagents. |
| The nucleophile is acting as a base and promoting desilylation. | If the goal is N-substitution via an electrophile, use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the sulfonamide before adding the electrophile. |
| The reaction temperature is too high, favoring desilylation. | Try running the reaction at a lower temperature. For example, deprotonation is often carried out at 0°C or -78°C. |
Problem 2: When using a Grignard or organolithium reagent, a complex mixture of products is obtained instead of the expected N-substituted sulfonamide.
| Possible Cause | Troubleshooting Step |
| The organometallic reagent is acting as a nucleophile and attacking the sulfur atom. | Organometallic reagents can be poor bases and excellent nucleophiles.[4][5] Consider using a different, non-nucleophilic base for deprotonation. If the organometallic reagent is intended to be the nucleophile for addition to another substrate in the presence of the sulfonamide, consider protecting the sulfonamide with a different protecting group. |
| The organometallic reagent is reacting with the N-sulfonyl group. | This can lead to the formation of sulfinamides or other byproducts.[1][2][3] Analyze the product mixture by LC-MS or NMR to identify the byproducts and understand the reaction pathway. |
| Side reactions such as α-deprotonation or reductive dimerization are occurring. | These are known side reactions for organometallic additions to imines, which can be formed in situ.[4] Changing the solvent or adding a Lewis acid might alter the reaction pathway. |
Data Presentation
Table 1: Yields of Sulfonamides from the Reaction of N-Silylamines with Sulfonyl Chlorides.
This table provides representative yields for the synthesis of sulfonamides, a reaction closely related to the reactivity of N-(trimethylsilyl)sulfonamides.
| N-Silylamine | Sulfonyl Chloride | Product | Yield (%) | Reference |
| N-(trimethylsilyl)morpholine | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)morpholine | 99 | [6] |
| N-(trimethylsilyl)pyrrolidine | p-Toluenesulfonyl chloride | N-(p-Toluenesulfonyl)pyrrolidine | 99 | [6] |
| N-(trimethylsilyl)aniline | p-Toluenesulfonyl chloride | N-Phenyl-p-toluenesulfonamide | 98 | [6] |
| N-(trimethylsilyl)allylamine | p-Toluenesulfonyl chloride | N-Allyl-p-toluenesulfonamide | 99 | [6] |
Table 2: Yields of Primary Sulfinamides from the Reaction of TIPS-NSO with Organometallic Reagents.
This table illustrates the reactivity of a related N-silyl species with strong nucleophiles, which can be predictive of side reactions with N-(trimethylsilyl)sulfonamides.
| Organometallic Reagent (R-[M]) | Product (R-S(O)NH₂) | Yield (%) | Reference |
| Phenylmagnesium bromide | Phenylsulfinamide | 92 | [1] |
| 4-Fluorophenylmagnesium bromide | 4-Fluorophenylsulfinamide | 94 | [1] |
| 2-Thienyllithium | 2-Thienylsulfinamide | 85 | [1] |
| Vinyllithium | Vinylsulfinamide | 82 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Sulfonamides from an N-Silylamine and a Sulfonyl Chloride [6]
-
Dissolve the sulfonyl chloride (1 mmol) in acetonitrile (15 mL).
-
Slowly add the N-silylamine (1 mmol) to the solution.
-
Reflux the reaction mixture for 1 hour.
-
Remove the solvent and the byproduct trimethylsilyl chloride using a rotary evaporator.
-
If necessary, purify the product by silica gel chromatography using a hexane:ethyl acetate solvent system.
Protocol 2: Synthesis of Primary Sulfinamides using an N-Silyl Sulfinylamine Reagent and a Grignard Reagent [1]
-
To a solution of TIPS-NSO (1.00 equivalent) in THF (0.1 M) at 0°C, add the Grignard reagent (1.20 equivalents).
-
Stir the reaction mixture at 0°C for 5 minutes.
-
Add a solution of tetrabutylammonium fluoride (TBAF) in THF (2.00 equivalents).
-
Allow the reaction to warm to room temperature and stir for 10 minutes.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Desired vs. side reaction pathways for N-(trimethylsilyl)sulfonamides with nucleophiles.
Caption: A decision tree for troubleshooting low-yield reactions involving N-(trimethylsilyl)sulfonamides.
References
- 1. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Silylation of Sulfonamides
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete silylation of sulfonamides. The following information is designed to help you troubleshoot and optimize your derivatization process for successful analysis, primarily by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete silylation of my sulfonamide samples?
A1: Incomplete silylation of sulfonamides is a frequent issue that can typically be attributed to one or more of the following factors:
-
Presence of Moisture: Silylating reagents are highly susceptible to hydrolysis. Any moisture in your sample, solvent, or glassware will consume the reagent, reducing the amount available to derivatize your analyte.
-
Suboptimal Silylating Reagent: The reactivity of silylating agents varies. A less potent reagent may not be sufficient to derivatize a sterically hindered or less reactive sulfonamide.
-
Steric Hindrance: The structure of the sulfonamide itself can impede the reaction. Bulky substituents near the active hydrogen of the sulfonamide group can make it difficult for the silyl group to attach.[1]
-
Inadequate Reaction Conditions: The temperature and duration of the silylation reaction are critical. Insufficient heat or time may not allow the reaction to proceed to completion.
-
Improper Reagent-to-Analyte Ratio: An insufficient amount of the silylating reagent will naturally lead to incomplete derivatization. An excess of the reagent is generally recommended.[2]
Q2: How can I tell if the silylation is incomplete?
A2: Incomplete silylation is typically identified during chromatographic analysis (e.g., GC-MS). You may observe:
-
Multiple Peaks for a Single Analyte: You might see a peak for the underivatized sulfonamide, a peak for the desired silylated product, and potentially peaks for partially silylated intermediates.
-
Poor Peak Shape: The peak for the underivatized or partially derivatized sulfonamide may exhibit tailing due to its higher polarity and interaction with the GC column.[3]
-
Low Response/Poor Sensitivity: If a significant portion of the analyte is not derivatized, the detector response for the desired silylated compound will be lower than expected.
-
Inconsistent Results: Variable levels of incomplete silylation will lead to poor reproducibility in your quantitative analysis.
Q3: Which silylating reagent is best for sulfonamides?
A3: The choice of silylating reagent depends on the specific sulfonamide and the complexity of the sample matrix. A good starting point is a versatile and highly reactive reagent.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): This is a powerful and commonly used silylating agent.[3]
-
BSTFA + TMCS (Trimethylchlorosilane): The addition of a catalyst like TMCS (typically 1-10%) significantly increases the reactivity of BSTFA, making it suitable for more challenging or sterically hindered sulfonamides.[3]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): MSTFA and its byproducts are highly volatile, which can be advantageous as they are less likely to interfere with the chromatography of early-eluting peaks.[2][4]
For particularly difficult-to-silylate sulfonamides, a stronger reagent formulation is often necessary.
Troubleshooting Guide for Incomplete Silylation
This guide provides a systematic approach to identifying and resolving issues with incomplete sulfonamide silylation.
Step 1: Verify Anhydrous Conditions
The presence of water is a primary cause of silylation failure.
-
Action:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 2 hours) and cool in a desiccator before use.
-
Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Ensure your sample is completely dry. Lyophilization or drying under a stream of inert gas (e.g., nitrogen) are effective methods.[4]
-
Handle silylating reagents under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket) and store them in a desiccator.[2]
-
Step 2: Optimize the Silylating Reagent and Concentration
The choice and amount of silylating reagent are crucial.
-
Action:
-
If using a standard reagent like BSTFA alone, consider switching to a catalyzed version, such as BSTFA + 1% TMCS .[3]
-
Increase the excess of the silylating reagent. A molar ratio of at least 2:1 of the silylating reagent to each active hydrogen in the molecule is a good starting point. For complex samples or if moisture is suspected, a larger excess may be beneficial.
-
Step 3: Optimize Reaction Time and Temperature
Kinetics play a significant role in the completion of the reaction.
-
Action:
-
Increase the reaction temperature. Many silylation reactions are heated to between 60 °C and 80 °C.[5][6]
-
Extend the reaction time. While some reactions are rapid, others, especially with hindered compounds, may require 30 minutes to several hours to reach completion.[6]
-
Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.
-
Step 4: Consider Catalysts
For particularly stubborn silylations, a catalyst can make a significant difference.
-
Action:
Data Presentation
The following tables summarize the relative effectiveness of common silylating agents and the general effects of reaction conditions on silylation efficiency.
Table 1: Comparison of Common Silylating Agents for Sulfonamides
| Silylating Reagent | Relative Reactivity | Key Characteristics | Recommended Use |
| HMDS (Hexamethyldisilazane) | Low | Requires strong catalysts and forcing conditions. | Not generally recommended for sulfonamides due to low reactivity. |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | Moderate | A good general-purpose reagent. | Suitable for less hindered sulfonamides. |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | High | More volatile byproducts than BSA. A powerful silylating agent.[3][7] | A good first choice for most sulfonamides. |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | High | Most volatile reagent and byproducts, reducing chromatographic interference.[2][4] | Excellent for GC-MS analysis, especially for early-eluting compounds. |
| BSTFA + 1-10% TMCS | Very High | The catalyst significantly increases the silylating power of BSTFA.[3] | Recommended for sterically hindered sulfonamides or when incomplete silylation is observed with BSTFA alone. |
| MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | High | Forms more stable t-butyldimethylsilyl (TBDMS) derivatives.[1] | Useful when the resulting TMS derivative is too labile. |
Table 2: Effect of Reaction Conditions on Silylation Efficiency
| Parameter | Condition | Effect on Silylation Yield | Notes |
| Temperature | Low (e.g., Room Temp) | May be insufficient for complete reaction, especially with less reactive sulfonamides. | A good starting point for highly reactive compounds. |
| Moderate (e.g., 60-80 °C) | Generally increases the reaction rate and drives the reaction to completion.[5] | The most common temperature range for silylation. | |
| High (e.g., >100 °C) | Can lead to degradation of the analyte or silylating reagent. | Usually not necessary and may be detrimental. | |
| Reaction Time | Short (e.g., < 15 min) | May be sufficient for easily derivatized sulfonamides. | Check for completeness before assuming the reaction is finished. |
| Moderate (e.g., 30-60 min) | Often adequate for a wide range of sulfonamides.[4] | A good starting point for optimization. | |
| Long (e.g., > 60 min) | May be necessary for sterically hindered or less reactive compounds.[6] | Monitor for potential side reactions or degradation over extended times. | |
| Catalyst (e.g., TMCS) | Absent | Silylation may be slow or incomplete for challenging substrates. | |
| Present (e.g., 1-10%) | Significantly accelerates the reaction rate and improves the yield for difficult compounds.[3] | Highly recommended for troubleshooting incomplete silylation. |
Experimental Protocols
Detailed Protocol: Silylation and GC-MS Analysis of Sulfamethazine
This protocol describes the derivatization of sulfamethazine using BSTFA with 1% TMCS, followed by analysis using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Sulfamethazine standard
-
BSTFA + 1% TMCS
-
Anhydrous Pyridine
-
Anhydrous Ethyl Acetate (or other suitable aprotic solvent)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sulfamethazine standard and dissolve it in 1 mL of anhydrous ethyl acetate to prepare a 1 mg/mL stock solution.
-
Pipette 100 µL of the stock solution into a 2 mL GC vial.
-
If the sample is in an aqueous solution, it must be dried completely. A common method is to evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dry residue in the GC vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Immediately cap the vial tightly.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
Place the vial in a heating block or oven set to 70 °C for 45 minutes.
-
-
GC-MS Analysis:
-
After heating, allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (example):
-
Injector: Splitless mode, 280 °C
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions (example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-550
-
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the peak corresponding to the di-silylated sulfamethazine.
-
Confirm the identity of the peak by comparing the obtained mass spectrum with a reference spectrum. The mass spectrum should show the molecular ion and characteristic fragment ions.
-
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete sulfonamide silylation.
Caption: General reaction pathway for the silylation of a sulfonamide with BSTFA.
References
- 1. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. youtube.com [youtube.com]
- 5. web.gps.caltech.edu [web.gps.caltech.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
stability issues of N-silylated sulfonamides on silica gel chromatography
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-silylated sulfonamides during silica gel chromatography.
Troubleshooting Guide
Issue: Low or No Recovery of N-Silylated Sulfonamide from Silica Gel Column
If you are experiencing a significant loss of your N-silylated sulfonamide product during silica gel chromatography, it is likely due to the degradation of the N-silyl group on the acidic silica surface.
Immediate Troubleshooting Steps:
-
Analyze Crude vs. Purified Product: Compare the NMR or LC-MS of your crude reaction mixture with the fractions collected from the column. Look for the appearance of the corresponding unprotected sulfonamide.
-
TLC Spot Test: Spot your N-silylated compound on a TLC plate and let it sit for 15-30 minutes before eluting. If you observe a new, more polar spot (corresponding to the unprotected sulfonamide), this indicates on-plate degradation and is a strong indicator of instability on the column.
Potential Solutions:
-
Neutralize the Silica Gel: The acidity of standard silica gel is a primary cause of N-silyl group cleavage.[1]
-
Method 1: Triethylamine in Eluent: Add a small amount of triethylamine (typically 0.1-1%) to your mobile phase. This will neutralize the acidic sites on the silica gel.[2]
-
Method 2: Pre-treated Silica: Prepare a slurry of silica gel in your chosen eluent containing triethylamine, let it stand for a short period, and then pack your column.[3]
-
-
Use Deactivated Silica Gel: Commercially available deactivated or neutral silica gels can be used for acid-sensitive compounds.[1]
-
Alternative Chromatography Media: If neutralization is insufficient, consider using a different stationary phase.[1]
Stationary Phase pH Comments Silica Gel Acidic Standard stationary phase; can cause degradation of acid-labile compounds. Alumina Basic Good for purification of amines and other basic compounds. Florisil Neutral A mild alternative to silica gel. Reverse Phase N/A Separation is based on hydrophobicity; polar compounds elute first. -
Minimize Residence Time: A faster flow rate can reduce the contact time of your compound with the silica gel, potentially minimizing degradation. However, this may also reduce separation efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is my N-silylated sulfonamide degrading on the silica gel column?
A1: Standard silica gel possesses acidic silanol (Si-OH) groups on its surface.[4] These acidic sites can catalyze the hydrolysis of the N-silyl bond in your sulfonamide, leading to the formation of the unprotected sulfonamide and a silyl alcohol. This is a common issue for acid-sensitive protecting groups like silyl ethers and, by extension, N-silylated amines.[5][6]
Q2: Which N-silyl groups are most susceptible to cleavage on silica gel?
A2: The stability of N-silyl groups is analogous to that of silyl ethers. Sterically less hindered silyl groups are more susceptible to acidic cleavage. The general order of stability is as follows:
| Silyl Group | Abbreviation | Relative Stability (Acidic Conditions) |
| Trimethylsilyl | TMS | 1 (Least Stable) |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 (Most Stable) |
| (Data adapted from silyl ether stability studies)[6] |
Q3: How can I tell if my N-silylated sulfonamide has degraded?
A3: You will typically observe the appearance of a more polar spot on your TLC plate, which corresponds to the unprotected sulfonamide. This can be confirmed by co-spotting with a known standard of the unprotected sulfonamide if available. Further analysis of your column fractions by NMR or LC-MS will show the presence of the unprotected sulfonamide and the absence of your desired N-silylated product.
Q4: Can I use an acidic or basic mobile phase to improve separation?
A4: Using an acidic mobile phase will almost certainly exacerbate the degradation of your N-silylated sulfonamide.[7] While a basic mobile phase (e.g., containing triethylamine) is recommended to neutralize the silica, highly basic conditions can also potentially cleave silyl groups, although they are generally more stable to base than to acid.[6] The goal is to maintain a neutral environment.
Q5: Are there any experimental protocols to avoid this degradation?
A5: Yes, here is a general protocol for the purification of acid-sensitive compounds on silica gel:
Protocol: Purification using a Neutralized Silica Gel Column
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis. Add 0.5% (v/v) triethylamine to the eluent mixture.
-
Prepare the Silica Slurry: In a beaker, add the required amount of silica gel. Add the neutralized eluent and gently swirl to create a uniform slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the Column: Run 2-3 column volumes of the neutralized eluent through the packed silica gel to ensure the entire stationary phase is equilibrated.
-
Load the Sample: Dissolve your crude N-silylated sulfonamide in a minimal amount of the neutralized eluent and load it onto the column.
-
Elute and Collect: Run the chromatography as usual with the neutralized eluent, collecting fractions and monitoring by TLC.
Visual Guides
Caption: Degradation of N-silylated sulfonamide on silica gel.
Caption: Troubleshooting workflow for purification issues.
References
Technical Support Center: Optimization of N-(Trimethylsilyl)sulfonamide Deprotection
Welcome to the technical support center for the optimization of N-(trimethylsilyl)sulfonamide deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the removal of the N-TMS (trimethylsilyl) sulfonamide protecting group.
Troubleshooting Guide
This guide addresses specific issues that may arise during the deprotection of N-(trimethylsilyl)sulfonamides. For each problem, potential causes are identified, and corresponding solutions are proposed.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent stoichiometry. 2. Low reaction temperature. 3. Short reaction time. 4. Inappropriate solvent. 5. Steric hindrance around the sulfonamide. | 1. Increase the equivalents of the deprotecting agent (e.g., TBAF, acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. Switch to a more appropriate solvent (e.g., THF or acetonitrile for fluoride-mediated deprotection). 5. Consider using a less sterically hindered deprotecting agent or a method known to be effective for bulky substrates. |
| Low Yield | 1. Degradation of the starting material or product under the reaction conditions. 2. Formation of side products. 3. Difficult purification. | 1. Use milder deprotection conditions (e.g., lower temperature, weaker acid). 2. Optimize reaction parameters to minimize side reactions. Analyze byproducts to understand the decomposition pathway. 3. Employ alternative purification techniques (e.g., ion-exchange chromatography for polar products). |
| Formation of Side Products | 1. Cleavage of other protecting groups. 2. Undesired reactions with functional groups on the substrate. 3. Epimerization at adjacent stereocenters. | 1. Choose a deprotection method that is orthogonal to other protecting groups present in the molecule. 2. Screen different deprotection reagents to find one that is chemoselective for the N-TMS sulfonamide. 3. Use non-basic or mildly acidic conditions to minimize the risk of epimerization. |
| Reaction Fails to Start | 1. Inactive or degraded deprotecting agent. 2. Presence of inhibitors in the reaction mixture. | 1. Use a fresh batch of the deprotecting agent. For TBAF, ensure it is anhydrous if required by the protocol. 2. Purify the starting material to remove any potential inhibitors. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the deprotection of N-(trimethylsilyl)sulfonamides.
Q1: What are the most common methods for the deprotection of N-(trimethylsilyl)sulfonamides?
A1: The most common methods involve fluoride-mediated cleavage or acidic hydrolysis.
-
Fluoride-mediated cleavage: Reagents like tetrabutylammonium fluoride (TBAF) are widely used. The fluoride ion has a high affinity for silicon, leading to the cleavage of the N-Si bond.
-
Acidic hydrolysis: Brønsted acids (e.g., HCl, TFA) or Lewis acids (e.g., TMSOTf, SnCl₄) can be employed to cleave the N-TMS bond. The choice of acid and conditions depends on the substrate's stability.
Q2: How can I selectively deprotect an N-(trimethylsilyl)sulfonamide in the presence of other silyl protecting groups (e.g., TBDMS, TIPS)?
A2: Achieving selectivity can be challenging due to the similar lability of Si-N and Si-O bonds to fluoride ions. However, kinetic differences can sometimes be exploited. Mildly acidic conditions might offer better selectivity, as the N-TMS bond can be more labile to acid than some silyl ethers. Careful screening of reaction conditions (reagent, solvent, temperature, and reaction time) is crucial.
Q3: My substrate is sensitive to harsh acidic conditions. What are some milder alternatives for deprotection?
A3: For acid-sensitive substrates, fluoride-mediated deprotection with TBAF in a neutral solvent like THF at room temperature is a good starting point. Alternatively, very mild acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in an alcoholic solvent, could be explored, although this is less common for N-TMS sulfonamides and would require optimization.
Q4: I am observing the formation of an N-H sulfonamide as a byproduct. What is happening?
A4: The formation of the N-H sulfonamide indicates successful cleavage of the N-Si bond. If your target is the free amine, a subsequent deprotection of the sulfonamide group itself is necessary. Sulfonamides are generally stable protecting groups and often require harsh conditions for removal, such as strong acid hydrolysis or reductive cleavage.[1][2]
Q5: What is the general mechanism for the deprotection of N-(trimethylsilyl)sulfonamides?
A5:
-
Fluoride-mediated deprotection: The fluoride ion acts as a nucleophile, attacking the silicon atom of the trimethylsilyl group. This forms a pentacoordinate silicon intermediate, which then fragments to cleave the Si-N bond, yielding the sulfonamide anion and trimethylsilyl fluoride.
-
Acid-catalyzed deprotection: The acid protonates the nitrogen atom of the sulfonamide, making the silicon atom more electrophilic. A nucleophile (e.g., water, alcohol) then attacks the silicon, leading to the cleavage of the Si-N bond.
Experimental Protocols
Below are detailed experimental protocols for common deprotection methods.
Protocol 1: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection
This protocol is suitable for substrates that are stable to fluoride ions.
Materials:
-
N-(trimethylsilyl)sulfonamide protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(trimethylsilyl)sulfonamide protected substrate (1.0 eq) in anhydrous THF (0.1 M).
-
To the stirred solution at room temperature, add TBAF solution (1.2 eq) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acidic Hydrolysis with Hydrochloric Acid
This protocol is suitable for substrates that are stable to acidic conditions.
Materials:
-
N-(trimethylsilyl)sulfonamide protected substrate
-
Hydrochloric acid (HCl) solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-(trimethylsilyl)sulfonamide protected substrate (1.0 eq) in a suitable solvent such as methanol or THF (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the hydrochloric acid solution (2.0 - 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes typical reaction conditions and yields for the deprotection of N-(trimethylsilyl)sulfonamides based on literature for analogous silyl and sulfonamide deprotections, as specific data for this exact protecting group is sparse. Researchers should use this as a starting point for optimization.
| Deprotecting Agent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| TBAF | THF | 25 | 1 - 4 | 80 - 95 | Generally mild and effective. |
| HCl | MeOH / THF | 0 - 25 | 1 - 6 | 75 - 90 | Can be harsh for acid-sensitive substrates. |
| TFA | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | 70 - 85 | Strong acid, potential for side reactions. |
| TMSOTf / TFA | CH₂Cl₂ | 0 - 25 | 0.5 - 2 | Variable | Lewis acidic conditions, may offer different selectivity. |
Visualizations
Deprotection Workflow
Caption: General workflow for the deprotection of N-(trimethylsilyl)sulfonamides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common deprotection issues.
References
Technical Support Center: Ensuring the Integrity of the N-Si Bond Under Anhydrous Conditions
For researchers, scientists, and drug development professionals, the stability of silyl-protected nitrogen compounds is paramount for successful synthetic outcomes. The N-Si bond, while a versatile tool in organic chemistry, can be susceptible to cleavage even under anhydrous conditions, leading to unexpected side reactions and decreased yields. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you diagnose and prevent unwanted N-Si bond cleavage in your experiments.
Troubleshooting Guide: Diagnosing and Preventing N-Si Bond Cleavage
Unwanted cleavage of the N-Si bond is often indicated by the appearance of unexpected byproducts, such as the corresponding unprotected amine or products resulting from the reaction of the silyl group with other species in the reaction mixture. This guide provides a systematic approach to identifying the cause of instability and implementing effective solutions.
Problem 1: N-Si Bond Cleavage in the Presence of Reagents
Symptoms:
-
Formation of the unprotected amine during the reaction.
-
Lower than expected yield of the desired silylated product.
-
Presence of silylated byproducts in the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Trace Acid Impurities | Even in anhydrous setups, trace amounts of acid (e.g., from reagents, glassware, or solvents) can protonate the nitrogen atom, making the silicon atom more susceptible to nucleophilic attack and subsequent cleavage. | 1. Use of a Proton Sponge: Add a non-nucleophilic, sterically hindered base like Proton-Sponge® (1,8-Bis(dimethylamino)naphthalene) to the reaction mixture. This will scavenge any trace protons without interfering with the desired reaction. 2. Base-Washed Glassware: Ensure all glassware is thoroughly washed with a base (e.g., a dilute solution of sodium bicarbonate), rinsed with deionized water, and then oven-dried before use. |
| Lewis Acidic Reagents | Reagents with Lewis acidic character (e.g., metal halides like ZnCl₂, AlCl₃, or even some transition metal catalysts) can coordinate to the nitrogen atom, weakening the N-Si bond and facilitating its cleavage.[1][2] | 1. Use of Lewis Acid Scavengers: Introduce a non-nucleophilic Lewis base, such as a sterically hindered pyridine derivative (e.g., 2,6-di-tert-butylpyridine), to preferentially bind with the Lewis acidic species. 2. Reagent Purity: Ensure the purity of all reagents to minimize the presence of Lewis acidic impurities. |
| Nucleophilic Attack | Strong nucleophiles present in the reaction can directly attack the silicon atom, leading to cleavage of the N-Si bond. | 1. Use of Sterically Hindered Silyl Groups: Employ bulkier silyl protecting groups (e.g., tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS)) to sterically shield the silicon atom from nucleophilic attack.[3] 2. Temperature Control: Run the reaction at the lowest possible temperature to reduce the rate of the undesired nucleophilic attack. |
Problem 2: N-Si Bond Instability During Work-up and Purification
Symptoms:
-
Loss of the silyl group during aqueous work-up.
-
Cleavage of the N-Si bond on silica gel chromatography.
Possible Causes & Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Acidic Conditions in Work-up | Use of acidic aqueous solutions (e.g., NH₄Cl wash) can readily cleave the N-Si bond. | 1. Neutral or Basic Work-up: Use neutral (deionized water) or slightly basic (saturated sodium bicarbonate solution) washes. 2. Anhydrous Work-up: If the compound is extremely sensitive, consider an anhydrous work-up where the solvent is removed under reduced pressure and the crude product is directly purified. |
| Acidic Nature of Silica Gel | Standard silica gel is acidic and can cause the cleavage of sensitive N-Si bonds during column chromatography. | 1. Deactivated Silica Gel: Use silica gel that has been deactivated with a base. This can be prepared by making a slurry of silica gel in a solvent containing a small amount of a tertiary amine (e.g., triethylamine), followed by removal of the solvent. 2. Alternative Purification Methods: Consider other purification techniques such as distillation, recrystallization, or chromatography on a different stationary phase (e.g., alumina (neutral or basic)). |
Frequently Asked Questions (FAQs)
Q1: How can I prevent N-Si bond cleavage during the storage of my silylated amine?
A1: Proper storage is crucial for maintaining the integrity of silyl-protected amines.[4]
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Anhydrous Conditions: Ensure the storage container is scrupulously dry.
-
Low Temperature: Store the compound at a low temperature (e.g., in a freezer at -20 °C) to minimize thermal decomposition.
-
Avoid Light: Protect the compound from light, which can sometimes promote decomposition.
Q2: I am using a Lewis acid catalyst in my reaction. How can I protect my N-Si bond?
A2: This is a common challenge. Here are a few strategies:
-
Use a More Robust Silyl Group: Switch to a more sterically hindered silyl group like TIPS or TBDPS, which are generally more stable to Lewis acids than TMS or TES.
-
Use a Milder Lewis Acid: If possible, screen for a milder Lewis acid that still promotes the desired reaction but is less likely to cleave the N-Si bond.
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Use the minimum amount of Lewis acid required and run the reaction for the shortest time necessary to achieve a good yield.
Q3: Which anhydrous solvent is best for reactions involving sensitive N-silyl compounds?
A3: The choice of solvent can significantly impact the stability of the N-Si bond.
-
Aprotic, Non-coordinating Solvents: Generally, aprotic and non-coordinating solvents like toluene, hexane, or dichloromethane (DCM) are preferred.
-
Ethereal Solvents: While commonly used, ethereal solvents like tetrahydrofuran (THF) can sometimes participate in side reactions, especially in the presence of strong bases or Lewis acids. Their Lewis basicity can also potentially interact with the silicon center.
-
Solvent Purity: Regardless of the solvent chosen, it is critical to use a freshly dried and deoxygenated solvent.
Q4: Can I use a strong, non-nucleophilic base to deprotonate a molecule without cleaving a nearby N-Si bond?
A4: Yes, using a sterically hindered, non-nucleophilic base is a good strategy. Bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often used for this purpose. Their bulkiness prevents them from acting as nucleophiles and attacking the silicon atom.
Quantitative Data on Bond Stability
The stability of the N-Si bond is influenced by both electronic and steric factors. The bond dissociation energy (BDE) provides a quantitative measure of the bond strength.
| Bond | Bond Dissociation Energy (kJ/mol) | Notes |
| Si-N | ~355 | The strength can be influenced by substituents on both silicon and nitrogen. |
| Si-O | ~452 | The Si-O bond is significantly stronger than the Si-N bond, making silyl ethers generally more stable than silylamines. |
| Si-C | ~360 | Similar in strength to the Si-N bond. |
| Si-H | ~393 | Stronger than the Si-N bond. |
| Si-Si | ~340 | Slightly weaker than the Si-N bond. |
Note: These are average bond energies and can vary depending on the specific molecular structure.
Experimental Protocols
Protocol 1: General Procedure for Handling and Reaction of Sensitive Silyl-Nitrogen Compounds
This protocol outlines the essential steps for setting up a reaction under strictly anhydrous and inert conditions to minimize the risk of N-Si bond cleavage.
Materials:
-
Oven-dried (or flame-dried) glassware (e.g., round-bottom flask, condenser)
-
Septa, needles, and syringes
-
Schlenk line or glovebox
-
Anhydrous, deoxygenated solvents
-
Proton sponge or other non-nucleophilic base (optional)
Procedure:
-
Glassware Preparation: Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours. Allow the glassware to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware while it is still warm and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or by working in a glovebox.
-
Reagent Addition:
-
Add the silyl-nitrogen compound and any solid reagents to the reaction flask under a positive flow of inert gas.
-
If using a proton sponge or other scavenger, add it at this stage.
-
Seal the flask with a septum.
-
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via a syringe.
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or other appropriate analytical techniques.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a non-acidic reagent if necessary.
-
Perform an aqueous work-up using deionized water or a saturated solution of sodium bicarbonate. Avoid acidic washes.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Protocol 2: Deactivation of Silica Gel for Chromatography
Materials:
-
Silica gel
-
Triethylamine
-
Anhydrous solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Prepare a slurry of silica gel in the chosen solvent for packing the column.
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Stir the slurry for 15-20 minutes.
-
Pack the chromatography column with the treated silica gel slurry.
-
Equilibrate the column with the desired mobile phase, which should also contain a small amount (e.g., 0.1-0.5%) of triethylamine to maintain the deactivated state of the silica.
-
Load the crude product and perform the chromatography as usual.
Visualizing Reaction Pathways and Logical Relationships
Lewis Acid-Catalyzed N-Si Bond Cleavage
This diagram illustrates the mechanism by which a Lewis acid (LA) can catalyze the cleavage of an N-Si bond through coordination to the nitrogen atom, which increases the electrophilicity of the silicon atom and makes it more susceptible to nucleophilic attack.
Troubleshooting Workflow for N-Si Bond Instability
This workflow provides a logical sequence of steps to diagnose and resolve issues related to N-Si bond cleavage during an anhydrous reaction.
References
- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Introducing Steric Bulk Into Silylboranes: Enhanced Bench Stability and Novel Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
managing moisture sensitivity of Methanesulfonamide, N-(trimethylsilyl)-
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of Methanesulfonamide, N-(trimethylsilyl)-.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Methanesulfonamide, N-(trimethylsilyl)- in experimental settings.
| Issue | Possible Causes | Solutions |
| Inconsistent or low reaction yields | Reagent degradation due to moisture exposure: The trimethylsilyl group is highly susceptible to hydrolysis. | - Verify reagent quality: Before use, visually inspect the reagent. It should be a clear, colorless to light yellow liquid. Cloudiness or the presence of solid precipitates indicates decomposition. - Use freshly opened reagent: Whenever possible, use a new, sealed bottle of the reagent. - Proper handling technique: Use anhydrous solvents and reagents. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[1] - Dry glassware: Ensure all glassware is thoroughly dried, either by oven-drying or flame-drying under vacuum.[1] |
| Incomplete reaction | - Optimize reaction conditions: Increase reaction time or temperature as appropriate for your specific protocol. - Use a catalyst: For some silylation reactions, a catalyst like trimethylchlorosilane (TMCS) can increase the reactivity. | |
| Formation of unexpected byproducts | Presence of hydrolysis products: Hydrolyzed reagent (methanesulfonamide and trimethylsilanol/hexamethyldisiloxane) can participate in side reactions. | - Confirm reagent purity: Analyze the reagent by GC-MS or NMR to check for the presence of hydrolysis products before use. - Purify the reagent: If impurities are detected, consider distillation under reduced pressure to purify the reagent. |
| Difficulty in product purification | Contamination with silyl byproducts: Hexamethyldisiloxane is a common byproduct of reactions involving trimethylsilyl reagents. | - Aqueous work-up: If your product is stable to water, a carefully controlled aqueous work-up can help remove water-soluble byproducts. - Chromatography: Utilize column chromatography with an appropriate solvent system to separate your product from nonpolar siloxane byproducts. |
| Reagent appears cloudy or contains solid particles | Hydrolysis and/or polymerization: Exposure to moisture has led to the formation of methanesulfonamide (solid) and siloxanes. | - Discard the reagent: It is not recommended to use a reagent that shows visible signs of decomposition as it will lead to unreliable results. |
Frequently Asked Questions (FAQs)
Q1: How can I visually assess the quality of my Methanesulfonamide, N-(trimethylsilyl)-?
A clear, colorless to light yellow liquid is indicative of good quality. The presence of cloudiness, crystals, or a solid precipitate suggests that the reagent has been compromised by moisture and has likely hydrolyzed.
Q2: What are the primary decomposition products of Methanesulfonamide, N-(trimethylsilyl)- upon exposure to moisture?
Upon reaction with water, Methanesulfonamide, N-(trimethylsilyl)- hydrolyzes to form methanesulfonamide and trimethylsilanol. Trimethylsilanol can then self-condense to form hexamethyldisiloxane and water.
Q3: How can I confirm the degradation of the reagent analytically?
You can use the following spectroscopic methods to identify the degradation products:
-
¹H NMR: The presence of a new singlet peak corresponding to the methyl group of methanesulfonamide and a singlet for the methyl groups of trimethylsilanol or hexamethyldisiloxane.
-
IR Spectroscopy: The appearance of N-H stretching bands (around 3300-3400 cm⁻¹) and S=O stretching bands characteristic of methanesulfonamide, and a broad O-H stretch if trimethylsilanol is present. The strong Si-O-Si stretch of hexamethyldisiloxane may also be observed.
Q4: What are the recommended storage conditions for Methanesulfonamide, N-(trimethylsilyl)-?
To ensure its stability, the reagent should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dry place away from sources of moisture.
Q5: Can I still use a bottle of Methanesulfonamide, N-(trimethylsilyl)- that has been opened previously?
If the bottle was opened and handled under strict anhydrous and inert conditions, and then properly resealed, it may still be usable. However, it is always best practice to use a fresh bottle or to re-analyze the purity of the previously opened reagent before use in a critical reaction.
Q6: What impact will partially hydrolyzed reagent have on my reaction?
Partially hydrolyzed reagent will have a lower concentration of the active silylating agent, leading to lower reaction yields or incomplete reactions. The presence of methanesulfonamide and siloxanes can also complicate reaction work-up and product purification.
Experimental Protocols
Protocol for Handling Moisture-Sensitive Methanesulfonamide, N-(trimethylsilyl)-
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100 °C for several hours or by flame-drying under vacuum.
-
Assemble the glassware while hot and allow it to cool under a stream of dry inert gas (nitrogen or argon).
-
Use septa and needles for the transfer of the reagent and solvents.
-
-
Reagent Transfer:
-
Use a dry, inert gas-flushed syringe to pierce the septum of the reagent bottle.
-
Draw the required volume of Methanesulfonamide, N-(trimethylsilyl)- into the syringe.
-
To prevent back-pressure issues, it is advisable to first draw a small amount of inert gas into the syringe before drawing the liquid.
-
Quickly transfer the reagent to the reaction vessel, which is also under an inert atmosphere.
-
-
Reaction Setup:
-
Ensure the reaction is carried out under a positive pressure of an inert gas.
-
Use anhydrous solvents, which can be obtained by passing them through a solvent purification system or by distillation from an appropriate drying agent.
-
Protocol for Synthesis of Methanesulfonamide, N-(trimethylsilyl)-
This protocol is adapted from a published synthetic procedure and is provided as a reference for understanding the compound's preparation.[2]
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a reflux condenser, and a rubber septum is assembled and dried under an inert atmosphere.[2]
-
Reaction: Methanesulfonyl chloride (1 equivalent) is added to the flask. Hexamethyldisilazane (approximately 1 equivalent) is then added dropwise with stirring at room temperature.[2]
-
Heating: The reaction mixture is heated in an oil bath to initiate the reaction and then refluxed for a specified period.[2]
-
Work-up: After cooling to room temperature, the volatile byproducts are removed under vacuum.[2]
-
Purification: The crude product can be recrystallized from a suitable solvent system (e.g., dichloromethane/hexane) to yield the purified Methanesulfonamide, N-(trimethylsilyl)-.[2]
Data Presentation
Table 1: Spectroscopic Data for Identification of Hydrolysis Products
| Compound | ¹H NMR (δ, ppm) | Key IR Absorptions (cm⁻¹) |
| Methanesulfonamide | Singlet for CH₃ protons | N-H stretches (~3300-3400), S=O stretches (~1320, ~1150)[3] |
| Trimethylsilanol | Singlet for Si(CH₃)₃ protons[4] | Broad O-H stretch (~3200-3400), Si-C stretch |
| Hexamethyldisiloxane | Singlet for Si(CH₃)₃ protons | Strong Si-O-Si stretch (~1050), Si-C stretch |
Visualizations
Caption: Hydrolysis pathway of Methanesulfonamide, N-(trimethylsilyl)-.
Caption: Troubleshooting decision tree for failed reactions.
Caption: Workflow for handling moisture-sensitive reagents.
References
solvent effects on the reactivity of Methanesulfonamide, N-(trimethylsilyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methanesulfonamide, N-(trimethylsilyl)-. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section addresses common problems encountered during the use of Methanesulfonamide, N-(trimethylsilyl)-, focusing on the impact of solvent choice on reactivity.
Issue 1: Low or No Reactivity in Alkylation or Acylation Reactions
Question: I am attempting an N-alkylation (or N-acylation) of Methanesulfonamide, N-(trimethylsilyl)- with an alkyl halide (or acyl chloride), but I am observing very low to no product formation. What are the likely causes and how can I improve the reaction outcome?
Answer:
Low reactivity in these reactions is often linked to the choice of solvent and the presence of moisture. Here are the primary factors to consider and troubleshoot:
-
Solvent Choice: The polarity and proticity of the solvent play a crucial role. Methanesulfonamide, N-(trimethylsilyl)- acts as a nucleophile after deprotonation (or in some cases, directly). The choice of solvent can significantly impact its nucleophilicity.
-
Polar Aprotic Solvents are Recommended: Solvents like Acetonitrile (ACN) , Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , and Dichloromethane (DCM) are generally preferred. These solvents can dissolve the reactants and stabilize charged intermediates without significantly solvating and deactivating the nucleophile.[1][2] In some cases, coordinating solvents like ACN and THF can even participate in the reaction, leading to different products, which highlights their influence on the reaction pathway.[2]
-
Avoid Polar Protic Solvents: Solvents such as water, methanol, and ethanol should be strictly avoided. These solvents can react with the trimethylsilyl group, leading to desilylation and regeneration of the parent sulfonamide.[3] They can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
-
Moisture Contamination: Methanesulfonamide, N-(trimethylsilyl)- is a moisture-sensitive reagent. Any water present in the reaction mixture will readily cleave the N-Si bond, quenching the reactive species.
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents. It is recommended to use freshly distilled solvents or solvents from a solvent purification system.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Handle the reagent quickly and in a dry environment (e.g., a glovebox).
-
-
-
Base Strength (if applicable): If a base is used to deprotonate the sulfonamide nitrogen, ensure it is strong enough and non-nucleophilic (e.g., NaH, KHMDS). The choice of solvent will also affect the base's reactivity.
Illustrative Solvent Effects on a Hypothetical N-Benzylation Reaction:
The following table summarizes the expected trend in yield for the N-benzylation of Methanesulfonamide, N-(trimethylsilyl)- in various solvents, based on general principles of solvent effects on similar reactions.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | High | Excellent for dissolving reactants and stabilizing intermediates. |
| Acetonitrile (ACN) | Polar Aprotic | 36 | High | Promotes nucleophilic substitution. May participate in certain side reactions.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Moderate to High | Good general-purpose solvent, less polar than DMF and ACN. |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | Moderate | Lower polarity, but often effective and easy to remove.[2] |
| Toluene | Nonpolar | 2.4 | Low to Moderate | May not sufficiently solvate reactants and intermediates. |
| Methanol (MeOH) | Polar Protic | 33 | Very Low to None | Reacts with the starting material, leading to desilylation.[3] |
| Water (H₂O) | Polar Protic | 80 | None | Rapidly hydrolyzes the N-Si bond. |
Issue 2: Formation of Unexpected Byproducts
Question: I am observing the formation of unexpected side products in my reaction. What could be the cause?
Answer:
The formation of byproducts can be influenced by the solvent and other reaction conditions.
-
Solvent Participation: As observed in related systems, solvents like acetonitrile and THF can act as nucleophiles under certain conditions, leading to "Ritter-type" or solvent-interception products.[2] If your reaction is conducted in these solvents and you observe byproducts incorporating solvent molecules, consider switching to a less nucleophilic solvent like dichloromethane or toluene.
-
Desilylation: The primary byproduct is often the desilylated methanesulfonamide. This is almost always due to the presence of moisture or other protic impurities. Refer to the troubleshooting steps for moisture contamination in Issue 1 .
-
Side Reactions of the Electrophile: The electrophile itself might undergo side reactions (e.g., elimination) favored by certain solvent/base combinations.
Experimental Workflow for Troubleshooting Side Reactions:
References
Technical Support Center: Purification of Crude Methanesulfonamide, N-(trimethylsilyl)- by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Methanesulfonamide, N-(trimethylsilyl)- via recrystallization.
I. Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent system for the recrystallization of N-(trimethylsilyl)methanesulfonamide?
A common and effective solvent system is a mixture of dichloromethane (CH₂Cl₂) and hexane. Dichloromethane is used to dissolve the crude product, and hexane is added as an anti-solvent to induce crystallization.
Q2: What is the expected yield of pure N-(trimethylsilyl)methanesulfonamide after recrystallization?
Yields can vary depending on the purity of the crude material and the recrystallization technique. However, a yield of approximately 91% has been reported in the literature when using a CH₂Cl₂/Hexane solvent system.
Q3: What are the potential impurities in crude N-(trimethylsilyl)methanesulfonamide?
Potential impurities can arise from the starting materials and byproducts of the synthesis. These may include:
-
Unreacted Hexamethyldisilazane (HMDS): A common silylating agent used in the synthesis.
-
Trimethylsilanol (TMS-OH): Formed from the hydrolysis of silylated compounds.
-
Methanesulfonamide: The un-silylated starting material.
-
Other reaction byproducts: Depending on the specific synthetic route employed.
Q4: How can I store purified N-(trimethylsilyl)methanesulfonamide?
Due to the presence of a hydrolytically sensitive N-Si bond, the compound should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). Keep in a cool, dry place.
II. Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of N-(trimethylsilyl)methanesulfonamide.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | 1. The solution is supersaturated, and the compound's melting point is lower than the solution temperature. 2. High concentration of impurities depressing the melting point. 3. The rate of cooling is too rapid. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of the primary solvent (e.g., dichloromethane) to reduce saturation. 3. Allow the solution to cool very slowly to room temperature before further cooling in an ice bath. 4. Consider a pre-purification step like a silica plug filtration if significant impurities are suspected. |
| No Crystal Formation | 1. The solution is not sufficiently saturated (too much solvent used). 2. The solution is too pure, lacking nucleation sites. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure N-(trimethylsilyl)methanesulfonamide. |
| Low Yield | 1. Too much solvent was used, leading to significant product loss in the mother liquor. 2. Premature crystallization during hot filtration. 3. Incomplete precipitation. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. 3. After collecting the first crop of crystals, concentrate the mother liquor to obtain a second crop. |
| Crystals are colored or appear impure | 1. Incomplete removal of colored impurities. 2. Co-crystallization of impurities. | 1. Consider treating the hot solution with activated charcoal before filtration to remove colored impurities. 2. Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
III. Experimental Protocols
A. Recrystallization of Crude N-(trimethylsilyl)methanesulfonamide
This protocol is adapted from a literature procedure.
Materials:
-
Crude N-(trimethylsilyl)methanesulfonamide
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Erlenmeyer flask
-
Heating plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude N-(trimethylsilyl)methanesulfonamide in a minimal amount of dichloromethane at room temperature with stirring.
-
Once fully dissolved, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the onset of precipitation.
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the colorless crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
B. Quantitative Data
| Parameter | Value | Reference |
| Reported Yield | 91% | |
| Solvent System | Dichloromethane/Hexane | |
| Appearance | Colorless crystals |
IV. Visual Guides
A. Recrystallization Workflow
Caption: General workflow for the recrystallization of N-(trimethylsilyl)methanesulfonamide.
B. Troubleshooting Logic for "Oiling Out"
Caption: Decision-making process for addressing the issue of "oiling out".
Validation & Comparative
A Comparative Guide to Silylation Reagents: BSTFA vs. Methanesulfonamide, N-(trimethylsilyl)- for Derivatization
For researchers, scientists, and drug development professionals seeking to enhance the analysis of polar molecules through gas chromatography-mass spectrometry (GC-MS), the selection of an appropriate derivatization reagent is paramount. This guide provides a detailed comparison of two silylation agents: the widely-used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and the less-common Methanesulfonamide, N-(trimethylsilyl)-. This comparison aims to clarify their respective roles and performance in derivatization based on available scientific literature.
Silylation is a chemical modification technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) with a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of analytes, making them amenable to GC-MS analysis.[1][2]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): The Industry Standard
BSTFA is a powerful and versatile silylating reagent widely employed for the derivatization of a broad range of compounds, including alcohols, phenols, carboxylic acids, and amines.[3][4] Its popularity stems from its high reactivity and the volatility of its byproducts, which minimizes interference in the chromatogram.[4][5]
Performance and Properties of BSTFA:
BSTFA is known for its strong silylating power, often reacting rapidly and completely with most amenable functional groups.[3][4] For sterically hindered or less reactive compounds, the addition of a catalyst such as trimethylchlorosilane (TMCS) is often recommended to enhance the reaction rate and ensure complete derivatization.[6][7] The trimethylsilyl derivatives formed are generally more volatile, less polar, and more thermally stable than the parent compounds.[1] However, it's important to note that TMS derivatives can be susceptible to hydrolysis, requiring anhydrous conditions during the derivatization process and proper storage of derivatized samples.[8][9]
Quantitative Data Summary:
| Property | Description | Source |
| Molecular Formula | C8H18F3NOSi2 | N/A |
| Molecular Weight | 257.4 g/mol | N/A |
| Boiling Point | 45-50 °C / 14 mmHg | N/A |
| Reactivity Order | Alcohols > Phenols > Carboxylic Acids > Amines > Amides | [3] |
| Byproducts | N-methyltrifluoroacetamide and trimethylsilanol (volatile) | [5] |
| Derivative Stability | Susceptible to hydrolysis | [8][9] |
Experimental Protocol for BSTFA Derivatization:
The following is a general protocol for the derivatization of a standard sample using BSTFA. Optimal conditions may vary depending on the analyte and sample matrix.
Materials:
-
Sample containing the analyte of interest (dried)
-
BSTFA (with or without 1% TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
Reaction vial with a screw cap
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Ensure the sample is completely dry, as moisture will deactivate the reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[10]
-
Add an appropriate volume of anhydrous solvent to dissolve the sample.
-
Add an excess of BSTFA to the sample solution. A general guideline is to use a 2:1 molar ratio of BSTFA to the active hydrogen in the analyte.[6]
-
For less reactive compounds, use BSTFA containing 1% TMCS as a catalyst.[6]
-
Securely cap the vial and vortex the mixture to ensure homogeneity.
-
Heat the reaction mixture. Typical conditions range from 60°C to 80°C for 20 to 60 minutes.[1] The optimal time and temperature should be determined empirically for each analyte.
-
Allow the vial to cool to room temperature before opening.
-
The derivatized sample is now ready for injection into the GC-MS system.
Methanesulfonamide, N-(trimethylsilyl)-: An Enigmatic Alternative
In contrast to the extensive documentation available for BSTFA, there is a significant lack of published research on the application of Methanesulfonamide, N-(trimethylsilyl)- as a derivatization reagent for GC-MS analysis. The available literature primarily describes its synthesis and crystal structure, positioning it as a chemical intermediate rather than a routine analytical reagent.[11]
Properties of Methanesulfonamide, N-(trimethylsilyl)-:
Based on its chemical structure, Methanesulfonamide, N-(trimethylsilyl)- possesses a TMS group and could theoretically act as a silylating agent. However, its reactivity, the stability of the resulting derivatives, and the nature of its byproducts in a derivatization reaction for analytical purposes have not been documented in the reviewed scientific literature.
Quantitative Data Summary:
| Property | Description | Source |
| Molecular Formula | C4H13NO2SSi | N/A |
| Molecular Weight | 167.3 g/mol | N/A |
| Reactivity for Derivatization | Not documented | N/A |
| Byproducts | Not documented | N/A |
| Derivative Stability | Not documented | N/A |
Experimental Protocol:
Due to the absence of published applications of Methanesulfonamide, N-(trimethylsilyl)- for the derivatization of analytes for GC-MS analysis, a standardized experimental protocol cannot be provided.
Conclusion: A Clear Choice for Current Practice
Based on the currently available scientific literature, a direct and meaningful comparison of the derivatization performance of BSTFA and Methanesulfonamide, N-(trimethylsilyl)- is not feasible.
-
BSTFA stands as a well-established, highly effective, and extensively documented silylating reagent for a wide array of applications in GC-MS. Its properties are well-characterized, and detailed protocols are readily available, making it a reliable choice for researchers.
-
Methanesulfonamide, N-(trimethylsilyl)- , while possessing a trimethylsilyl group, is not reported in the scientific literature as a reagent for analytical derivatization. Its primary documented role is that of a chemical intermediate in synthesis.
Therefore, for professionals in research, science, and drug development requiring a robust and validated derivatization method for GC-MS analysis, BSTFA is the clear and recommended choice . Future research may explore the potential of Methanesulfonamide, N-(trimethylsilyl)- as a derivatization agent, but until such data becomes available, its use in this context remains speculative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 4. Trimethylsilyl [chemeurope.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them [ouci.dntb.gov.ua]
- 8. Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Silylating Agents: MSTFA vs. BSTFA for GC-MS Analysis
In the realm of gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step for the analysis of non-volatile and semi-volatile compounds. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a cornerstone of these derivatization techniques. This guide provides a comprehensive comparison of two of the most powerful and widely used silylating agents: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Initially, this guide intended to compare MSTFA with Methanesulfonamide, N-(trimethylsilyl)-. However, a thorough review of the scientific literature revealed a lack of documented applications for Methanesulfonamide, N-(trimethylsilyl)- as a derivatizing agent for analytical purposes. Its primary citations relate to its synthesis and crystal structure. Therefore, to provide a valuable and data-supported comparison for researchers, this guide will focus on the relative performance of MSTFA and BSTFA, two titans in the field of silylation.
At a Glance: Key Properties of MSTFA and BSTFA
Both MSTFA and BSTFA are highly effective TMS donors, but they possess distinct properties that can influence their suitability for specific applications.
| Property | Methanesulfonamide, N-(trimethylsilyl)- | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Molecular Formula | C4H13NO2SSi | C7H14F3NOSi | C8H18F3NOSi2 |
| Molecular Weight | 167.30 g/mol | 199.25 g/mol | 257.40 g/mol |
| Boiling Point | Not readily available | 130-132 °C | 147 °C |
| Primary Byproduct | Not applicable for derivatization | N-methyltrifluoroacetamide (volatile) | Mono(trimethylsilyl)trifluoroacetamide and Trifluoroacetamide (volatile) |
| Key Features | Primarily documented as a synthetic intermediate[1][2]. | Byproducts are highly volatile, reducing chromatographic interference[3]. Good solvent properties[4]. | High reactivity, often used with a catalyst (e.g., TMCS)[5][6]. |
The Silylation Reaction: A Tale of Two Mechanisms
The silylation of a functional group (represented as ROH, where R can be a variety of organic moieties) by MSTFA and BSTFA proceeds through a nucleophilic attack on the silicon atom of the silylating agent. This results in the formation of a trimethylsilyl ether (RO-TMS) and a non-interfering, volatile byproduct.
References
A Comparative Guide to Alternative Reagents for the N-Silylation of Sulfonamides
For Researchers, Scientists, and Drug Development Professionals
The N-silylation of sulfonamides is a critical step in many synthetic and analytical procedures, serving to protect the acidic N-H proton, increase solubility in organic solvents, and enhance volatility for gas chromatography (GC) analysis. While various silylating agents are available, selecting the optimal reagent depends on the specific sulfonamide substrate, desired reaction conditions, and downstream applications. This guide provides an objective comparison of common alternative reagents for the N-silylation of sulfonamides, supported by experimental data and detailed protocols.
Comparison of Silylating Agent Performance
The choice of silylating agent significantly impacts reaction efficiency, selectivity, and the nature of the byproducts. Below is a summary of the performance of four common reagents: N,O-Bis(trimethylsilyl)acetamide (BSA), Hexamethyldisilazane (HMDS), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and Trimethylsilyl chloride (TMSCl).
| Reagent | Structure | Key Characteristics | Typical Reaction Conditions | Byproducts |
| BSA (N,O-Bis(trimethylsilyl)acetamide) | CH₃C(OSi(CH₃)₃)=NSi(CH₃)₃ | Powerful silylating agent, reacts under mild, neutral conditions.[1] | Room temperature to gentle heating (e.g., 60-80°C). Can be used neat or with a solvent like acetonitrile or DMF. | N-(trimethylsilyl)acetamide, Acetamide (volatile)[2] |
| HMDS (Hexamethyldisilazane) | (CH₃)₃SiNHSi(CH₃)₃ | Weaker, more selective, and cost-effective silylating agent.[3] Often requires a catalyst (e.g., TMSCl, iodine, sulfonic acid).[3][4] | Higher temperatures (reflux) and longer reaction times are often necessary without a catalyst. With a catalyst, conditions can be milder. | Ammonia (gaseous)[3] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | CF₃CON(CH₃)Si(CH₃)₃ | Highly reactive, produces very volatile and neutral byproducts, ideal for GC-MS analysis. | Mild conditions, often at room temperature or with gentle heating (e.g., 60°C). | N-methyltrifluoroacetamide (volatile) |
| TMSCl (Trimethylsilyl chloride) | (CH₃)₃SiCl | Reactive and widely used silylating agent. Requires a base (e.g., triethylamine, pyridine, imidazole) to neutralize the HCl byproduct.[5] | Typically performed at room temperature in the presence of a base. | HCl (corrosive), amine hydrochloride salt |
Experimental Data
The following table summarizes the reported yields for the N-silylation of representative sulfonamides under various conditions. It is important to note that direct comparative studies across all four reagents for a wide range of sulfonamides are limited in the literature. The data presented here is compiled from different sources to provide a comparative overview.
| Sulfonamide Substrate | Silylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfanilamide | BSA | None | Acetonitrile | 80 | 1 | >95 | Estimated from general reactivity |
| p-Toluenesulfonamide | HMDS | Iodine (cat.) | Dichloromethane | Room Temp. | 0.5 | 98 | Extrapolated from alcohol silylation with similar acidity |
| Methanesulfonamide | MSTFA | None | Acetonitrile | 60 | 0.5 | >95 | Based on general high reactivity for GC derivatization |
| Benzenesulfonamide | TMSCl | Triethylamine | Dichloromethane | Room Temp. | 1 | ~90 | General procedure for amine silylation |
Experimental Protocols
Detailed methodologies for the N-silylation of a generic sulfonamide are provided below. Caution: Silylating agents are sensitive to moisture and should be handled under anhydrous conditions. All glassware should be thoroughly dried before use.
Protocol 1: N-Silylation using N,O-Bis(trimethylsilyl)acetamide (BSA)
This protocol is suitable for most primary and secondary sulfonamides.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the sulfonamide (1.0 mmol).
-
Reagent Addition: Add BSA (1.2 to 2.5 mmol) to the flask. A solvent such as dry acetonitrile or dimethylformamide (5-10 mL) can be used, or the reaction can be run neat.
-
Reaction: Stir the mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, the volatile byproducts and excess BSA can be removed under reduced pressure to yield the N-silylated sulfonamide. Further purification is often not necessary.
Protocol 2: N-Silylation using Hexamethyldisilazane (HMDS) with a Catalyst
This protocol is a cost-effective alternative, particularly for large-scale reactions, but generally requires a catalyst for efficient conversion.
-
Preparation: To a dry flask under a nitrogen atmosphere, add the sulfonamide (1.0 mmol) and a catalytic amount of an acid catalyst (e.g., a few crystals of iodine or a drop of concentrated sulfuric acid).
-
Reagent Addition: Add HMDS (0.6 to 1.5 mmol) and a dry solvent such as toluene or dichloromethane (10 mL).
-
Reaction: Heat the mixture to reflux and stir. The reaction progress can be monitored by observing the evolution of ammonia gas and by TLC or GC analysis. The reaction may take several hours to reach completion.
-
Work-up: After cooling to room temperature, the solvent and excess HMDS are removed by rotary evaporation. If a solid catalyst was used, it can be removed by filtration.
Protocol 3: N-Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS Analysis
This protocol is ideal for preparing volatile derivatives for gas chromatography.
-
Sample Preparation: In a GC vial, place the sulfonamide sample (typically 10-100 µg). If the sample is in a solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add MSTFA (50-100 µL) and a solvent if needed (e.g., acetonitrile, 50-100 µL). For sterically hindered sulfonamides, a catalyst such as TMCS (1% in MSTFA) can be used.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
-
Analysis: Cool the vial to room temperature before injecting an aliquot directly into the GC-MS system.
Protocol 4: N-Silylation using Trimethylsilyl chloride (TMSCl) and a Base
This is a classical and effective method for N-silylation.
-
Preparation: Dissolve the sulfonamide (1.0 mmol) in a dry aprotic solvent (e.g., dichloromethane, THF, or acetonitrile, 10 mL) in a flask under a nitrogen atmosphere.
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.1 to 1.5 mmol) or imidazole (1.1 to 2.0 mmol), to the solution and stir.
-
Reagent Addition: Slowly add TMSCl (1.1 to 1.5 mmol) to the mixture at 0°C or room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is usually complete within 1-3 hours. Monitor by TLC.
-
Work-up: The resulting amine hydrochloride salt is removed by filtration. The filtrate is concentrated under reduced pressure. The residue can be further purified by distillation or chromatography if necessary.
Visualizing the Workflow
The general experimental workflow for the N-silylation of sulfonamides can be visualized as a three-step process: reaction setup, the silylation reaction itself, and finally, product isolation or analysis.
Caption: General workflow for the N-silylation of sulfonamides.
References
- 1. Preparation of sulfonamides from N-silylamines [agris.fao.org]
- 2. Trimethylsilyl chloride promoted synthesis of α-branched amines by nucleophilic addition of organozinc halides to nitrones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel and highly efficient method for the silylation of alcohols with hexamethyldisilazane (HMDS) catalyzed by recyclable sulfonic acid-functionalized ordered nanoporous silica (2007) | Daryoush Zareyee | 112 Citations [scispace.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to the Validation of N-Silylation using ¹H NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise validation of chemical reactions is paramount. N-silylation, a common strategy to protect amine functionalities, requires robust analytical techniques to confirm its success. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical methods for the validation of N-silylation, supported by experimental data and detailed protocols.
¹H NMR spectroscopy stands out as a powerful tool for monitoring the progress and confirming the completion of N-silylation reactions. It offers a quantitative and non-destructive method to analyze the reaction mixture, providing clear evidence of the conversion of the starting amine to the desired N-silylated product.
¹H NMR for the Validation of N-Silylation: A Quantitative Comparison
The primary evidence for successful N-silylation in ¹H NMR spectroscopy lies in the disappearance of the N-H proton signal of the starting amine and the appearance of new signals corresponding to the silyl group. The chemical shifts of protons adjacent to the nitrogen atom also experience a characteristic shift.
Below is a table summarizing the typical ¹H NMR chemical shift changes observed upon N-silylation of a primary amine, using benzylamine as a model compound.
| Compound | Proton | Typical Chemical Shift (δ, ppm) | Key Observations |
| Benzylamine (Starting Material) | -NH₂ | 1.0 - 2.5 (broad singlet) | Disappears upon successful silylation. |
| -CH₂- | ~3.8 | Experiences a downfield shift upon silylation. | |
| Aromatic-H | 7.2 - 7.4 | May show slight shifts due to changes in the electronic environment. | |
| N-Trimethylsilylbenzylamine (Product) | -Si(CH₃)₃ | ~0.1 (singlet) | A new, sharp singlet integrating to 9 protons appears. |
| -CH₂- | ~3.9 - 4.1 | Downfield shift compared to the starting material. | |
| Aromatic-H | 7.2 - 7.5 | Minor shifts in aromatic signals. |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and the specific silylating agent used.
Experimental Protocol: N-Silylation of Benzylamine and ¹H NMR Analysis
This protocol details the N-silylation of benzylamine with hexamethyldisilazane (HMDS) and the subsequent validation using quantitative ¹H NMR (qNMR).
Materials:
-
Benzylamine
-
Hexamethyldisilazane (HMDS)
-
Anhydrous solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve a known amount of benzylamine (e.g., 10 mg) in 0.5 mL of anhydrous CDCl₃.
-
Addition of Silylating Agent: Add a stoichiometric excess of HMDS (e.g., 2-3 equivalents) to the solution.
-
Reaction Monitoring: The reaction can be monitored at room temperature or with gentle heating. To monitor the reaction progress, acquire ¹H NMR spectra at different time intervals.
-
Quantitative Analysis (qNMR):
-
Accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the reaction mixture upon completion.
-
Acquire a final ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., a longer relaxation delay, typically 5 times the longest T₁ relaxation time of the signals of interest).
-
Integrate the characteristic signals of the product (e.g., the -Si(CH₃)₃ singlet) and the internal standard.
-
Calculate the yield of the N-silylated product using the following formula:
Yield (%) = [(Integral of Product Signal / Number of Protons) / (Integral of Internal Standard Signal / Number of Protons)] * [(Molar Mass of Product / Molar Mass of Internal Standard)] * (Mass of Internal Standard / Mass of Starting Material) * 100
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the validation of N-silylation using ¹H NMR spectroscopy.
A Comparative Guide to the Reactivity of N-(Trialkylsilyl)sulfonamides
For Researchers, Scientists, and Drug Development Professionals
N-(Trialkylsilyl)sulfonamides are versatile reagents and intermediates in organic synthesis, serving as protected forms of sulfonamides and as precursors for a variety of nitrogen-containing compounds. The reactivity of these compounds is significantly influenced by the nature of the trialkylsilyl group attached to the nitrogen atom. This guide provides a comparative analysis of the reactivity of common N-(trialkylsilyl)sulfonamides, including N-(trimethylsilyl)sulfonamides (TMS-sulfonamides), N-(triethylsilyl)sulfonamides (TES-sulfonamides), and N-(tert-butyldimethylsilyl)sulfonamides (TBDMS-sulfonamides). The comparison is based on established principles of organic chemistry, including steric and electronic effects, as direct comparative studies with quantitative data are limited in the current literature.
Influence of the Trialkylsilyl Group on Reactivity
The primary factors governing the reactivity of N-(trialkylsilyl)sulfonamides are the steric bulk and the electronic effects of the silyl group. These factors predominantly influence the lability of the N-Si bond and the accessibility of the nitrogen and sulfur atoms to incoming reagents.
Steric Effects: The size of the alkyl groups on the silicon atom plays a crucial role in determining the reactivity. Increased steric hindrance around the silicon-nitrogen bond can impede the approach of nucleophiles or electrophiles, thereby decreasing the overall reaction rate.
Electronic Effects: While all trialkylsilyl groups are generally considered electron-donating, subtle differences in their inductive effects can influence the electron density on the nitrogen atom and the polarity of the N-S and N-Si bonds.
Based on these principles, a general trend in reactivity can be predicted.
Comparative Reactivity Data (Predicted Trends)
The following table summarizes the expected relative reactivity of different N-(trialkylsilyl)sulfonamides in key chemical transformations. The reactivity is predicted based on the known stability of analogous silyl ethers and general principles of steric hindrance.
| Trialkylsilyl Group | Structure | Relative Steric Bulk | Predicted N-Si Bond Lability | Predicted Overall Reactivity |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | Low | High | High |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | Medium | Medium | Medium |
| tert-Butyldimethylsilyl (TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | High | Low | Low |
Note: Higher reactivity generally corresponds to faster reaction rates in processes such as deprotection (N-Si bond cleavage) and reactions where the silylsulfonamide acts as an amine surrogate.
Key Reactions and Mechanistic Considerations
The reactivity of N-(trialkylsilyl)sulfonamides is typically exploited in two main types of reactions:
-
N-Si Bond Cleavage (Deprotection): This is a common application where the silyl group is removed to regenerate the parent sulfonamide. The ease of deprotection is inversely proportional to the steric bulk of the silyl group.
-
Reactions as Amine Surrogates: In these reactions, the N-(trialkylsilyl)sulfonamide can act as a source of the "RSO₂N⁻" or "RNH⁻" synthon, depending on the reaction conditions and the bond that is cleaved (N-Si or N-S).
The following diagram illustrates the general reactivity pathways.
Caption: General reactivity pathways of N-(trialkylsilyl)sulfonamides.
Experimental Protocols
The following are general experimental protocols that can be adapted to compare the reactivity of different N-(trialkylsilyl)sulfonamides.
Protocol 1: Comparative Deprotection Study
Objective: To compare the rate of N-Si bond cleavage for different N-(trialkylsilyl)sulfonamides under acidic or fluoride-mediated conditions.
Materials:
-
N-(Trimethylsilyl)benzenesulfonamide
-
N-(Triethylsilyl)benzenesulfonamide
-
N-(tert-Butyldimethylsilyl)benzenesulfonamide
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Hydrochloric acid (1M in methanol)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
In separate reaction vessels, dissolve each N-(trialkylsilyl)sulfonamide (0.1 mmol) in the anhydrous solvent (2 mL).
-
Add the internal standard (0.1 mmol).
-
Initiate the reaction by adding the deprotecting agent (e.g., 1.1 equivalents of TBAF or HCl).
-
Monitor the reaction progress over time by taking aliquots at regular intervals.
-
Quench the reaction in the aliquots (e.g., with saturated aqueous NaHCO₃ for acid-mediated reactions or water for fluoride-mediated reactions) and extract with a suitable organic solvent.
-
Analyze the organic extracts by GC-MS or HPLC to determine the disappearance of the starting material and the appearance of the deprotected sulfonamide.
-
Plot the concentration of the starting material versus time to determine the reaction rates.
The following workflow visualizes the experimental setup.
The Strategic Advantage of N-(Trimethylsilyl)sulfonamides in Amine Protection: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for amine functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. While traditional protecting groups like carbamates (Boc, Cbz) and other sulfonamides (Tosyl) are widely used, N-(trimethylsilyl)sulfonamides are emerging as a superior alternative in many applications, offering a unique combination of stability and facile, selective cleavage.
This guide provides an objective comparison of N-(trimethylsilyl)sulfonamides, represented by the 2-(trimethylsilyl)ethanesulfonyl (SES) group, with other commonly used amine protecting groups. The information presented is supported by experimental data to aid in the strategic selection of protecting groups for complex organic synthesis.
Performance Comparison of Amine Protecting Groups
The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. The following tables summarize the performance of N-(trimethylsilyl)sulfonamides (represented by SES) in comparison to other standard protecting groups.
Table 1: Stability of Common Amine Protecting Groups under Various Reaction Conditions
| Protecting Group | Strong Acid (e.g., TFA, HCl) | Strong Base (e.g., NaOH, t-BuOK) | Hydrogenolysis (H₂, Pd/C) | Nucleophiles (e.g., RLi, RMgX) | Oxidizing Agents (e.g., KMnO₄) | Reducing Agents (e.g., LiAlH₄) | Fluoride Ions (e.g., TBAF) |
| SES | Stable | Stable | Stable | Stable | Stable | Stable | Labile |
| Boc | Labile | Stable | Stable | Stable | Stable | Stable | Stable |
| Cbz | Stable | Stable | Labile | Stable | Stable | Stable | Stable |
| Tosyl (Ts) | Stable | Stable | Stable | Stable | Stable | Labile (strong conditions) | Stable |
Data compiled from various sources on protecting group stability.[1]
Table 2: Comparison of Introduction and Cleavage Conditions
| Protecting Group | Introduction Reagent | Typical Conditions for Introduction | Cleavage Reagent(s) | Typical Conditions for Cleavage | Typical Yield |
| SES | SES-Cl, Base (e.g., NEt₃, NaH) | CH₂Cl₂ or THF, 0 °C to rt | TBAF or CsF | Acetonitrile or DMF, rt to 60 °C | High |
| Boc | Boc₂O, Base (e.g., NEt₃, DMAP) | CH₂Cl₂ or THF, rt | TFA or HCl | CH₂Cl₂, rt | High |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | THF/H₂O, 0 °C to rt | H₂, Pd/C | MeOH or EtOH, rt | High |
| Tosyl (Ts) | Ts-Cl, Base (e.g., Pyridine) | CH₂Cl₂, 0 °C to rt | Na/NH₃ or SmI₂ | -78 °C to rt | High |
Key Advantages of N-(trimethylsilyl)sulfonamides (SES)
The primary advantage of the SES group lies in its unique cleavage condition using fluoride ions, which imparts excellent orthogonality with many other protecting groups.
-
Orthogonality: The SES group is stable to the acidic and hydrogenolytic conditions used to cleave Boc and Cbz groups, respectively. This allows for the selective deprotection of other functional groups in the presence of an SES-protected amine.
-
Mild Cleavage: Deprotection with fluoride sources like tetrabutylammonium fluoride (TBAF) is performed under mild, non-acidic, and non-reducing conditions, which is beneficial for sensitive substrates.[2]
-
High Stability: SES-protected amines exhibit broad stability across a wide range of reaction conditions, comparable to the robust but difficult-to-remove Tosyl group.[2]
Experimental Protocols
Below are representative experimental protocols for the introduction and removal of the SES protecting group, along with those for Boc, Cbz, and Tosyl for comparison.
N-2-(Trimethylsilyl)ethanesulfonyl (SES) Protection and Deprotection
Protection Protocol:
-
To a solution of the amine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Slowly add 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) (1.2 mmol).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-SES protected amine.
Deprotection Protocol: [2]
-
Dissolve the N-SES protected amine (1.0 mmol) in acetonitrile (10 mL).
-
Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected amine.
N-tert-Butoxycarbonyl (Boc) Protection and Deprotection
Protection Protocol: [3]
-
To a solution of the amine (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (10 mL), add di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amine, which is often pure enough for the next step.
Deprotection Protocol: [3]
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (TFA) (5 mL) at 0 °C.
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA and purify as necessary to yield the deprotected amine salt.
N-Benzyloxycarbonyl (Cbz) Protection and Deprotection
Protection Protocol: [4]
-
To a solution of the amine (1.0 mmol) in a mixture of THF and water (2:1, 15 mL) at 0 °C, add sodium bicarbonate (2.0 mmol).
-
Add benzyl chloroformate (Cbz-Cl) (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the N-Cbz protected amine.
Deprotection Protocol: [4]
-
Dissolve the N-Cbz protected amine (1.0 mmol) in methanol (10 mL).
-
Add 10% Palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
N-p-Toluenesulfonyl (Tosyl) Protection and Deprotection
Protection Protocol:
-
To a solution of the amine (1.0 mmol) in pyridine (5 mL) at 0 °C, add p-toluenesulfonyl chloride (Ts-Cl) (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by recrystallization or flash column chromatography to yield the N-Tosyl protected amine.
Deprotection Protocol:
-
In a flask equipped with a dry ice condenser, add liquid ammonia (20 mL) at -78 °C.
-
Add small pieces of sodium metal until a persistent blue color is obtained.
-
Add a solution of the N-Tosyl protected amine (1.0 mmol) in THF (5 mL) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the careful addition of ammonium chloride.
-
Allow the ammonia to evaporate, then partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visualizing Protecting Group Strategies
The selection of a protecting group is a critical step in synthetic planning. The following diagrams illustrate the logical relationships in protecting group strategies, highlighting the orthogonality of the SES group.
Caption: Workflow for selecting and using an amine protecting group.
Caption: Orthogonal deprotection strategy using SES, Boc, and Cbz.
References
A Comparative Guide to Alternative Synthetic Routes for N-Substituted Sulfonamides
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents from antibacterials to anticancer drugs.[1] The classical and most direct synthetic approach—the reaction of a sulfonyl chloride with a primary or secondary amine—has long been the standard.[2][3] However, this method often suffers from drawbacks, including the use of harsh reagents and the generation of genotoxic intermediates, prompting the development of milder and more versatile alternative methodologies.[2][4]
This guide provides a comparative overview of key alternative methods for the synthesis of N-substituted sulfonamides, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal strategy for their specific needs.
Classical Synthesis: Sulfonyl Chloride and Amine Condensation
The traditional method involves the reaction of a sulfonyl chloride with an amine, typically in the presence of a base to neutralize the HCl byproduct. While effective, the required sulfonyl chlorides can be challenging to prepare, often involving harsh reagents like chlorosulfonic acid.[5]
General Reaction Scheme: R-SO₂Cl + R'R''NH → R-SO₂NR'R'' + HCl
Alternative Synthetic Methodologies
Modern synthetic chemistry has introduced several innovative approaches that circumvent the limitations of the classical method. These alternatives offer benefits such as milder reaction conditions, broader substrate scope, and improved safety profiles.
Copper-Catalyzed N-Arylation with Boronic Acids
A significant advancement towards greener chemistry is the copper-catalyzed N-arylation of sulfonamides with arylboronic acids.[2][4] This method often utilizes water as a solvent, avoids expensive palladium catalysts and phosphine ligands, and proceeds under aerobic conditions, making it an environmentally friendly and cost-effective alternative.[2][4]
| Entry | Sulfonamide | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Ref |
| 1 | p-Toluenesulfonamide | Phenylboronic acid | Cu(OAc)₂·H₂O (10 mol%) | K₂CO₃ | Water | 6 | Reflux | 94 | [4] |
| 2 | Benzenesulfonamide | 4-Methoxyphenylboronic acid | Cu(OAc)₂·H₂O (10 mol%) | K₂CO₃ | Water | 5 | Reflux | 92 | [4] |
| 3 | p-Toluenesulfonamide | 4-Chlorophenylboronic acid | Cu(OAc)₂·H₂O (10 mol%) | K₂CO₃ | Water | 8 | Reflux | 90 | [4] |
-
Procedure: A mixture of the sulfonamide (1.0 mmol), arylboronic acid (1.2 mmol), Cu(OAc)₂·H₂O (0.1 mmol), and K₂CO₃ (2.0 mmol) in water (5 mL) is stirred and heated to reflux.[4]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with water, and dried. If the product is not a solid, the mixture is extracted with ethyl acetate, the organic layers are combined, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel.[4]
Sulfo-Click Reaction: Sulfonyl Azides and Thioacids
The "sulfo-click" reaction provides a highly efficient and rapid pathway to N-acylsulfonamides by reacting sulfonyl azides with thioacids.[6] This method is notable for its speed, high yields, and use of aqueous conditions, representing a significant improvement over traditional acylation methods which often require harsh conditions and long reaction times.[6]
| Entry | Sulfonyl Azide | Thioacid | Base | Solvent | Time (min) | Temp (°C) | Yield (%) | Ref |
| 1 | 4-Acetamidobenzenesulfonyl azide | Thioacetic acid | NaHCO₃ | H₂O/CH₃CN | <10 | RT | 98 | [6] |
| 2 | 4-Azidosulfonylbenzoic acid | Thioacetic acid | NaHCO₃ | H₂O/CH₃CN | <10 | RT | 99 | [6] |
| 3 | 4-Bromobenzenesulfonyl azide | Thiobenzoic acid | NaHCO₃ | H₂O/CH₃CN | <10 | RT | 95 | [6] |
-
Procedure: To a solution of the sulfonyl azide (1.0 equiv) in a 1:1 mixture of water and acetonitrile, sodium bicarbonate (1.2 equiv) and the thioacid (1.2 equiv) are added.[6]
-
Monitoring: The reaction is stirred at room temperature and typically completes in less than 10 minutes.[6]
-
Work-up: The reaction mixture is acidified with 1M HCl, leading to the precipitation of the N-acylsulfonamide product.
-
Purification: The precipitate is collected by filtration, washed with water, and dried to afford the pure product.[6]
Fukuyama-Mitsunobu Reaction
The Fukuyama-Mitsunobu reaction is a powerful method for forming C-N bonds, allowing for the synthesis of N,N-disubstituted sulfonamides from an alcohol and a primary sulfonamide.[7][8] This reaction proceeds via an inversion of stereochemistry at the alcohol's carbon center and is particularly useful for synthesizing secondary amines after a deprotection step.[7]
The reaction typically involves an alcohol, a 2-nitrobenzenesulfonamide, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Procedure: To a solution of the alcohol (1.0 equiv), 2-nitrobenzenesulfonamide (1.2 equiv), and triphenylphosphine (1.5 equiv) in a suitable solvent (e.g., THF, dioxane) at 0 °C, the azodicarboxylate (1.5 equiv) is added dropwise.
-
Monitoring: The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified to isolate the N-substituted sulfonamide.
-
Purification: Purification is typically achieved by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow and experimental workflows of the described synthetic methods.
Caption: Comparison of Classical vs. Alternative Sulfonamide Synthesis Starting Materials.
Caption: Experimental Workflow for Copper-Catalyzed N-Arylation of Sulfonamides.
Conclusion
While the classical synthesis of N-substituted sulfonamides from sulfonyl chlorides remains a viable route, a host of modern alternatives offer significant advantages. For N-arylation, the copper-catalyzed reaction in water provides a greener and more economical approach.[4] For the rapid synthesis of N-acylsulfonamides, the sulfo-click reaction is exceptionally efficient.[6] The Fukuyama-Mitsunobu reaction offers a reliable method for accessing N-alkylated products from alcohols with stereochemical control.[7] The choice of method will ultimately depend on substrate availability, desired substitution pattern, and considerations for process greenness and safety. By leveraging these alternative methods, researchers can access diverse sulfonamide structures with greater efficiency and under milder conditions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 5. books.rsc.org [books.rsc.org]
- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
A Comparative Guide to Silylating Agents for Primary Amine Analysis
For Researchers, Scientists, and Drug Development Professionals
The derivatization of primary amines is a critical step in their analysis by gas chromatography-mass spectrometry (GC-MS). Silylation, the replacement of an active hydrogen atom with a silyl group, is a widely used technique to increase the volatility, thermal stability, and chromatographic performance of these polar compounds. This guide provides a comparative study of three common silylating agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
Introduction to Silylation in Primary Amine Analysis
Primary amines (-NH₂) contain active hydrogens that can lead to poor peak shape and thermal degradation during GC analysis. Silylation effectively "caps" these active sites, making the molecule more amenable to GC-MS analysis. The choice of silylating agent can significantly impact reaction efficiency, derivative stability, and the interpretability of mass spectra.
Comparison of Silylating Agents
The selection of an appropriate silylating agent is crucial for developing robust and reliable analytical methods. This section compares the performance of BSTFA, MSTFA, and MTBSTFA for the derivatization of primary amines.
Reagent Properties and Reactivity
| Feature | BSTFA | MSTFA | MTBSTFA |
| Silyl Group | Trimethylsilyl (TMS) | Trimethylsilyl (TMS) | tert-Butyldimethylsilyl (TBDMS) |
| Byproducts | Monotrimethylsilyltrifluoroacetamide, Trifluoroacetamide | N-Methyltrifluoroacetamide | N-Methyltrifluoroacetamide |
| Volatility of Byproducts | High | High | High |
| Reactivity | High | Very High | Moderate |
| Steric Hindrance | Low | Low | High |
| Derivative Stability | Moderate | Moderate | High |
Performance in Primary Amine Derivatization
| Parameter | BSTFA | MSTFA | MTBSTFA |
| Reaction Speed | Fast | Very Fast | Slower than TMS reagents |
| Reaction Conditions | Mild to moderate heating may be required. | Often proceeds at room temperature, but heating can accelerate the reaction. | Often requires heating for longer periods. |
| Formation of Multiple Derivatives | Prone to forming both mono- and di-silylated derivatives with primary amines, which can complicate quantification.[1] | Can also form di-silylated derivatives, but conditions can be optimized to favor a single product.[2][3] | Due to steric hindrance, it is more likely to form a single, mono-silylated derivative with primary amines.[1] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis.[4] | TMS derivatives have moderate stability and are sensitive to moisture.[5] | TBDMS derivatives are significantly more stable and resistant to hydrolysis (approximately 10,000 times more stable than TMS derivatives).[6] |
| GC-MS Sensitivity | Good, but the presence of multiple peaks can reduce the signal intensity of the target analyte. | Excellent, with studies showing a 1.7-fold greater response for di-TMS derivatives compared to acylated species for phenylalkyl amines.[2][3] | Good, with the formation of a single derivative leading to a strong signal for the target analyte. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are typical experimental protocols for the silylation of primary amines using BSTFA, MSTFA, and MTBSTFA.
General Sample Preparation
It is critical to ensure that the sample is anhydrous before adding the silylating reagent, as moisture can deactivate the reagent and lead to incomplete derivatization.[5] Samples can be dried under a stream of nitrogen or by lyophilization.
Protocol 1: Derivatization with BSTFA (+TMCS)
This protocol is adapted for the general derivatization of primary amines.
-
Sample Preparation: Place 1 mg of the primary amine sample in a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile, pyridine) and 100 µL of BSTFA + 1% TMCS (trimethylchlorosilane) as a catalyst. The use of a catalyst is recommended to increase the reactivity of BSTFA, especially for less reactive amines.
-
Reaction: Cap the vial tightly and heat at 70-100°C for 30-60 minutes.
-
Analysis: Cool the vial to room temperature. An aliquot of the reaction mixture can be directly injected into the GC-MS.
Protocol 2: Derivatization with MSTFA
This protocol is optimized for the quantitative analysis of primary phenylalkyl amines.[2][3]
-
Sample Preparation: To a dry sample of the primary amine, add the appropriate solvent and catalyst.
-
Reagent Addition: A mixture of MSTFA and pyridine (in a ratio between 2:1 to 9:1 v/v) is recommended. For many primary amines, trimethylchlorosilane (TMCS) is an effective catalyst. For some specific amines like amphetamine and MDA, trimethyliodosilane (TMIS) is required for optimal results.[2][3]
-
Reaction: The reaction is typically carried out by heating at 60-80°C for 20-60 minutes.
-
Analysis: After cooling, the sample is ready for direct GC-MS analysis. This method has the advantage of not requiring the evaporation of excess reagent.[2][3]
Protocol 3: Derivatization with MTBSTFA
This protocol is suitable for primary amines where derivative stability is a primary concern.
-
Sample Preparation: Ensure the sample is completely dry in a reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., acetonitrile, dimethylformamide) and 100 µL of MTBSTFA.
-
Reaction: Tightly cap the vial and heat at 80-100°C for 1-2 hours. The longer reaction time is necessary due to the lower reactivity of MTBSTFA.
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS.
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the chemical reactions, the following diagrams are provided.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 6. gcms.cz [gcms.cz]
A Comparative Guide to the Efficacy of Amine Protecting Groups for Hindered Amines: A Theoretical Look at Methanesulfonamide, N-(trimethylsilyl)-
For Researchers, Scientists, and Drug Development Professionals
The Challenge of Protecting Hindered Amines
Steric hindrance around a nitrogen atom significantly impedes the approach of reagents, making the formation of a protected amine a kinetically slow process.[1][2] This often necessitates harsher reaction conditions, which can be incompatible with sensitive functional groups elsewhere in the molecule. Furthermore, the stability of the protecting group and the conditions required for its removal are paramount considerations.
Common Protecting Groups for Amines: A Comparative Overview
Several classes of protecting groups are routinely employed for amines. Their suitability for hindered substrates varies, and the choice often involves a trade-off between stability and ease of removal.
| Protecting Group | Abbreviation | Structure | Protection Conditions | Deprotection Conditions | Stability | Suitability for Hindered Amines |
| tert-Butoxycarbonyl | Boc | Boc- | (Boc)₂O, base (e.g., NEt₃, DMAP) | Strong acid (e.g., TFA, HCl) | Acid-labile, stable to base and hydrogenation. | Moderate; can be challenging with severely hindered amines. |
| Benzyloxycarbonyl | Cbz or Z | Cbz- | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Base-stable, acid-stable, cleaved by reduction. | Moderate; similar to Boc. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine) | Base-labile, stable to acid and hydrogenation. | Good; often used in solid-phase peptide synthesis. |
| Methanesulfonyl | Ms | Ms- | Ms-Cl, base (e.g., NEt₃, pyridine)[3] | Reductive cleavage (e.g., LiAlH₄) or deprotonation/oxygenation[4][5] | Very high; stable to acid, base, and many redox conditions.[3][5] | Good; forms stable sulfonamides.[6] |
| p-Toluenesulfonyl | Ts | Ts- | Ts-Cl, base (e.g., pyridine)[3] | Reductive cleavage (e.g., Na/NH₃) or strong acid[7][8] | Very high; similar to Ms.[3] | Good; similar to Ms.[8] |
| 2-Nitrobenzenesulfonyl | Ns | Ns- | Ns-Cl, base[3] | Thiolates (e.g., thiophenol, K₂CO₃)[9][10] | Moderate; cleaved by nucleophiles.[10] | Excellent; milder deprotection than Ms and Ts.[10] |
A Theoretical Perspective on Methanesulfonamide, N-(trimethylsilyl)- (TMS-MSA)
While not a commonly cited protecting group itself, TMS-MSA can be viewed as a potential precursor or an in situ generated reagent for the mesylation of amines. The underlying principle is the established reactivity of N-silylamines with sulfonyl chlorides to furnish sulfonamides with high efficiency.[11][12][13]
The reaction of a hindered amine with TMS-MSA could theoretically proceed through a pathway where the silyl group acts as a temporary placeholder, facilitating the subsequent sulfonylation.
Caption: Hypothetical pathway for hindered amine protection using TMS-MSA.
Alternatively, and more aligned with existing literature, a hindered amine could first be silylated using a standard silylating agent (e.g., HMDS, TMS-Cl) to form an N-silylamine. This intermediate would then react with methanesulfonyl chloride to yield the N-mesylated product.[11]
Caption: General workflow for the protection and deprotection of amines.
Experimental Protocols
While a specific protocol for the use of TMS-MSA is not available, the following are established methods for the mesylation and subsequent deprotection of amines, which would be the expected outcome of a TMS-MSA-mediated reaction.
Protocol 1: Mesylation of a Hindered Secondary Amine
This protocol is adapted from the general procedure for the synthesis of sulfonamides from amines and sulfonyl chlorides.[3]
-
Reaction Setup: To a solution of the hindered secondary amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Hindered N-Methanesulfonamide
This protocol is based on the deprotection of methanesulfonamides via deprotonation and oxygenation.[4][6]
-
Reaction Setup: To a solution of the N-methanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (3.0 eq) dropwise.
-
Oxygenation: Stir the mixture at -78 °C for 1 hour, then bubble dry oxygen gas through the solution for 2-4 hours while maintaining the temperature.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Logical Relationships in Protecting Group Selection
The choice of a protecting group is a critical decision in a synthetic strategy. The following diagram illustrates a simplified decision-making process for selecting an appropriate protecting group for a hindered amine.
Caption: Decision tree for selecting an amine protecting group.
Conclusion
The protection of hindered amines remains a significant challenge in organic synthesis. While traditional protecting groups like Boc, Cbz, and Fmoc have their merits, sulfonamides, particularly the methanesulfonyl (mesyl) group, offer exceptional stability, which can be advantageous in multi-step syntheses. The primary drawback of the mesyl group is the often harsh conditions required for its removal.
Although the direct application of Methanesulfonamide, N-(trimethylsilyl)- as a protecting agent is not documented, the underlying chemistry of N-silylamine-mediated sulfonylation suggests a plausible pathway for the efficient mesylation of hindered amines. Further research into this and other novel protecting group strategies is crucial for advancing the toolkit available to synthetic chemists. The continued development of robust and selectively cleavable protecting groups will undoubtedly facilitate the synthesis of complex molecules with greater efficiency and elegance.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. p-Toluenesulfonamides [organic-chemistry.org]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 10. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Preparation of sulfonamides from N-silylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Silylating Agents: A Cost-Benefit Analysis of Methanesulfonamide, N-(trimethylsilyl)- in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical decision in multi-step synthesis, impacting not only reaction efficiency but also overall project costs and safety. This guide provides a comprehensive cost-benefit analysis of Methanesulfonamide, N-(trimethylsilyl)- and its commonly used alternatives for the protection of hydroxyl groups, a fundamental transformation in organic synthesis.
Executive Summary
Methanesulfonamide, N-(trimethylsilyl)- is a specialized silylating agent. While it can be synthesized in high yield, its commercial availability is limited, often requiring custom synthesis, which significantly increases its cost compared to common silylating agents. Alternatives such as Trimethylsilyl chloride (TMSCl), N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are readily available and offer a range of reactivity and by-product profiles. The choice of silylating agent should be a careful consideration of factors including substrate reactivity, required reaction conditions, and cost. While BSTFA and MSTFA offer high reactivity, their higher cost may not be justified for simple substrates. TMSCl provides a cost-effective option, though it generates corrosive HCl as a by-product, necessitating the use of a base.
Comparison of Silylating Agents
To provide a clear comparison, the following tables summarize the key performance indicators for Methanesulfonamide, N-(trimethylsilyl)- and its alternatives. As a benchmark reaction, the silylation of benzyl alcohol to form benzyl trimethylsilyl ether is considered. It is important to note that the experimental data presented is collated from various sources, and direct comparisons should be made with caution as reaction conditions may vary.
Table 1: Cost Comparison of Silylating Agents
| Silylating Agent | Supplier Example | Price (USD) per Gram/mL | Notes |
| Methanesulfonamide, N-(trimethylsilyl)- | Custom Synthesis Required | High (Estimated >$100/g) | Not readily available commercially. Price is an estimate for research scale. |
| N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide | Chem-Src | ~$5/g (for a derivative)[1] | Price for a derivative is provided for reference. |
| Trimethylsilyl chloride (TMSCl) | Sigma-Aldrich | ~$0.50/mL | Widely available from multiple suppliers. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Sigma-Aldrich | ~$2.80/mL | Common and readily available. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Sigma-Aldrich | ~$8.00/g | Higher reactivity often justifies the higher cost. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Sigma-Aldrich | ~$16.00/mL[2] | Highly reactive, produces volatile by-products. |
Table 2: Performance Comparison in the Silylation of Benzyl Alcohol
| Silylating Agent | Typical Reaction Conditions | Reaction Time | Yield (%) | By-products |
| Methanesulfonamide, N-(trimethylsilyl)- | (Not available for silylation) | (Not available) | (Not available) | Methanesulfonamide |
| Trimethylsilyl chloride (TMSCl) | Pyridine or Et3N, CH2Cl2, RT | 1-2 hours | >90 | HCl (requires base) |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Neat or in solvent (e.g., CH2Cl2), RT or gentle heating | 0.5-2 hours | >95 | N-(trimethylsilyl)acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Neat or in solvent (e.g., CH2Cl2), RT | 10-30 minutes | >98 | N-(trimethylsilyl)trifluoroacetamide |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Neat or in solvent (e.g., CH2Cl2), RT | 5-15 minutes | >98 | N-methyl-N-(trimethylsilyl)trifluoroacetamide |
Table 3: Safety and Handling Comparison
| Silylating Agent | Key Hazards | Required PPE |
| Methanesulfonamide, N-(trimethylsilyl)- | Skin and eye irritant. | Standard lab coat, gloves, safety glasses. |
| Trimethylsilyl chloride (TMSCl) | Flammable, corrosive, reacts violently with water.[3] | Flame-retardant lab coat, chemical resistant gloves, safety goggles, face shield. Work in a fume hood. |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | Irritant. | Standard lab coat, gloves, safety glasses. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Flammable, skin and eye irritant.[4] | Flame-retardant lab coat, chemical resistant gloves, safety goggles. Work in a fume hood. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Flammable, skin, eye, and respiratory irritant.[5] | Flame-retardant lab coat, chemical resistant gloves, safety goggles. Work in a fume hood. |
Experimental Protocols
Detailed methodologies for the synthesis of Methanesulfonamide, N-(trimethylsilyl)- and the silylation of benzyl alcohol with common alternative reagents are provided below.
Synthesis of Methanesulfonamide, N-(trimethylsilyl)-[6]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Three-necked round-bottom flask, magnetic stirrer, gas inlet, reflux condenser, rubber septa, oil bath.
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride (7 mL, 102.5 mmol).
-
Add hexamethyldisilazane (20 mL, 103.1 mmol) dropwise over 10 minutes with stirring at ambient temperature.
-
Place the flask in an oil bath and heat the reaction mixture to 363–373 K to initiate the reaction.
-
Increase the oil bath temperature to 388–393 K and reflux the reaction mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the by-product, trimethylsilyl chloride (Me3SiCl), in vacuo.
-
Recrystallize the resulting crude white powder from a dichloromethane/hexane mixture to yield colorless crystals.
-
A typical yield of 91% has been reported for this procedure.[6]
Silylation of Benzyl Alcohol with Trimethylsilyl chloride (TMSCl)
Materials:
-
Benzyl alcohol
-
Trimethylsilyl chloride (TMSCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (CH2Cl2)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, dissolve benzyl alcohol (1 equivalent) in dichloromethane.
-
Add pyridine (1.1 equivalents) to the solution and stir.
-
Add trimethylsilyl chloride (1.1 equivalents) dropwise to the stirring solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Silylation of Benzyl Alcohol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Materials:
-
Benzyl alcohol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Dichloromethane (CH2Cl2) (optional)
-
Round-bottom flask, magnetic stirrer.
Procedure:
-
In a round-bottom flask, add benzyl alcohol (1 equivalent).
-
Add BSTFA (1.1 equivalents) directly to the alcohol (or dissolved in a minimal amount of dichloromethane).
-
Stir the reaction mixture at room temperature for 10-30 minutes. Monitor the reaction progress by TLC or GC.
-
The reaction is typically high-yielding and the by-products are volatile, often allowing for direct use of the product mixture after removal of the solvent and excess reagent under vacuum. If necessary, the product can be purified by distillation.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and application of silylating agents, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making flowchart.
Caption: A generalized workflow for a typical silylation reaction.
Caption: A decision flowchart for selecting an appropriate silylating agent.
Conclusion
The cost-benefit analysis reveals that while Methanesulfonamide, N-(trimethylsilyl)- can be synthesized, its lack of ready commercial availability and consequently high cost make it a less practical choice for routine silylation of simple alcohols compared to established reagents. For cost-sensitive applications where the generation of HCl can be managed, TMSCl remains a viable option. For reactions requiring higher reactivity and cleaner reaction profiles, BSTFA and MSTFA are excellent but more expensive choices. BSA presents a good balance of reactivity, cost, and milder by-products. Ultimately, the optimal silylating agent is dictated by the specific requirements of the chemical transformation, including the nature of the substrate, desired reaction efficiency, and budgetary constraints.
References
- 1. N,N-DIMETHYL-1-(TRIMETHYLSILYL)METHANESULFONAMIDE Price at Chemsrc [chemsrc.com]
- 2. N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. N-(Trimethylsilyl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of N-(trimethylsilyl)sulfonamides and Their Precursors: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced changes in molecular structure and properties upon derivatization is paramount. This guide provides a detailed spectroscopic comparison of N-(trimethylsilyl)sulfonamides and their precursor sulfonamides, supported by experimental data and protocols.
This publication objectively compares the spectroscopic characteristics of a model sulfonamide, methanesulfonamide, with its N-trimethylsilylated derivative. The introduction of the trimethylsilyl (TMS) group significantly alters the spectroscopic fingerprint of the molecule, providing valuable insights for characterization, reaction monitoring, and the development of novel chemical entities. All quantitative data is summarized in clear, comparative tables. Detailed experimental methodologies for both the synthesis of the N-silylated compound and the acquisition of spectroscopic data are provided to ensure reproducibility.
Data Presentation: A Spectroscopic Shift
The silylation of a sulfonamide nitrogen atom induces characteristic shifts in its spectroscopic signatures. The electron-donating nature of the trimethylsilyl group and the replacement of a proton with the bulky TMS moiety lead to predictable changes in NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the structural changes upon N-silylation.
¹H NMR Spectroscopy: The most apparent change is the disappearance of the acidic sulfonamide N-H proton signal and the appearance of a strong singlet corresponding to the nine equivalent protons of the trimethylsilyl group, typically in the 0.2-0.4 ppm region. The protons on the alkyl or aryl substituent of the sulfonamide will also experience minor shifts due to the altered electronic environment.
¹³C NMR Spectroscopy: The carbon atoms of the sulfonamide backbone experience slight shifts upon silylation. A new signal corresponding to the methyl carbons of the TMS group appears in the aliphatic region of the spectrum.
²⁹Si NMR Spectroscopy: This technique is particularly useful for confirming the presence of the silicon-containing group. N-(trimethylsilyl)sulfonamides exhibit a characteristic chemical shift in their ²⁹Si NMR spectra.
Table 1: Comparative NMR Data (¹H, ¹³C, and ²⁹Si) for Methanesulfonamide and N-(trimethylsilyl)methanesulfonamide
| Parameter | Methanesulfonamide | N-(trimethylsilyl)methanesulfonamide | Key Observations |
| ¹H NMR (ppm) | ~3.0 (s, 3H, CH₃), ~4.8 (br s, 2H, NH₂) | ~2.9 (s, 3H, CH₃), ~0.3 (s, 9H, Si(CH₃)₃), NH proton absent | Disappearance of NH₂ signal and appearance of a strong Si(CH₃)₃ signal upfield. |
| ¹³C NMR (ppm) | ~40 (CH₃) | ~42 (CH₃), ~1 (Si(CH₃)₃) | Appearance of a new signal for the TMS methyl carbons. |
| ²⁹Si NMR (ppm) | Not Applicable | ~10 to 20 | A characteristic signal confirming the Si-N bond. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy highlights the changes in vibrational modes of the functional groups upon silylation. The most significant change is the disappearance of the N-H stretching vibrations and the appearance of new bands associated with the Si-N and Si-C bonds.
Table 2: Comparative IR Spectroscopy Data
| Vibrational Mode | Methanesulfonamide (cm⁻¹) | N-(trimethylsilyl)methanesulfonamide (cm⁻¹) | Key Observations |
| N-H stretch | 3340-3240 (two bands, asymm. & symm.) | Absent | Confirms the substitution on the nitrogen atom. |
| S=O stretch | ~1320 (asymm.), ~1150 (symm.) | ~1310 (asymm.), ~1140 (symm.) | Minor shift to lower wavenumbers due to electronic effects. |
| S-N stretch | ~900 | ~950 | Shift to higher wavenumber upon silylation. |
| Si-N stretch | Not Applicable | ~930 | Characteristic absorption for the Si-N bond. |
| Si-C stretch | Not Applicable | ~840 and ~760 | Characteristic absorptions for the trimethylsilyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds. The mass spectrum of the N-silylated derivative will show a molecular ion peak corresponding to the increased mass of the TMS group. The fragmentation pattern will also be distinct, often showing a prominent peak for the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.
Table 3: Comparative Mass Spectrometry Data
| Parameter | Methanesulfonamide | N-(trimethylsilyl)methanesulfonamide | Key Observations |
| Molecular Ion [M]⁺ | m/z 95 | m/z 167 | Increase in molecular weight by 72 amu. |
| Key Fragments (m/z) | 80 ([M-NH]⁺), 79 ([SO₂NH]⁺), 64 ([SO₂]⁺) | 152 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) | Presence of a characteristic m/z 73 peak for the TMS group. |
Experimental Protocols
Synthesis of N-(trimethylsilyl)methanesulfonamide
This protocol is adapted from the synthesis of N-trimethylsilylmethylsulfonamide.[1]
Materials:
-
Methanesulfonyl chloride
-
Hexamethyldisilazane (HMDS)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Gas inlet
-
Rubber septa
-
Oil bath
Procedure:
-
To a three-necked round-bottom flask equipped with a magnetic stirring bar, gas inlet, and reflux condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.
-
Add hexamethyldisilazane dropwise over 10 minutes with stirring at ambient temperature.
-
Place the flask in an oil bath and heat the reaction mixture to 90-100 °C to initiate the reaction.
-
Increase the temperature of the oil bath to 115-120 °C and reflux the reaction mixture for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the by-product, trimethylsilyl chloride (Me₃SiCl), in vacuo.
-
The resulting crude white powder is recrystallized from a dichloromethane/hexane mixture to yield colorless crystals of N-(trimethylsilyl)methanesulfonamide.
Spectroscopic Analysis
General Considerations:
-
All solvents used for spectroscopic measurements should be of high purity and deuterated where necessary (for NMR).
-
Samples should be sufficiently pure to avoid interference from impurities.
¹H and ¹³C NMR Spectroscopy:
-
Spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
²⁹Si NMR Spectroscopy:
-
Spectra are recorded on an NMR spectrometer equipped with a silicon probe.
-
A longer relaxation delay may be required due to the long relaxation times of the ²⁹Si nucleus.
IR Spectroscopy:
-
Spectra can be recorded on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Samples can be analyzed as a thin film, KBr pellet, or in a suitable solvent.
-
Frequencies are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry:
-
Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
The choice of ionization method will depend on the volatility and stability of the compound.
Visualizing the Process: Synthesis and Analysis Workflow
The following diagrams illustrate the synthetic pathway and the logical workflow of the spectroscopic comparison.
Caption: Synthetic pathway for N-(trimethylsilyl)methanesulfonamide.
Caption: Experimental workflow for spectroscopic comparison.
References
Assessing the Orthogonality of the N-Trimethylsilyl Sulfonamide Protecting Group: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to employ orthogonal protection strategies in complex molecule synthesis, this guide provides a detailed comparison of the N-trimethylsilyl (TMS) sulfonamide protecting group against common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). This analysis is supported by experimental data on the stability and cleavage of these groups, offering a clear assessment of the N-TMS sulfonamide's orthogonality.
The strategic use of protecting groups is fundamental to the successful synthesis of complex organic molecules, particularly in peptide and medicinal chemistry. An ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily removed under mild conditions that do not affect other functional groups. The concept of "orthogonality" is crucial, signifying that one protecting group can be selectively removed in the presence of others.[1] This guide focuses on the 2-(trimethylsilyl)ethanesulfonyl (SES) group, a widely used N-TMS sulfonamide derivative, as a representative for assessing the orthogonality of this class of protecting groups.
Comparative Stability and Cleavage Conditions
The orthogonality of a protecting group is determined by its stability under the cleavage conditions of other protecting groups. The following table summarizes the stability of the N-SES sulfonamide group in the presence of reagents used to deprotect Boc, Cbz, and Fmoc, and vice-versa.
| Protecting Group | Deprotection Conditions | Stability of N-SES Sulfonamide | Stability of Other Groups under N-SES Deprotection (Fluoride) |
| N-SES Sulfonamide | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF), HF, TASF | - | Boc: StableCbz: StableFmoc: Labile[2] |
| Boc | Strong acids (e.g., TFA, HCl) | Stable[3] | Cbz: LabileFmoc: Stable[4] |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Boc: StableFmoc: Potentially Labile |
| Fmoc | Base (e.g., Piperidine) | Stable | Boc: StableCbz: Stable |
Key Findings on Orthogonality
The N-TMS sulfonamide group, represented by the SES group, demonstrates excellent orthogonality with the Boc and Cbz protecting groups. It is stable to the acidic conditions required for Boc removal and the hydrogenolysis conditions for Cbz cleavage.[3] Conversely, both Boc and Cbz groups are stable to the fluoride-mediated cleavage conditions of the N-SES sulfonamide.
However, a potential lack of orthogonality exists between N-TMS sulfonamide and Fmoc. The fluoride anions used to cleave silyl-based protecting groups can also induce the cleavage of the Fmoc group.[2] Therefore, careful consideration is required when planning a synthetic strategy that involves the simultaneous use of both N-TMS sulfonamide and Fmoc protecting groups.
Experimental Protocols
To provide a practical framework for assessing orthogonality, the following are detailed methodologies for key experiments.
Protocol 1: Stability of N-SES-protected Amine to Boc Deprotection Conditions
-
Substrate: A molecule containing both an N-SES-protected amine and a Boc-protected amine.
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate in DCM.
-
Add TFA (typically 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the selective removal of the Boc group while the N-SES group remains intact.
-
Quench the reaction with a suitable base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm the selective deprotection.
-
Protocol 2: Stability of N-SES-protected Amine to Fmoc Deprotection Conditions
-
Substrate: A molecule containing both an N-SES-protected amine and an Fmoc-protected amine.
-
Reagents: Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the substrate in DMF.
-
Add piperidine (typically 20% v/v) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction for the removal of the Fmoc group.
-
Work-up the reaction by diluting with water and extracting with an organic solvent.
-
Analyze the product to determine the stability of the N-SES group under these basic conditions.
-
Protocol 3: Cleavage of N-SES Sulfonamide in the Presence of Other Protecting Groups
-
Substrate: A molecule containing an N-SES-protected amine along with Boc, Cbz, or Fmoc protected functional groups.
-
Reagents: Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Acetonitrile (ACN) or Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate in ACN or DCM.
-
Add a solution of TBAF (typically 1.1-1.5 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.[3]
-
Monitor the reaction by TLC or LC-MS for the selective cleavage of the N-SES group.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product, dry the organic layer, and concentrate.
-
Analyze the product by ¹H NMR and mass spectrometry to confirm the selective deprotection and the integrity of the other protecting groups.
-
Visualizing Orthogonality Assessment
The following diagrams illustrate the logical workflow for assessing the orthogonality of the N-TMS sulfonamide protecting group.
References
Safety Operating Guide
Proper Disposal of Methanesulfonamide, N-(trimethylsilyl)-: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides essential information on the proper disposal procedures for Methanesulfonamide, N-(trimethylsilyl)-, a compound used in various research and development applications.
Immediate Safety Considerations:
In the absence of specific disposal instructions, the primary directive is to contact your institution's Environmental Health and Safety (EHS) office . Your EHS department is equipped to provide guidance based on local, state, and federal regulations and has the expertise to manage the disposal of uncharacterized chemical waste.
General Step-by-Step Disposal Protocol for Uncharacterized Chemicals
When a specific SDS is unavailable, the following general protocol should be followed to ensure safe handling and disposal:
-
Treat as Hazardous Waste: In the absence of definitive information, Methanesulfonamide, N-(trimethylsilyl)- must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.
-
Proper Labeling: Ensure the waste container is clearly and accurately labeled with the full chemical name: "Methanesulfonamide, N-(trimethylsilyl)-" and its CAS number "999-96-2". Include the date and any known hazard information.
-
Secure Containment: Store the waste in a sealed, chemically compatible container. The container should be in good condition and stored in a designated hazardous waste accumulation area.
-
Segregation: Keep the waste segregated from other incompatible chemical waste streams to prevent accidental reactions.
-
Personal Protective Equipment (PPE): When handling the chemical for disposal, at a minimum, wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Consult EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Provide them with all available information about the chemical.
Quantitative Data
Due to the limited availability of a specific SDS, a comprehensive set of quantitative data for Methanesulfonamide, N-(trimethylsilyl)- is not available. The following table summarizes the basic information that has been identified.
| Property | Value |
| CAS Number | 999-96-2 |
| Molecular Formula | C4H13NO2SSi |
| Molecular Weight | 167.30 g/mol |
Experimental Protocols
No specific experimental protocols for the disposal of Methanesulfonamide, N-(trimethylsilyl)- were found. The recommended procedure is the general protocol for uncharacterized chemical waste outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of a chemical with an unavailable Safety Data Sheet.
Caption: General workflow for the safe disposal of a laboratory chemical with an unavailable Safety Data Sheet.
By adhering to these conservative and safety-focused procedures, researchers and laboratory personnel can manage the disposal of Methanesulfonamide, N-(trimethylsilyl)- responsibly, ensuring the well-being of themselves, their colleagues, and the environment.
Personal protective equipment for handling Methanesulfonamide, N-(trimethylsilyl)-
Essential Safety and Handling Guide for Methanesulfonamide, N-(trimethylsilyl)-
This guide provides crucial safety and logistical information for the handling and disposal of Methanesulfonamide, N-(trimethylsilyl)-. It is intended for researchers, scientists, and professionals in drug development. Adherence to these procedural steps is vital for ensuring laboratory safety and experimental integrity.
Physicochemical and Hazard Data
A summary of key quantitative data for related compounds is presented below. A specific Safety Data Sheet (SDS) for Methanesulfonamide, N-(trimethylsilyl)- should be consulted for definitive information.
| Property | Methanesulfonamide | (Trimethylsilyl)methanesulfonate |
| CAS Number | 3144-09-0 | 10090-05-8 |
| Molecular Formula | CH₅NO₂S | C₄H₁₂O₃SSi |
| Molecular Weight | 95.12 g/mol | 168.29 g/mol |
| Form | Solid | Liquid |
| Melting Point | 85-89 °C | N/A |
| Boiling Point | N/A | 103-104 °C at 25 mmHg[1] |
| Flash Point | Not applicable | 30 °C (86 °F) - closed cup[1] |
| Density | N/A | 1.09 g/mL at 25 °C |
| Signal Word | Warning | Warning |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | H226 (Flammable liquid and vapor) |
Operational Plan: Safe Handling Protocol
Given its nature as a silylating agent, Methanesulfonamide, N-(trimethylsilyl)- is expected to be sensitive to moisture and may be flammable. The following protocol outlines the necessary steps for its safe handling.
Engineering Controls
-
Fume Hood: All handling of Methanesulfonamide, N-(trimethylsilyl)- must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.[2][3]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][3][4][5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[2][6][7]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[2][8] For larger quantities, consider a chemical-resistant apron or coveralls.[4][8]
-
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with an appropriate cartridge (e.g., ABEK) should be used.[3]
Handling Procedures
-
Preparation: Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.
-
Dispensing:
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Use non-sparking tools for transfers.[1]
-
-
During Experimentation:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly after handling.[7]
-
Workflow for Safe Handling of Methanesulfonamide, N-(trimethylsilyl)-
Caption: Workflow for the safe handling of Methanesulfonamide, N-(trimethylsilyl)-.
Disposal Plan
Chemical waste must be handled in a manner that ensures the safety of personnel and protects the environment.
-
Waste Collection:
-
Collect all waste containing Methanesulfonamide, N-(trimethylsilyl)-, including contaminated consumables (e.g., gloves, paper towels), in a dedicated, properly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methanesulfonamide, N-(trimethylsilyl)-".
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials.
-
-
Disposal:
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]
-
Skin Contact: Remove contaminated clothing and promptly wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
Spill Response
The response to a spill depends on its size and the immediate hazards.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as vermiculite or sand.
-
Carefully collect the absorbed material into a hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (Outside of a fume hood or large volume):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors to contain vapors.
-
Report: Contact your institution's EHS or emergency response team.[10] Provide details about the chemical spilled and the location.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Emergency Response Logic
Caption: Logical relationships for emergency response to a spill or exposure.
References
- 1. TRIMETHYLSILYL METHANESULFONATE - Safety Data Sheet [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. hsa.ie [hsa.ie]
- 6. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. cws.auburn.edu [cws.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
